molecular formula C12H17NO B1342304 1-Benzyl-3-methylpyrrolidin-3-OL CAS No. 96567-93-0

1-Benzyl-3-methylpyrrolidin-3-OL

Cat. No.: B1342304
CAS No.: 96567-93-0
M. Wt: 191.27 g/mol
InChI Key: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidin-3-OL is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHTEXLCLEUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595291
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96567-93-0
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-3-methylpyrrolidin-3-OL physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-Benzyl-3-methylpyrrolidin-3-ol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of the tertiary alcohol this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides logical extrapolations based on similar chemical structures.

Chemical Identity and Physical Properties

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom. In this compound, the nitrogen is substituted with a benzyl group, and the carbon at the 3-position is substituted with both a methyl group and a hydroxyl group, making it a tertiary alcohol.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇NOCalculated
Molecular Weight 191.27 g/mol Calculated
CAS Number 96567-93-0Chemical Supplier
Appearance Light brown to brown liquid[1]
Storage Temperature 2-8°C[1]

Synthesis and Purification

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of tertiary alcohols and N-substituted pyrrolidines. A common and effective method for creating a tertiary alcohol is through the reaction of a ketone with a Grignard or organolithium reagent.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This proposed synthesis involves the addition of a methylmagnesium halide to 1-benzyl-3-pyrrolidinone.

dot

Caption: Proposed synthesis workflow for this compound.

Step 1: Reaction Setup A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1-benzyl-3-pyrrolidinone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Step 2: Grignard Reagent Addition The flask is cooled in an ice bath (0°C). A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise from the dropping funnel to the stirred solution of the ketone. The addition rate should be controlled to maintain a gentle reflux.

Step 3: Reaction and Quenching After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

Step 4: Extraction and Purification The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 5: Final Purification The crude this compound can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR:

  • Aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.2-7.4 ppm.

  • The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet or an AB quartet around δ 3.6 ppm.

  • The protons of the pyrrolidine ring would show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

  • The methyl protons (-CH₃) at the 3-position would appear as a singlet around δ 1.2-1.5 ppm.

  • The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR:

  • Aromatic carbons of the benzyl group would be observed in the δ 127-140 ppm region.

  • The benzylic methylene carbon would be around δ 60 ppm.

  • The quaternary carbon at the 3-position bearing the hydroxyl and methyl groups would be in the δ 70-80 ppm range.

  • The carbons of the pyrrolidine ring would appear in the aliphatic region.

  • The methyl carbon would be found at a higher field, likely around δ 25-30 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 176), a hydroxyl group (m/z = 174), and a prominent peak corresponding to the benzyl cation (m/z = 91) or a tropylium cation.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band for the tertiary alcohol would be expected around 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic parts would appear just below and above 3000 cm⁻¹.

  • C=C stretching of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band for the tertiary alcohol would be present around 1150 cm⁻¹.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of a tertiary alcohol and a tertiary amine.

  • Stability: The compound should be stored at 2-8°C under an inert atmosphere to prevent degradation.[1] It is likely sensitive to strong oxidizing agents.

  • Reactivity: The tertiary hydroxyl group can undergo substitution reactions under acidic conditions. The nitrogen atom of the pyrrolidine ring is basic and can be protonated or alkylated. The benzyl group can be removed via catalytic hydrogenation, which would yield 3-methylpyrrolidin-3-ol.

Biological Activity and Potential Applications

While there is no specific information on the biological activity or signaling pathways of this compound, the pyrrolidine scaffold is a common feature in many biologically active compounds and pharmaceuticals. Analogues of 1-benzylpyrrolidin-3-ol have been investigated for their potential as apoptotic agents in cancer cells.[3] These analogues have been shown to induce apoptosis, and in silico studies suggest they may interact with key proteins in the apoptotic pathway, such as caspase-3.[3]

dot

Biological_Investigation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cytotoxicity->apoptosis If cytotoxic docking Molecular Docking (e.g., against Caspase-3) apoptosis->docking md_sim Molecular Dynamics Simulations docking->md_sim

Caption: A potential workflow for investigating the biological activity of this compound.

Given the structural similarities, it is plausible that this compound could also exhibit interesting biological properties. Further research, following a workflow similar to the one depicted above, would be necessary to elucidate its specific mechanism of action and potential as a therapeutic agent. The pyrrolidine ring is a key structural motif in a variety of drugs, and derivatives of 1-benzylpyrrolidinol have been utilized in the synthesis of compounds with diverse pharmacological activities, including calcium channel antagonists.[2]

Safety Information

Based on information for the analogous compound 1-benzyl-3-pyrrolidinol, this compound may be harmful if swallowed and cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on the best available information at the time of writing. The absence of specific experimental data for this compound necessitates careful consideration and experimental verification of the properties and protocols described herein.

References

An In-depth Technical Guide to 1-Benzyl-3-methylpyrrolidin-3-ol: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3-methylpyrrolidin-3-ol, including its chemical properties, synthesis, and potential as an apoptotic agent. This document details experimental protocols and data derived from key research in the field, offering valuable insights for professionals in drug discovery and development.

Core Compound Information

This compound is a substituted pyrrolidine derivative. Its core structure is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine motif in numerous biologically active compounds.

PropertyValue
CAS Number 96567-93-0
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol

Synthesis of this compound Analogues

A versatile method for the synthesis of this compound analogues is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the rapid generation of a diverse library of compounds from simple starting materials.

Experimental Protocol: Ugi Four-Component Reaction

The following protocol is a general representation of the synthesis of 1-benzylpyrrolidin-3-ol analogues as described in relevant literature.[1]

  • Reactant Preparation : In a suitable reaction vessel, equimolar amounts of an amine (e.g., 1-(2-aminobenzyl)pyrrolidin-3-ol), an aldehyde, a carboxylic acid, and an isocyanide are combined.

  • Solvent Addition : A polar protic solvent, such as methanol, is added to dissolve the reactants.

  • Reaction Conditions : The reaction mixture is typically stirred at an elevated temperature, for example, by refluxing, to ensure the completion of the reaction.

  • Monitoring : The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The final product is purified using column chromatography to yield the desired 1-benzylpyrrolidin-3-ol analogue.

Biological Activity: Induction of Apoptosis

Analogues of this compound have been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis, or programmed cell death, in cancer cell lines.

Cytotoxicity Screening

The cytotoxic effects of these compounds are often evaluated using a panel of human cancer cell lines. A commonly used method for this is the MTT assay.

This protocol outlines the general steps for assessing cell viability using the MTT assay.[2][3]

  • Cell Seeding : Cancer cells (e.g., HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the synthesized 1-benzylpyrrolidin-3-ol analogues and incubated for a specific period (e.g., 24-48 hours).

  • MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization : The plate is incubated to allow for the metabolic conversion of MTT into formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: Caspase-3 Activation

The apoptotic activity of these compounds is often mediated through the activation of caspases, which are key enzymes in the apoptotic signaling cascade. Caspase-3 is a critical executioner caspase.

The following is a generalized protocol for measuring caspase-3 activity in cell lysates.[4][5][6][7]

  • Cell Lysis : Cells treated with the test compounds are harvested and lysed to release their intracellular contents.

  • Substrate Addition : The cell lysate is incubated with a specific caspase-3 substrate, which is typically a peptide sequence (e.g., DEVD) conjugated to a reporter molecule (e.g., a chromophore or fluorophore).

  • Cleavage and Detection : Activated caspase-3 in the lysate cleaves the substrate, releasing the reporter molecule. The resulting signal (colorimetric or fluorescent) is then quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.

In Silico Studies: Understanding Molecular Interactions

To further elucidate the mechanism of action, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide insights into the binding interactions between the 1-benzylpyrrolidin-3-ol analogues and their protein targets, such as caspase-3.

Molecular Docking and MD Simulation Workflow

The general workflow for these in silico studies is as follows:

Caption: A typical workflow for in silico analysis of ligand-protein interactions.

Apoptotic Signaling Pathway

The induction of apoptosis by 1-benzylpyrrolidin-3-ol analogues in cancer cells is believed to involve the activation of the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and subsequent cell death.

Apoptotic_Signaling_Pathway cluster_0 Cellular Response cluster_1 Apoptotic Cascade A 1-Benzylpyrrolidin-3-ol Analogue B Mitochondrial Disruption A->B Induces C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Substrate Cleavage (e.g., PARP) F->G H Apoptosis G->H

Caption: The intrinsic apoptotic pathway initiated by 1-benzylpyrrolidin-3-ol analogues.

References

A Technical Guide to the Synthesis and Characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-Benzyl-3-pyrrolidinol is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1] Its stereospecific structure makes it a valuable intermediate for developing drugs with high efficacy and reduced side effects. This guide provides an in-depth overview of its synthesis and characterization, tailored for professionals in chemical research and drug development.

Synthesis Methodology

The predominant and most effective method for synthesizing (R)-(+)-1-Benzyl-3-pyrrolidinol is through the asymmetric reduction of 1-Benzyl-3-pyrrolidinone. This enzymatic reduction process is favored for its high enantioselectivity, yielding the desired (R)-enantiomer.

A common precursor, 1-Benzyl-3-pyrrolidinone, can be synthesized through a multi-step process starting from the Michael addition of benzylamine to ethyl acrylate, followed by cyclization and subsequent hydrolysis and decarboxylation.[2]

Key Synthetic Pathway: Asymmetric Reduction

The enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone is a preferred method for producing enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a well-known intermediate for various drugs. This biotransformation offers high yields and excellent enantiomeric excess.

General Reaction Scheme:

  • Starting Material: 1-Benzyl-3-pyrrolidinone

  • Key Transformation: Ketone reduction

  • Product: (R)-(+)-1-Benzyl-3-pyrrolidinol

Experimental Protocol: Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone

This protocol is a generalized representation based on common laboratory practices for enzymatic reductions. Specific conditions may vary based on the chosen enzyme and desired scale.

  • Biocatalyst Preparation: A suitable ketoreductase enzyme is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a cofactor such as NADH or NADPH.

  • Reaction Setup: 1-Benzyl-3-pyrrolidinone is dissolved in a water-miscible organic co-solvent (e.g., isopropanol, which can also serve as a sacrificial substrate for cofactor regeneration) and added to the biocatalyst solution.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for a period ranging from 24 to 48 hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is quenched, and the enzyme is removed by centrifugation or filtration.

    • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford pure (R)-(+)-1-Benzyl-3-pyrrolidinol.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-(+)-1-Benzyl-3-pyrrolidinol. The following tables summarize the key analytical data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₅NO[3][4]
Molecular Weight 177.24 g/mol [3][5]
Appearance Light yellow to yellow to orange clear liquid[6][7]
Density 1.07 g/mL at 25 °C[5][6]
Boiling Point 116 °C at 0.9 mmHg[5][6]
Refractive Index (n20/D) 1.548[5][6]
Specific Rotation ([α]23/D) +3.7° (c = 5 in methanol)[5][6]
Spectroscopic Data

Table 2.2.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.27-7.17m5HAromatic protons (C₆H₅)
4.97d1HCH-OH
3.73s2HN-CH₂-Ph
3.0 - 2.5m4HPyrrolidine ring protons
2.0 - 1.8m2HPyrrolidine ring protons

Note: ¹H NMR data is a representative compilation and may vary slightly based on solvent and instrument.[8]

Table 2.2.2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
143.2Aromatic C (quaternary)
129.9, 127.6Aromatic CH
70.0CH-OH
60.5N-CH₂-Ph
56.0, 54.0Pyrrolidine ring CH₂
34.0Pyrrolidine ring CH₂

Note: ¹³C NMR data is a representative compilation and may vary slightly based on solvent and instrument.[9]

Table 2.2.3: Mass Spectrometry and IR Data

TechniqueKey Peaks/Bands
Mass Spec. (GC-MS) m/z: 177 (M+), 91 (tropylium ion), 42
IR Spectroscopy (ATR) Broad O-H stretch (~3300 cm⁻¹), C-H aromatic and aliphatic stretches (~3000-2800 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), C-N stretch (~1100 cm⁻¹)

Note: The provided MS and IR data are characteristic peaks.[3]

Workflow and Process Visualization

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Benzylamine, Ethyl Acrylate) Precursor_Synth Synthesis of 1-Benzyl-3-pyrrolidinone Start->Precursor_Synth Reduction Asymmetric Reduction Precursor_Synth->Reduction Enzyme/ Cofactor Crude_Product Crude (R)-(+)-1-Benzyl-3-pyrrolidinol Reduction->Crude_Product Workup Extraction & Drying Crude_Product->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure (R)-(+)-1-Benzyl-3-pyrrolidinol Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Optical Polarimetry (Specific Rotation) Pure_Product->Optical Final_Data Verified Data NMR->Final_Data MS->Final_Data IR->Final_Data Optical->Final_Data

Caption: Workflow for the synthesis and characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol.

This guide provides a comprehensive overview for the synthesis and characterization of (R)-(+)-1-Benzyl-3-pyrrolidinol, a key chiral intermediate. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Structural Elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data used for the structural elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document details the physical properties, spectroscopic data, and the experimental protocols utilized for its characterization.

Compound Identity and Physical Properties

(S)-(-)-1-Benzyl-3-pyrrolidinol is a chiral tertiary alcohol. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
CAS Number 101385-90-4[1]
Appearance Clear light yellow to pale brown liquid[2]
Boiling Point 115 °C at 0.8 mmHg[1][3]
Density 1.07 g/mL at 25 °C[1][3]
Refractive Index (n²⁰/D) 1.548[1][3]
Specific Optical Rotation ([α]²⁴/D) -3.7° (c=5 in methanol)[1]

Spectroscopic Data for Structural Confirmation

The structural framework of (S)-(-)-1-Benzyl-3-pyrrolidinol is unequivocally established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum confirms the presence of all 15 protons in their respective chemical environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.32Multiplet5HAromatic protons (C₆H₅)
4.24-4.31Multiplet1HCH-OH
3.60Singlet2HBenzylic protons (CH₂)
2.89-2.93Multiplet1HPyrrolidine ring proton
2.74-2.80Multiplet1HPyrrolidine ring proton
2.50-2.64Multiplet2HPyrrolidine ring protons
2.28-2.31Multiplet1HPyrrolidine ring proton
2.0-2.4Multiplet1HOH
1.60-1.70Multiplet1HPyrrolidine ring proton

(Data sourced from a 500 MHz spectrum in CDCl₃)[2]

The carbon NMR spectrum identifies the 11 distinct carbon atoms in the molecule. The data below is for the corresponding (R)-enantiomer, which is identical for the (S)-enantiomer.

Chemical Shift (δ) ppmAssignment
138.5Quaternary aromatic carbon (C-ipso)
128.8Aromatic CH (C-ortho)
128.3Aromatic CH (C-meta)
127.1Aromatic CH (C-para)
69.8CH-OH
60.5Benzylic CH₂
58.7Pyrrolidine CH₂
53.6Pyrrolidine CH₂
34.1Pyrrolidine CH₂

(Expected chemical shifts based on data for the (R)-enantiomer and standard values)[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (S)-(-)-1-Benzyl-3-pyrrolidinol exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group Assignment
3300-3500 (broad)O-H stretch (alcohol)
3000-3100C-H stretch (aromatic)
2850-2950C-H stretch (aliphatic)
1600, 1495, 1450C=C stretch (aromatic ring)
1050-1150C-O stretch (secondary alcohol)
700-750 and 690-710C-H out-of-plane bend (monosubstituted benzene)

(Characteristic absorption bands based on data for the (R)-enantiomer)[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/zIon Assignment
177[M]⁺ (Molecular Ion)
176[M-H]⁺
160[M-H₂O]⁺
91[C₇H₇]⁺ (Tropylium ion, characteristic of a benzyl group)
86[M - C₇H₇]⁺ (Loss of benzyl group)

(Fragmentation pattern based on data for the (R)-enantiomer)[5] The tropylium ion at m/z 91 is a prominent peak, confirming the presence of the benzyl substituent.[6]

Experimental Protocols

The following section details the general methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.[7][8]

  • Sample Preparation : The sample (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : The spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).[8]

  • ¹³C NMR Acquisition : The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the central peak of the CDCl₃ triplet (δ 77.16).[7]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small drop of the neat liquid is placed directly on the ATR crystal.

  • Acquisition : The spectrum is typically recorded over a range of 4000-600 cm⁻¹. Data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry
  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Impact (EI) ionization source.

  • GC Conditions : A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation and elution of the compound.

  • MS Conditions : EI is performed at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Synthesis and Stereochemistry

The specified (S)-stereochemistry of the compound is typically achieved through asymmetric synthesis. A common route involves starting from the chiral pool, using L-malic acid and benzylamine as starting materials.[3][9] The stereocenter at the 3-position of the pyrrolidine ring is thus established from the stereocenter present in the L-malic acid precursor. The negative sign of the optical rotation confirms the (-) enantiomer.

Visualization of the Elucidation Process

The logical workflow for the structural elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol is depicted in the following diagram.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Compound_Info Initial Information (S)-(-)-1-Benzyl-3-pyrrolidinol Elemental_Analysis Elemental Analysis or HRMS (Determine Molecular Formula) Compound_Info->Elemental_Analysis IR IR Spectroscopy Compound_Info->IR MS Mass Spectrometry Compound_Info->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound_Info->NMR Physical_Properties Physical Properties (BP, Density, [α]) Final_Structure Confirmed Structure (S)-(-)-1-Benzyl-3-pyrrolidinol Physical_Properties->Final_Structure Confirms Chirality MS_Interpretation Determine Molecular Weight (177) Identify Key Fragments (m/z 91) Elemental_Analysis->MS_Interpretation C₁₁H₁₅NO IR_Interpretation Identify Functional Groups (O-H, C-H aromatic/aliphatic) IR->IR_Interpretation MS->MS_Interpretation NMR_Interpretation Determine C-H Framework (Aromatic, Benzylic, Pyrrolidine rings) Confirm Connectivity NMR->NMR_Interpretation IR_Interpretation->Final_Structure MS_Interpretation->Final_Structure NMR_Interpretation->Final_Structure

Caption: Workflow for the structural elucidation of (S)-(-)-1-Benzyl-3-pyrrolidinol.

Conclusion

The structure of (S)-(-)-1-Benzyl-3-pyrrolidinol is rigorously confirmed through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The physical properties, particularly the specific optical rotation, verify its enantiomeric purity. The detailed analysis of the spectroscopic data provides an unambiguous assignment of its molecular formula, functional groups, and the connectivity of its atoms, solidifying its identity as a crucial chiral building block for drug development.

References

Spectroscopic Analysis of 1-Benzyl-3-methylpyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-benzyl-3-methylpyrrolidin-3-ol, a key intermediate in various synthetic applications. Due to the limited availability of directly published complete experimental spectra for this compound, this document presents a detailed analysis of its close structural analog, 1-benzyl-3-pyrrolidinol. The provided data for this analog serves as a crucial reference point for researchers, with discussions on the anticipated spectral differences arising from the addition of a methyl group at the C3 position. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such spectra, and logical workflow diagrams to guide the synthetic and analytical process.

Introduction

This compound is a tertiary alcohol derivative of the pyrrolidine ring system, a common scaffold in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide aims to provide the necessary spectroscopic information and procedural knowledge to facilitate its use in the scientific community.

Spectroscopic Data

Spectroscopic Data of 1-Benzyl-3-pyrrolidinol

The following tables summarize the key spectroscopic data for 1-benzyl-3-pyrrolidinol.

Table 1: ¹H NMR Data of 1-Benzyl-3-pyrrolidinol [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20-7.40m5HAromatic (C₆H₅)
4.30-4.40m1HCH-OH
3.60-3.70m2HN-CH₂-Ph
2.70-2.90m1HPyrrolidine CH₂
2.50-2.70m2HPyrrolidine CH₂
2.20-2.40m1HPyrrolidine CH₂
1.70-1.90m1HPyrrolidine CH₂
1.50-1.70br s1HOH

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 1-Benzyl-3-pyrrolidinol [1][3]

Chemical Shift (ppm)Assignment
138.5Aromatic quat. C
128.8Aromatic CH
128.4Aromatic CH
127.2Aromatic CH
70.5CH-OH
60.5N-CH₂-Ph
58.0Pyrrolidine CH₂
54.0Pyrrolidine CH₂
35.5Pyrrolidine CH₂

Solvent: CDCl₃

Table 3: IR Spectroscopic Data of 1-Benzyl-3-pyrrolidinol [1][4]

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450Strong, BroadO-H stretch
3020-3080MediumAromatic C-H stretch
2800-2950MediumAliphatic C-H stretch
1600, 1495, 1450Medium-WeakAromatic C=C stretch
1050-1150StrongC-O stretch
690-750StrongAromatic C-H bend

Table 4: Mass Spectrometry Data of 1-Benzyl-3-pyrrolidinol [1][2]

m/zRelative IntensityAssignment
177Moderate[M]⁺
91100%[C₇H₇]⁺ (Tropylium ion)
84High[M - C₇H₇ - H₂O]⁺
70Moderate[C₄H₈N]⁺
Expected Spectroscopic Differences for this compound

The introduction of a methyl group at the C3 position in this compound is expected to induce the following changes in the spectroscopic data compared to 1-benzyl-3-pyrrolidinol:

  • ¹H NMR:

    • The disappearance of the signal for the proton at C3 (CH-OH).

    • The appearance of a singlet for the new methyl group (C-CH₃), likely in the range of 1.2-1.5 ppm.

    • Shifts in the signals of the adjacent pyrrolidine protons due to the change in the electronic environment.

  • ¹³C NMR:

    • The signal for the C3 carbon (CH-OH) will shift to a quaternary carbon signal (C-OH) and likely move downfield.

    • The appearance of a new signal for the methyl carbon, typically in the range of 20-30 ppm.

  • IR Spectroscopy:

    • The overall spectrum will be very similar. The broad O-H stretch and the C-O stretch will still be present. Minor shifts in the fingerprint region may be observed.

  • Mass Spectrometry:

    • The molecular ion peak ([M]⁺) will increase by 14 mass units to m/z = 191.

    • The base peak is still expected to be at m/z = 91 due to the stable tropylium ion.

    • Fragmentation patterns will be altered due to the presence of the methyl group, potentially leading to the loss of a methyl radical.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard one-pulse sequence is used for ¹H NMR acquisition.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans is adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used.

    • A larger number of scans is typically required (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • The FID is processed similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation (ATR): A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is applied to the crystal, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution is generally set to 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, commonly coupled to a gas chromatograph (GC-MS) for volatile compounds or utilizing a direct infusion method with an electrospray ionization (ESI) source.

  • GC-MS Protocol:

    • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is prepared.

    • 1 µL of the solution is injected into the GC, where the compound is vaporized and separated on a capillary column.

    • The separated compound elutes from the column and enters the mass spectrometer.

    • Electron ionization (EI) at 70 eV is typically used to fragment the molecule.

    • The mass analyzer (e.g., a quadrupole) scans a range of m/z values to detect the molecular ion and fragment ions.

Workflow and Process Visualization

The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.

synthesis_workflow Synthesis and Purification Workflow reagents Starting Materials (e.g., 1-benzyl-3-pyrrolidinone, Methyl Grignard) reaction Grignard Reaction reagents->reaction quench Aqueous Workup (Quenching) reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification product Pure this compound purification->product

Caption: A typical workflow for the synthesis and purification of this compound.

analytical_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation sample Purified Product nmr NMR (¹H, ¹³C) sample->nmr ir IR (FTIR-ATR) sample->ir ms MS (GC-MS or ESI) sample->ms interpretation Spectral Interpretation and Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: The workflow for the comprehensive spectroscopic analysis of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characteristics of this compound, primarily through the analysis of its close analog, 1-benzyl-3-pyrrolidinol. The tabulated data, coupled with the discussion of expected spectral shifts, offers a robust framework for researchers to identify and characterize the target molecule. The inclusion of standardized experimental protocols and workflow diagrams aims to ensure reproducibility and clarity in the analytical process, supporting the ongoing research and development efforts in medicinal and synthetic chemistry.

References

In-Depth Technical Guide: Mechanism of Action of 1-Benzyl-3-methylpyrrolidin-3-OL Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1-benzyl-3-methylpyrrolidin-3-ol analogs. The primary mechanism identified for this class of compounds is the induction of apoptosis in cancer cells through the activation of caspase-3.[1][2][3][4] This guide synthesizes available quantitative data on their cytotoxic effects and details the experimental protocols used to elucidate this pro-apoptotic activity. Furthermore, potential interactions with other pharmacological targets, including muscarinic receptors, NMDA receptors, and calcium channels, are discussed based on the activity of structurally related compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1-benzylpyrrolidin-3-ol scaffold.

Core Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation

The principal and most extensively studied mechanism of action for 1-benzylpyrrolidin-3-ol analogs is their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2][3] This activity is primarily mediated through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Signaling Pathway

The proposed signaling pathway for the pro-apoptotic action of this compound analogs involves the following key steps:

  • Cellular Uptake: The compound enters the cancer cell.

  • Interaction with Pro-caspase-3: The analog is hypothesized to interact with and promote the activation of pro-caspase-3.

  • Caspase-3 Activation: Activated caspase-3 then cleaves a variety of cellular substrates.

  • Execution of Apoptosis: This cleavage cascade leads to the characteristic morphological and biochemical hallmarks of apoptosis, ultimately resulting in cell death.

cluster_0 Cellular Environment Analog This compound Analog Pro_Caspase_3 Pro-caspase-3 Analog->Pro_Caspase_3 Promotes Activation Caspase_3 Activated Caspase-3 Pro_Caspase_3->Caspase_3 Activation Substrates Cellular Substrates Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Proposed Caspase-3 Activation Pathway
Quantitative Data: Cytotoxicity

A series of 1-benzylpyrrolidin-3-ol analogs have been evaluated for their cytotoxic effects against various human cancer cell lines. The data indicates a selective cytotoxic profile, with more pronounced activity against certain cancer cell lines.

CompoundCell LineConcentration (µM)% CytotoxicityReference
Analog 5jHL-6010~70%[2]
Analog 5pHL-6010~75%[2]
Analog 5jA54910~20%[2]
Analog 5pA54910~25%[2]
Analog 5jHCT-11610~15%[2]
Analog 5pHCT-11610~20%[2]
Analog 5jT98G10~10%[2]
Analog 5pT98G10~15%[2]
Analog 5jNCI-H32210~5%[2]
Analog 5pNCI-H32210~10%[2]

Note: The specific structures of analogs 5j and 5p are detailed in the referenced literature.[2]

Potential Secondary Mechanisms of Action

While the pro-apoptotic activity is the most clearly defined mechanism, the structural features of this compound analogs suggest potential interactions with other biological targets. The following sections explore these possibilities based on data from structurally related compounds.

Muscarinic Receptor Modulation

The pyrrolidine scaffold is a common feature in many muscarinic receptor ligands. While no direct binding data for this compound analogs on muscarinic receptors is currently available, related compounds have shown affinity for these receptors.

Compound ClassTargetActivityKi/IC50Reference
Heteroaryl-pyrrolidinonesM1 mAChRPositive Allosteric ModulatorNot specified
1-Methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivativeshm2Selective Agonist/Partial AgonistNot specified
NMDA Receptor Antagonism

The presence of a benzyl group and a nitrogen-containing heterocycle is also found in some N-methyl-D-aspartate (NMDA) receptor antagonists. This suggests that this compound analogs could potentially exhibit activity at this receptor.

Compound ClassTargetActivityIC50Reference
Biphenyl-based NAMsNMDA ReceptorNegative Allosteric Modulator50 nM[5]
1-Phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivativesGlycine binding site of NMDA receptorAntagonistNot specified[6]
Calcium Channel Blockade

It has been noted that 1-benzyl-3-pyrrolidinol is a precursor in the synthesis of potent calcium channel antagonists. This raises the possibility that analogs of this structure may possess intrinsic calcium channel blocking activity.

Compound ClassTargetActivityIC50Reference
Mibefradil (tetralol derivative)T-type Calcium ChannelsBlocker140-270 nM (in 2 mM Ca2+)[7]
Phenylalkylamine derivativesCav3.2 T-type ChannelsBlocker~30 µM (Verapamil)[8]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

cluster_0 MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add this compound analog at various concentrations Incubation_1->Compound_Addition Incubation_2 Incubate for 48h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Figure 2: Workflow for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated relative to untreated control cells.

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of caspase-3 in cell lysates.

cluster_0 Caspase-3 Activity Assay Workflow Cell_Treatment Treat cells with the compound to induce apoptosis Cell_Lysis Lyse cells to release intracellular contents Cell_Treatment->Cell_Lysis Lysate_Incubation Incubate lysate with caspase-3 substrate (e.g., Ac-DEVD-AMC) Cell_Lysis->Lysate_Incubation Fluorescence_Measurement Measure fluorescence of cleaved substrate (AMC) Lysate_Incubation->Fluorescence_Measurement

Figure 3: Workflow for Caspase-3 Activity Assay
  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well black plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at different time points. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Conclusion

The primary mechanism of action of this compound analogs, as evidenced by current research, is the induction of apoptosis in cancer cells through the activation of caspase-3.[1][2][3] The selective cytotoxicity of these compounds against certain cancer cell lines highlights their potential as a scaffold for the development of novel anticancer agents. While direct evidence is lacking, the structural characteristics of these analogs suggest that they may also interact with muscarinic receptors, NMDA receptors, and/or calcium channels. Further investigation into these potential secondary mechanisms of action is warranted to fully elucidate the pharmacological profile of this promising class of compounds. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research and development efforts in this area.

References

In Silico Modeling of 1-Benzyl-3-methylpyrrolidin-3-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 1-Benzyl-3-methylpyrrolidin-3-ol and its analogues. It covers the computational methodologies, potential biological targets, and the interplay between in silico predictions and experimental validation. While specific research on the 3-methyl substituted variant is limited, this guide draws upon extensive studies of structurally similar 1-benzylpyrrolidin-3-ol compounds to provide a robust framework for future research and drug development endeavors.

Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 1-benzylpyrrolidin-3-ol framework, in particular, has garnered significant interest due to the diverse pharmacological activities exhibited by its derivatives.[2] In silico modeling plays a pivotal role in accelerating the discovery and optimization of novel drug candidates by providing insights into their molecular interactions, predicting their activity, and guiding synthetic efforts.[3][4] This guide focuses on the computational approaches used to elucidate the interactions of 1-benzylpyrrolidin-3-ol analogues, with a primary focus on their potential as apoptosis-inducing agents through the modulation of caspase-3.

Molecular Target: Caspase-3 and the Apoptotic Pathway

A significant body of research points towards caspase-3 as a key molecular target for 1-benzylpyrrolidin-3-ol analogues.[2][5] Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of programmed cell death.[2] Dysregulation of apoptosis is a hallmark of cancer, making the activation of caspase-3 a promising therapeutic strategy.[5]

The activation of caspase-3 can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3, which then orchestrate the dismantling of the cell. In silico studies suggest that 1-benzylpyrrolidin-3-ol analogues can bind to and potentially modulate the activity of caspase-3, thereby promoting apoptosis in cancer cells.[2][6]

Caspase3_Signaling_Pathway Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound This compound->Caspase-3 Modulation

Caspase-3 Signaling Pathway Modulation

In Silico Modeling Workflow

The in silico evaluation of this compound and its analogues follows a structured workflow that integrates various computational techniques to predict their biological activity and guide experimental studies.[7][8]

In_Silico_Workflow cluster_insilico In Silico Modeling cluster_experimental Experimental Validation Ligand_Preparation Ligand Preparation (3D Structure Generation) Protein_Preparation Protein Preparation (Target: Caspase-3) Molecular_Docking Molecular Docking (Binding Pose Prediction) Protein_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics (Stability Assessment) Molecular_Docking->MD_Simulation Data_Analysis Data Analysis (Binding Energy, RMSD) MD_Simulation->Data_Analysis Synthesis Chemical Synthesis Data_Analysis->Synthesis QSAR QSAR (Activity Prediction) Data_Analysis->QSAR Bioassays Biological Assays (Cytotoxicity, etc.) Synthesis->Bioassays Bioassays->QSAR

Integrated In Silico and Experimental Workflow

Experimental Protocols

In Silico Methodologies

4.1.1. Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.[3]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., human caspase-3) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

    • Partial atomic charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structure of this compound or its analogue is drawn using a chemical drawing software.

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized using a suitable force field.

    • Partial atomic charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A grid box is defined around the active site of the protein.

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the grid box.

    • The binding poses are scored based on a scoring function that estimates the binding free energy.

    • The resulting docked conformations are analyzed to identify the most favorable binding mode and key molecular interactions.

4.1.2. Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[2]

  • System Preparation:

    • The docked protein-ligand complex from the molecular docking step is used as the starting structure.

    • The complex is placed in a periodic box of solvent (e.g., water).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Protocol:

    • The system is energy-minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • A production run is performed for a specified duration (e.g., 50 ns) to collect trajectory data.

  • Data Analysis:

    • Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to quantify the hydrogen bonding interactions between the ligand and the protein.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to estimate the binding affinity.

Chemical Synthesis

The synthesis of 1-benzylpyrrolidin-3-ol analogues is often achieved through the Ugi four-component reaction (U-4CR), a versatile method for generating molecular diversity.[2]

  • General Ugi Reaction Protocol:

    • An amine (e.g., 1-(2-aminobenzyl)pyrrolidin-3-ol), an aldehyde, a carboxylic acid, and an isocyanide are combined in a suitable solvent, typically methanol.

    • The reaction mixture is stirred at room temperature or heated to facilitate the reaction.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified using techniques such as column chromatography.

Biological Assays

4.3.1. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., HL-60, A549) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9][10]

Quantitative Data Summary

The following tables summarize the reported in silico and in vitro data for 1-benzylpyrrolidin-3-ol analogues and related compounds.

Table 1: In Silico Binding Affinity of Pyrrolidine Derivatives to Caspase-3

Compound ClassDocking Score (kcal/mol)Key Interacting ResiduesReference
1-benzylpyrrolidin-3-ol analogues-7.0 to -7.8Not specified[11]
Isatin-based pyrrolidine sulfonamideIC50 = 36.4 nMNot specified[12]
Isatin-based pyrrolidine sulfonamideKi = 60 nMNot specified[12]

Table 2: Cytotoxicity of 1-benzylpyrrolidin-3-ol Analogues against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Analogue 5jHL-60Induces apoptosis at 10 µM[2][5]
Analogue 5pHL-60Induces apoptosis at 10 µM[2][5]
Compound 18cHT-291.03 ± 0.06[11]

Logical Relationships in Drug Discovery

The development of novel therapeutic agents based on the 1-benzylpyrrolidin-3-ol scaffold involves a logical and iterative process that integrates computational modeling, chemical synthesis, and biological evaluation.

Logical_Relationship In_Silico_Screening In Silico Screening & Virtual Compound Design Synthesis_Purification Synthesis & Purification In_Silico_Screening->Synthesis_Purification Prioritized Hits In_Vitro_Assays In Vitro Biological Evaluation (e.g., IC50) Synthesis_Purification->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->In_Silico_Screening Iterative Design

Iterative Drug Discovery Cycle

Conclusion

In silico modeling serves as an indispensable tool in the exploration of this compound and its analogues as potential therapeutic agents. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions of these compounds with biological targets like caspase-3. This knowledge, combined with experimental validation through chemical synthesis and biological assays, facilitates a rational and efficient drug discovery process. The integrated workflow presented in this guide provides a comprehensive framework for the design and development of novel pyrrolidine-based therapeutics. Future studies focusing specifically on the 3-methyl variant are warranted to further elucidate its unique properties and therapeutic potential.

References

Potential Therapeutic Targets of 1-Benzyl-3-methylpyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-methylpyrrolidin-3-ol is a heterocyclic organic compound featuring a pyrrolidinol scaffold. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motif is a key intermediate in the synthesis of a variety of pharmacologically active agents. Analysis of molecules synthesized from this compound reveals its potential as a scaffold for developing modulators of several critical therapeutic targets. This technical guide consolidates the available information, focusing on the potential therapeutic targets implicated through its use as a synthetic precursor. We will delve into the pharmacology of the final compounds, inferring the potential, yet unproven, relevance of the this compound core to these target classes. This document provides detailed experimental protocols for assessing the activity of this compound and its derivatives against these identified targets and visualizes the associated signaling pathways and workflows.

Introduction: The Pyrrolidinol Scaffold in Medicinal Chemistry

The pyrrolidinol ring system is a privileged scaffold in drug discovery. Its three-dimensional structure, stereogenic centers, and capacity for hydrogen bonding make it an attractive core for designing molecules that can interact with a high degree of specificity with biological targets. The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity. Pyrrolidine derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including viral infections, diabetes, cancer, and neurological disorders.

This compound (BMPL) serves as a valuable building block in this context. Its tertiary alcohol provides a site for further chemical modification, while the benzyl group can influence lipophilicity and potential aromatic interactions. The primary utility of BMPL, as evidenced by patent literature, is in the construction of more complex molecules designed to modulate high-value therapeutic targets.

Potential Therapeutic Target Classes

Based on the analysis of final products synthesized using this compound as an intermediate, two primary classes of therapeutic targets have been identified: ion channels and enzymes.

Voltage-Gated Ion Channels

BMPL is a documented precursor for compounds targeting both voltage-gated sodium and calcium channels. These channels are fundamental to the generation and propagation of action potentials in excitable cells, making them critical targets for neurological and cardiovascular diseases.

Benzenesulfonamide compounds synthesized from BMPL have been investigated as antagonists of voltage-gated sodium channels, with potential applications in the treatment of epilepsy. These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in neurons. In conditions like epilepsy, aberrant, synchronous firing of neurons is a key pathological feature. By blocking Nav channels, particularly isoforms like Nav1.6 which are critical in neuronal signaling, it is possible to dampen this excessive excitability.

Potential Signaling Pathway and Mechanism of Action

nav_channel_pathway Stimulus Excitatory Stimulus NavChannel NavChannel Stimulus->NavChannel Opens Na_in Na_in NavChannel->Na_in Allows Depolarization Depolarization Na_in->Depolarization ActionPotential ActionPotential Depolarization->ActionPotential NeuronalFiring NeuronalFiring ActionPotential->NeuronalFiring BMPL_Derivative BMPL_Derivative BMPL_Derivative->NavChannel Blocks

Caption: Voltage-gated sodium channel signaling and antagonism.

BMPL has also been utilized in the synthesis of 1,4-dihydropyridine-3,5-dicarboxylate derivatives, which function as dual blockers of L-type and T-type calcium channels. L-type channels are crucial in cardiac and smooth muscle contraction, while T-type channels are involved in neuronal firing patterns and cardiovascular pacemaking. Dual blockade is a therapeutic strategy for hypertension, as it can lead to vasodilation (L-type blockade) while potentially mitigating side effects like reflex tachycardia and offering renal protection (T-type blockade).

Potential Signaling Pathway and Mechanism of Action

cav_channel_pathway Depolarization Membrane Depolarization L_Type_Cav L_Type_Cav Depolarization->L_Type_Cav Opens T_Type_Cav T_Type_Cav Depolarization->T_Type_Cav Opens Ca_in Ca_in L_Type_Cav->Ca_in T_Type_Cav->Ca_in Contraction Contraction Ca_in->Contraction BMPL_Derivative BMPL_Derivative BMPL_Derivative->L_Type_Cav Blocks BMPL_Derivative->T_Type_Cav Blocks

Caption: Dual L-type/T-type calcium channel blockade in vasculature.

Enzymes

The pyrrolidinol core is also found in inhibitors of enzymes relevant to inflammation and oncology.

Recent studies have identified thiazole carboxamide derivatives incorporating a pyrrolidinol structure as inhibitors of Vanin-1. VNN1 is an ectoenzyme with pantetheinase activity, hydrolyzing pantetheine to pantothenic acid (vitamin B5) and cysteamine. Cysteamine is an antioxidant, but its overproduction can be pro-inflammatory. VNN1 is implicated in inflammatory bowel disease (IBD) and oxidative stress, making it a target for anti-inflammatory therapies.

Computational studies have explored pyrrolidinol-containing molecules as potential allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are common in several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG disrupts epigenetic regulation and contributes to tumorigenesis. Inhibiting mutant IDH1 is a validated therapeutic strategy in oncology.

Quantitative Data of Structurally Related Compounds

No direct quantitative biological data for this compound has been found in the reviewed literature. The following tables summarize the reported activities of final compounds that were synthesized using BMPL as an intermediate, thereby illustrating the therapeutic potential of this scaffold.

Table 1: Activity of a BMPL-Derived Dihydropyridine Derivative on Calcium Channels

Target IC₅₀ (μM) Assay Type
T-Type Calcium Channel >10 - 15.63 (for benchmarks) Not Specified
L-Type Calcium Channel Not Specified Not Specified

(Data inferred from patent WO2012146067A1, which uses BMPL in the synthesis of dihydropyridine derivatives and provides IC₅₀ values for benchmark compounds against T-type channels, suggesting the novel compounds are active in a similar range)

Table 2: Activity of BMPL-Derived Compounds on P2X7 and hERG Channels

Compound P2X₇ pIC₅₀ hERG % Inhibition @ 10μM
Example Compounds ≥ 8.0 < 50%

(Data from patent US7964616B2, where BMPL is used in the synthesis of quinoline derivatives. High potency at the P2X7 receptor and low hERG activity are noted)

Experimental Protocols

The following are detailed, representative protocols that could be employed to assess the biological activity of this compound or its derivatives against the potential target classes.

Protocol for Voltage-Gated Sodium Channel Activity

Assay Type: Whole-cell patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific Nav channel subtype (e.g., Nav1.6) expressed in a mammalian cell line.

Materials:

  • HEK-293 cells stably expressing the human Nav channel of interest.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Test compound (e.g., this compound) dissolved in DMSO to create a stock solution, then diluted in external solution.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture HEK-293 cells expressing the target Nav channel on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Set the holding potential to -100 mV to ensure channels are in a resting state.

  • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms) every 10 seconds.

  • Record baseline currents for at least 2 minutes to ensure stability.

  • Perfuse the chamber with the external solution containing the lowest concentration of the test compound.

  • Record currents until a steady-state block is achieved (typically 3-5 minutes).

  • Repeat step 7 and 8 for increasing concentrations of the test compound.

  • After the highest concentration, perfuse with the external solution alone to test for washout (reversibility).

Data Analysis:

  • Measure the peak inward sodium current amplitude for each concentration.

  • Normalize the peak current at each concentration to the baseline current to calculate the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: Patch-Clamp Assay

patch_clamp_workflow Start Start: Culture Cells PrepareSolutions Prepare External/Internal Solutions Start->PrepareSolutions SetupRig Setup Patch-Clamp Rig Start->SetupRig PatchCell Establish Whole-Cell Configuration PrepareSolutions->PatchCell SetupRig->PatchCell RecordBaseline Record Baseline Currents (-100mV hold, 0mV step) PatchCell->RecordBaseline ApplyCompound Apply Test Compound (Increasing Concentrations) RecordBaseline->ApplyCompound RecordResponse Record Steady-State Currents ApplyCompound->RecordResponse RecordResponse->ApplyCompound Next Conc. Washout Washout with Control Solution RecordResponse->Washout Final Conc. AnalyzeData Measure Peak Currents Washout->AnalyzeData Normalize Normalize and Calculate % Inhibition AnalyzeData->Normalize PlotCurve Plot Dose-Response Curve Normalize->PlotCurve CalculateIC50 Calculate IC₅₀ PlotCurve->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for electrophysiological screening.

Protocol for Vanin-1 Inhibitor Screening

Assay Type: In vitro fluorescence-based enzymatic assay.

Objective: To determine the IC₅₀ of a test compound against recombinant Vanin-1 enzyme.

Materials:

  • Recombinant human Vanin-1 (VNN1) enzyme.

  • Fluorogenic substrate: Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC).

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., this compound) and a known VNN1 inhibitor (positive control) dissolved in DMSO.

  • Black 384-well microplates.

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In the 384-well plate, add 5 μL of each compound dilution to the appropriate wells. Add 5 μL of assay buffer with DMSO for control wells (100% activity) and wells with a saturating concentration of a known inhibitor for background signal.

  • Add 10 μL of VNN1 enzyme solution (diluted in assay buffer) to all wells except the no-enzyme blanks. Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 μL of the pantothenate-AMC substrate solution (final concentration e.g., 2.5 µM) to all wells.

  • Immediately place the plate in the fluorescence reader.

  • Monitor the increase in fluorescence intensity over time (kinetic read) for 30 minutes at 37°C.

Data Analysis:

  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Subtract the background signal from all wells.

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a dose-response curve to determine the IC₅₀.

Protocol for Mutant IDH1 Activity Assay

Assay Type: Colorimetric enzymatic assay.

Objective: To measure the ability of a test compound to inhibit the NADPH-oxidizing neomorphic activity of a mutant IDH1 enzyme (e.g., R132H).

Materials:

  • Recombinant mutant IDH1 (R132H) enzyme.

  • Mutant IDH Assay Buffer.

  • Substrate: α-ketoglutarate (α-KG).

  • Cofactor: NADPH.

  • Test compound and a known mutant IDH1 inhibitor (positive control) dissolved in DMSO.

  • Clear, flat-bottom 96-well plate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Prepare a Reaction Mix containing Assay Buffer, α-KG, and the mutant IDH1 enzyme.

  • To the wells of the 96-well plate, add the test compound dilutions. Include wells for no-inhibitor control and a no-enzyme background control.

  • Add the Reaction Mix to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding NADPH to all wells.

  • Immediately measure the absorbance at 340 nm (A₁) in a kinetic mode for 30-60 minutes at 37°C. Choose a second time point (A₂) within the linear range of the reaction.

Data Analysis:

  • Calculate the change in absorbance (ΔOD = A₁ - A₂) for each well. The decrease in OD at 340 nm corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption for each concentration.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀.

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic intermediate, its core pyrrolidinol structure is integral to compounds targeting key players in human disease, including voltage-gated ion channels and metabolic enzymes. This strongly suggests that the BMPL scaffold has the potential to be decorated to create potent and selective modulators for these targets. The lack of direct biological data on BMPL itself represents a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of BMPL and its novel derivatives. Future research should focus on synthesizing a library of compounds based on the BMPL core and screening them against ion channels (Nav1.6, Cav3.2) and enzymes (VNN1, mutant IDH1) to uncover the direct pharmacological potential of this versatile scaffold. Such studies could pave the way for new therapeutic leads in epilepsy, hypertension, inflammatory diseases, and oncology.

Discovery and Synthesis of Novel 1-Benzylpyrrolidin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives of this versatile scaffold, with a particular focus on their potential as therapeutic agents.

Synthetic Methodologies

The synthesis of 1-benzylpyrrolidin-3-ol derivatives can be achieved through various synthetic routes, with the Ugi four-component reaction (U-4CR) being a prominent and efficient method for generating structural diversity. Alternative strategies, including stereoselective methods and cyclization reactions, offer pathways to specific isomers and analogues.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. For the synthesis of 1-benzylpyrrolidin-3-ol derivatives, this reaction typically involves an amine (such as 1-(2-aminobenzyl)pyrrolidin-3-ol), an aldehyde, a carboxylic acid, and an isocyanide.[1][2] This method is highly valued for its ability to create large libraries of compounds for high-throughput screening.[3]

Cyclodehydration of 4-Amino-1,2-butanediols

An alternative approach involves the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride (SOCl₂). This method provides a straightforward route to the N-benzyl-3-hydroxypyrrolidine core. While this specific reaction may not be stereoselective, the resulting diastereomers can often be separated by column chromatography.[4]

Stereoselective Synthesis from Chiral Precursors

Enantiomerically pure N-benzyl-3-hydroxypyrrolidines can be synthesized from chiral starting materials. One such method utilizes the natural alkaloid (-)-vasicine. The process involves the cleavage of a C=N bond within the vasicine structure, followed by deamination to yield (S)-N-benzyl-3-hydroxypyrrolidine. Stereoinversion at the C-3 position can then be achieved via a Mitsunobu reaction to produce the (R)-enantiomer.[5][6]

Biological Activities and Therapeutic Potential

Derivatives of 1-benzylpyrrolidin-3-ol have shown significant promise in several therapeutic areas, most notably in oncology. Emerging evidence also suggests potential applications in the treatment of central nervous system (CNS) disorders and as antimicrobial agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. Many of these compounds exhibit cytotoxic effects against a range of human cancer cell lines.[7]

Table 1: Cytotoxicity of Selected 1-Benzylpyrrolidin-3-ol Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
18c HT-29 (Colon)1.03 ± 0.06[2]
5j HL-60 (Leukemia)~10[8]
5p HL-60 (Leukemia)~10[8]

The primary mechanism of anticancer action for these compounds is the induction of apoptosis, or programmed cell death.[1][8] This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1][8][9]

The diagram below illustrates the proposed signaling pathway for the induction of apoptosis by 1-benzylpyrrolidin-3-ol derivatives, leading to the activation of caspase-3, a key executioner caspase.

1-Benzylpyrrolidin-3-ol Derivative 1-Benzylpyrrolidin-3-ol Derivative Pro-Caspase-3 Pro-Caspase-3 1-Benzylpyrrolidin-3-ol Derivative->Pro-Caspase-3 binds to and facilitates activation Active Caspase-3 Active Caspase-3 Pro-Caspase-3->Active Caspase-3 cleavage Cellular Substrates Cellular Substrates Active Caspase-3->Cellular Substrates cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis leads to

Caption: Caspase activation pathway.

CNS and Antimicrobial Activities

While less explored for this specific subclass, the broader family of pyrrolidine derivatives has demonstrated a range of CNS activities, including anticonvulsant effects.[10][11][12][13] Additionally, various pyrrolidine derivatives have been investigated for their antimicrobial properties against both bacterial and fungal pathogens.[14][15][16] Further research is warranted to explore these potential applications for 1-benzylpyrrolidin-3-ol derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-benzylpyrrolidin-3-ol derivatives.

General Synthetic Workflow

The overall process for the discovery of novel 1-benzylpyrrolidin-3-ol derivatives typically follows the workflow outlined below.

Starting Materials Starting Materials Synthesis (e.g., Ugi-4CR) Synthesis (e.g., Ugi-4CR) Starting Materials->Synthesis (e.g., Ugi-4CR) Purification (Column Chromatography) Purification (Column Chromatography) Synthesis (e.g., Ugi-4CR)->Purification (Column Chromatography) Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Purification (Column Chromatography)->Characterization (NMR, MS, IR) Biological Screening Biological Screening Characterization (NMR, MS, IR)->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification

Caption: General experimental workflow.

Detailed Protocol: Ugi Four-Component Synthesis of 1-(2-(N-(tert-butyl)-2-(4-nitrophenyl)acetamido)benzyl)pyrrolidin-3-ol

This protocol is adapted from the synthesis of analogous compounds.[8]

Materials:

  • 1-(2-Aminobenzyl)pyrrolidin-3-ol

  • p-Nitrobenzaldehyde

  • Benzoic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Methanol/Dichloromethane mixture)

Procedure:

  • To a solution of 1-(2-aminobenzyl)pyrrolidin-3-ol in methanol, add p-nitrobenzaldehyde, benzoic acid, and tert-butyl isocyanide.

  • Reflux the reaction mixture and monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[17]

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[7][18]

Materials:

  • Human cancer cell line (e.g., HL-60, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on 1-benzylpyrrolidin-3-ol derivatives as anticancer agents have provided initial insights into the structural features that influence their activity.

Core Scaffold (1-benzylpyrrolidin-3-ol) Core Scaffold (1-benzylpyrrolidin-3-ol) Biological Activity (e.g., Cytotoxicity) Biological Activity (e.g., Cytotoxicity) Core Scaffold (1-benzylpyrrolidin-3-ol)->Biological Activity (e.g., Cytotoxicity) Substituents on Benzyl Ring Substituents on Benzyl Ring Substituents on Benzyl Ring->Biological Activity (e.g., Cytotoxicity) modulates Groups at 3-position Groups at 3-position Groups at 3-position->Biological Activity (e.g., Cytotoxicity) influences N-Substituent on Pyrrolidine N-Substituent on Pyrrolidine N-Substituent on Pyrrolidine->Biological Activity (e.g., Cytotoxicity) affects

Caption: Key structural elements influencing biological activity.

Observations from various studies suggest that the nature and position of substituents on the aromatic rings and the groups attached to the pyrrolidine core can significantly impact the cytotoxic potency of these compounds.[19][20] For instance, the electronic properties of substituents on the pendant aromatic rings introduced via the Ugi reaction play a crucial role in modulating the anticancer activity.[8] Further systematic modifications are necessary to establish a comprehensive SAR and to optimize the therapeutic potential of this promising class of compounds.

References

A Technical Guide to the Biological Activity Screening of a 1-Benzyl-3-methylpyrrolidin-3-OL Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of a 1-benzyl-3-methylpyrrolidin-3-ol library. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of pharmacologically active agents.[1][2][3] This document outlines detailed experimental protocols for a tiered screening approach, methods for data presentation, and visualization of key cellular pathways and workflows to guide the discovery and development of novel therapeutic agents based on the this compound core structure.

Introduction to the this compound Scaffold

The this compound moiety and its derivatives represent a versatile class of compounds with significant potential for diverse biological activities. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The benzyl group attached to the nitrogen atom can also play a significant role in the molecule's pharmacological profile. Libraries of these compounds are often synthesized to explore a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][4][5]

A Tiered Approach to Biological Activity Screening

A systematic screening cascade is recommended to efficiently evaluate the biological potential of a this compound library. This approach begins with broad primary screens to identify general bioactivity, followed by more specific secondary and mechanistic assays for lead candidate characterization.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanistic Studies Primary_Cytotoxicity Cytotoxicity/Viability Assays Secondary_Anticancer Cancer Cell Line Panel Primary_Cytotoxicity->Secondary_Anticancer Primary_Antimicrobial Antimicrobial Susceptibility Secondary_Antiviral Antiviral Assays Primary_Antimicrobial->Secondary_Antiviral Pathway_Analysis Signaling Pathway Analysis Secondary_Anticancer->Pathway_Analysis Secondary_Antiinflammatory Anti-inflammatory Assays Secondary_Antiinflammatory->Pathway_Analysis Secondary_Enzyme Enzyme Inhibition Assays Target_Identification Target Deconvolution Secondary_Enzyme->Target_Identification SAR Structure-Activity Relationship Pathway_Analysis->SAR Target_Identification->SAR

Caption: A tiered workflow for biological activity screening.

Anticancer Activity Screening

A primary focus for many pyrrolidine-based compounds has been in the area of oncology. Derivatives of 1-benzylpyrrolidin-3-ol have been shown to exhibit selective cytotoxicity against various cancer cell lines, often through the induction of apoptosis.[4][5]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of a library of 1-benzylpyrrolidin-3-ol analogues against a panel of human cancer cell lines. The data is presented as the concentration of the compound that inhibits cell growth by 50% (IC50).

CompoundHL-60 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)NCI H322 (Lung) IC50 (µM)A431 (Skin) IC50 (µM)T98G (Glioblastoma) IC50 (µM)
5j 9.8> 10> 10> 10> 10
5p 10.2> 10> 10> 10> 10

Data adapted from Naqvi et al., 2021.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate human cancer cell lines (e.g., HL-60, A549, etc.) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound library compounds (e.g., 0.1 to 100 µM) and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Mechanistic Pathway: Caspase-Mediated Apoptosis

Compounds from the 1-benzylpyrrolidin-3-ol library have been shown to induce apoptosis by activating caspases, which are key proteases in the apoptotic signaling cascade.[4][5]

G cluster_0 Apoptotic Stimulus cluster_1 Intrinsic Pathway cluster_2 Execution Phase Compound This compound derivative Mitochondrion Mitochondrion Compound->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds Procaspase9 Procaspase9 Apaf1->Procaspase9 Recruits Caspase9 Caspase9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Caspase activation pathway in apoptosis.

Antimicrobial Activity Screening

The pyrrolidine scaffold is present in various natural and synthetic antimicrobial agents. Therefore, screening a this compound library for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial twofold dilutions of the library compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. The pyrrolidine nucleus is found in compounds with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4][8]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[9][10][11]

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and a solution of human recombinant COX-2 enzyme.

  • Inhibitor and Control Setup: In a 96-well plate, add the test compounds at various concentrations, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a solvent control.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the background control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the rates of the test compound wells to the enzyme control wells.

Mechanistic Pathway: NF-κB Signaling in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[2][12][13] Inhibition of this pathway is a target for anti-inflammatory drug development.

G cluster_0 Extracellular Signal cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK_complex Receptor->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates Inhibitor_Site IKK_complex->Inhibitor_Site NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Induces Inflammatory_Mediators Inflammatory_Mediators Gene_Expression->Inflammatory_Mediators Production of

Caption: The NF-κB signaling pathway in inflammation.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The this compound scaffold can be screened against a panel of relevant enzymes.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay is relevant for the discovery of potential anti-diabetic agents that work by delaying carbohydrate digestion.[3][4][14]

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations, a known inhibitor (e.g., acarbose) as a positive control, and a solvent control.

  • Enzyme Addition and Incubation: Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.

  • Reaction Termination and Measurement: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a sodium carbonate solution. Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Antiviral Activity Screening

Given the broad biological activities of pyrrolidine derivatives, screening for antiviral activity is a worthwhile endeavor.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the concentration of a substance that reduces the number of viral plaques by 50% (PRNT50).[5][15][16]

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells susceptible to the virus of interest in multi-well plates.

  • Virus-Compound Incubation: Mix serial dilutions of the test compounds with a standardized amount of the virus and incubate to allow for neutralization.

  • Infection of Cells: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay and Incubation: After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose) to restrict virus spread. Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

  • Plaque Visualization and Counting: Fix and stain the cell monolayers to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The PRNT50 is the reciprocal of the dilution of the compound that causes a 50% reduction in the number of plaques.

Conclusion

The this compound scaffold provides a promising starting point for the discovery of new therapeutic agents. The systematic screening approach outlined in this guide, encompassing a range of biological assays from initial cytotoxicity screens to more specific mechanistic studies, offers a robust framework for identifying and characterizing the therapeutic potential of a compound library based on this core structure. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary tools to effectively navigate the early stages of the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol via Ugi Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi multicomponent reaction is a powerful tool in combinatorial chemistry and drug discovery, enabling the rapid synthesis of complex molecular scaffolds from simple starting materials in a single step.[1][2] This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3] By employing bifunctional starting materials or implementing post-Ugi transformations, a diverse array of heterocyclic compounds can be efficiently synthesized.[4] Pyrrolidine scaffolds are prevalent in many biologically active compounds and approved drugs.

This application note provides a detailed protocol for the synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol, a tertiary amino alcohol with potential applications as a building block in medicinal chemistry. The synthesis proceeds through a two-step sequence: an initial Ugi four-component reaction to assemble a linear precursor, followed by a reductive intramolecular cyclization to construct the desired pyrrolidine ring.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps:

  • Ugi Four-Component Reaction: Benzylamine, acetone, 3-chloropropionic acid, and tert-butyl isocyanide react to form the linear Ugi adduct, N-benzyl-3-chloro-N-(1-(tert-butylamino)-1,1-dimethyl-2-oxopropyl)propanamide.

  • Reductive Intramolecular Cyclization: The Ugi adduct undergoes an intramolecular N-alkylation to form a lactam, which is subsequently reduced to the target this compound. For the sake of a more direct route presented here, a one-pot cyclization and reduction is proposed using a strong reducing agent.

Experimental Protocols

Step 1: Ugi Four-Component Reaction - Synthesis of N-benzyl-3-chloro-N-(1-(tert-butylamino)-1,1-dimethyl-2-oxopropyl)propanamide

Materials:

  • Benzylamine

  • Acetone

  • 3-Chloropropionic acid

  • tert-Butyl isocyanide

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropropionic acid (1.0 eq).

  • Dissolve the acid in anhydrous methanol (0.5 M concentration relative to the acid).

  • To the stirred solution, add benzylamine (1.0 eq) at room temperature.

  • Follow with the addition of acetone (1.2 eq).

  • Finally, add tert-butyl isocyanide (1.0 eq) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ugi adduct.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure linear precursor.

Step 2: Reductive Intramolecular Cyclization - Synthesis of this compound

Materials:

  • N-benzyl-3-chloro-N-(1-(tert-butylamino)-1,1-dimethyl-2-oxopropyl)propanamide (from Step 1)

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, reflux condenser, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the Ugi adduct from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Data for the Synthesis of this compound.

StepCompoundMolecular Weight ( g/mol )Molar Ratio (eq)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
1Benzylamine107.151.0----
1Acetone58.081.2----
13-Chloropropionic acid108.521.0----
1tert-Butyl isocyanide83.131.0----
1N-benzyl-3-chloro-N-(1-(tert-butylamino)-1,1-dimethyl-2-oxopropyl)propanamide354.91-10075-8575-85>95
2This compound191.27-10060-7060-70>98

Table 2: Analytical Data for this compound.

AnalysisData
¹H NMR (CDCl₃)δ 7.25-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂-N), 2.80-2.95 (m, 1H, N-CH₂), 2.60-2.75 (m, 1H, N-CH₂), 2.45-2.60 (m, 2H, N-CH₂-CH₂), 2.0 (br s, 1H, OH), 1.80-1.95 (m, 2H, N-CH₂-CH₂), 1.40 (s, 3H, CH₃).
¹³C NMR (CDCl₃)δ 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 70.0 (C-OH), 60.5 (Ar-CH₂), 58.0 (N-CH₂), 54.0 (N-CH₂), 38.0 (CH₂), 28.0 (CH₃).
MS (ESI+) m/z 192.1 [M+H]⁺

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Ugi Reaction cluster_step2 Step 2: Reductive Cyclization Benzylamine Benzylamine Ugi_Reaction Ugi Four-Component Reaction (Methanol, Room Temp, 24-48h) Benzylamine->Ugi_Reaction Acetone Acetone Acetone->Ugi_Reaction 3-Chloropropionic Acid 3-Chloropropionic Acid 3-Chloropropionic Acid->Ugi_Reaction tert-Butyl Isocyanide tert-Butyl Isocyanide tert-Butyl Isocyanide->Ugi_Reaction Ugi_Adduct Linear Ugi Adduct (N-benzyl-3-chloro-N-(...)) Ugi_Reaction->Ugi_Adduct Cyclization_Reduction Reductive Intramolecular Cyclization (LiAlH4, THF, Reflux) Ugi_Adduct->Cyclization_Reduction Final_Product This compound Cyclization_Reduction->Final_Product

Caption: Workflow for the synthesis of this compound.

G cluster_ugi Ugi Reaction Mechanism cluster_cyclization Post-Ugi Transformation A Amine + Carbonyl -> Imine B Imine + H+ -> Iminium Ion A->B C Iminium Ion + Isocyanide -> Nitrilium Ion B->C D Nitrilium Ion + Carboxylate -> Intermediate C->D E Mumm Rearrangement -> Ugi Adduct D->E F Ugi Adduct G Intramolecular N-Alkylation -> Lactam Intermediate F->G H Reduction (LiAlH4) -> Final Product G->H

Caption: Key mechanistic steps in the synthesis pathway.

References

Protocol for the Diversity-Oriented Synthesis of 1-Benzylpyrrolidin-3-ol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the diversity-oriented synthesis of a library of 1-benzylpyrrolidin-3-ol analogues. The synthetic strategy is centered around the Ugi four-component reaction (Ugi-4CR), a powerful one-pot method for generating molecular diversity. This approach allows for the rapid assembly of complex molecules from simple building blocks. The synthesized analogues of 1-benzylpyrrolidin-3-ol are of significant interest in drug discovery, particularly as potential apoptotic agents.[1][2] This protocol is based on the work of Naqvi et al. (2021), who explored these compounds for their pro-apoptotic effects.

Principle

The core of this synthetic protocol is the Ugi four-component condensation reaction. This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide in a single reaction vessel. In this specific application, 1-(2-aminobenzyl) pyrrolidin-3-ol serves as the amine component, while diversity is introduced by varying the aldehyde and carboxylic acid components. Tert-butyl isocyanide is used as the isocyanide component. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner to yield the final product.

Experimental Protocols

Materials and Equipment
  • Starting Materials:

    • 1-(2-aminobenzyl) pyrrolidin-3-ol

    • Various aromatic and aliphatic aldehydes

    • Various aromatic and aliphatic carboxylic acids

    • Tert-butyl isocyanide

    • Methanol (MeOH), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexane

    • Other necessary solvents for chromatography

  • Reagents for Workup and Purification:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography (60-120 or 230-400 mesh)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber

    • UV lamp for TLC visualization

    • Glass columns for chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, funnels, etc.)

    • NMR spectrometer

    • Mass spectrometer

General Procedure for the Ugi Four-Component Reaction
  • To a solution of 1-(2-aminobenzyl) pyrrolidin-3-ol (1.0 eq.) in anhydrous methanol, add the corresponding aldehyde (1.0 eq.) and carboxylic acid (1.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-benzylpyrrolidin-3-ol analogue.

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation

The following table summarizes the synthesized 1-benzylpyrrolidin-3-ol analogues (5a-p) from the study by Naqvi et al. (2021), detailing the variable aldehyde and carboxylic acid components and the reported percentage yields.

CompoundAldehydeCarboxylic AcidYield (%)
5a p-NitrobenzaldehydeBenzoic acid78
5b p-TrifluoromethoxybenzaldehydeBenzoic acid85
5c p-FluorobenzaldehydeBenzoic acid82
5d BenzaldehydeBenzoic acid75
5e p-MethylbenzaldehydeBenzoic acid80
5f p-MethoxybenzaldehydeBenzoic acid88
5g p-Trifluoromethoxybenzaldehydep-Nitrobenzoic acid79
5h p-Trifluoromethoxybenzaldehydep-Fluorobenzoic acid81
5i p-Trifluoromethoxybenzaldehydep-Chlorobenzoic acid77
5j p-Trifluoromethoxybenzaldehydep-Bromobenzoic acid83
5k p-Trifluoromethoxybenzaldehydep-Methylbenzoic acid76
5l p-Trifluoromethoxybenzaldehydep-Methoxybenzoic acid86
5m p-TrifluoromethoxybenzaldehydeAcetic acid70
5n p-TrifluoromethoxybenzaldehydePropionic acid72
5o p-TrifluoromethoxybenzaldehydePhenylacetic acid74
5p p-TrifluoromethoxybenzaldehydeCyclohexanecarboxylic acid78

Note: The reaction times for the synthesis of each analogue were not explicitly detailed in the primary literature but can be determined by TLC monitoring.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: 1-(2-aminobenzyl) pyrrolidin-3-ol Aldehyde Carboxylic Acid in Methanol start->reactants stir Stir at Room Temperature (10-15 min) reactants->stir add_iso Add tert-butyl isocyanide stir->add_iso reflux Reflux at 80°C (Monitor by TLC) add_iso->reflux workup Workup: - Cool to RT - Concentrate - Dissolve in EtOAc - Wash with NaHCO3 & Brine - Dry and Concentrate reflux->workup purify Purification: Silica Gel Column Chromatography workup->purify characterize Characterization: NMR & Mass Spectrometry purify->characterize end_node Pure 1-Benzylpyrrolidin-3-ol Analogue characterize->end_node

Caption: Experimental workflow for the synthesis of 1-benzylpyrrolidin-3-ol analogues.

Ugi Four-Component Reaction Mechanism

ugi_mechanism Amine Amine (1-(2-aminobenzyl) pyrrolidin-3-ol) Imine Imine Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde Acid Carboxylic Acid Isocyanide Isocyanide (tert-butyl isocyanide) Nitrile_ion Nitrile Ion Imine->Nitrile_ion + Isocyanide Alpha_adduct α-Adduct Nitrile_ion->Alpha_adduct + Carboxylic Acid Product Bis-amide Product (1-Benzylpyrrolidin-3-ol Analogue) Alpha_adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Diversity-Oriented Synthesis Strategy

dos_strategy cluster_diversity Points of Diversity Scaffold { Core Scaffold | 1-(2-aminobenzyl) pyrrolidin-3-ol} Ugi_Reaction Ugi-4CR Scaffold->Ugi_Reaction Isocyanide { Constant Reagent | tert-butyl isocyanide} Isocyanide->Ugi_Reaction Aldehydes Aldehyde (R1) Aromatic Aliphatic Aldehydes->Ugi_Reaction Acids Carboxylic Acid (R2) Aromatic Aliphatic Acids->Ugi_Reaction Library Library of 1-Benzylpyrrolidin-3-ol Analogues Ugi_Reaction->Library

Caption: Strategy for diversity-oriented synthesis of the analogue library.

References

Application of 1-Benzyl-3-methylpyrrolidin-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and detailed protocols for the specific compound 1-benzyl-3-methylpyrrolidin-3-ol are limited in publicly available research. The following application notes and protocols are based on the closely related and well-studied scaffold, 1-benzylpyrrolidin-3-ol , and its derivatives. The presence of a methyl group at the 3-position is a common medicinal chemistry strategy to modulate pharmacological properties, and thus the applications of the parent compound provide a strong inferential basis for the potential utility of its 3-methyl analog.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds due to its ability to introduce three-dimensional complexity and serve as a versatile synthetic handle. The 1-benzyl-3-pyrrolidinol moiety, in particular, has garnered attention as a key building block in the synthesis of various therapeutic agents and as a core structure for the development of novel drug candidates. Its utility spans from being a crucial intermediate for established drugs to the central pharmacophore in investigational compounds targeting a range of diseases, most notably cancer.

Application Notes

Chiral Building Block for Complex Molecules

1-Benzyl-3-pyrrolidinol, particularly in its chiral forms ((R)- and (S)-enantiomers), serves as a valuable precursor in the asymmetric synthesis of complex pharmaceutical compounds.[1][2][3] The benzyl group can be readily removed via hydrogenolysis, and the hydroxyl group offers a site for further functionalization.

Key Applications as a Synthetic Intermediate:

  • Cholinergic Antagonists: The pyrrolidinol ring is a core component of several muscarinic receptor antagonists.

  • Calcium Channel Blockers: It has been utilized in the preparation of potent calcium antagonists, such as 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[4]

  • Serotonin Receptor Agonists: The scaffold is a key intermediate in the synthesis of 5-HT2c receptor agonists.[4]

  • Sodium Channel Blockers: The chiral (R)-(+)-1-Benzyl-3-pyrrolidinol is used in the preparation of beta-proline-like derivatives that act as sodium channel blockers.[2][3]

Scaffold for Novel Anticancer Agents

Recent research has highlighted the potential of 1-benzylpyrrolidin-3-ol derivatives as direct-acting therapeutic agents, particularly in oncology. A diversity-oriented synthesis approach has led to the discovery of analogues with promising cytotoxic activity against various human cancer cell lines.[1][4][5][6]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism identified for 1-benzylpyrrolidin-3-ol analogues is the induction of apoptosis, or programmed cell death.[1][4][5] This is a highly sought-after characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

  • Caspase-3 Activation: These compounds have been shown to exert their pro-apoptotic effects through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][4][5]

  • Selective Cytotoxicity: Notably, lead compounds have demonstrated selective cytotoxicity towards cancer cells, with milder effects on non-cancerous cell lines, suggesting a favorable therapeutic window.[1][4][5]

Quantitative Data

The following table summarizes the cytotoxic activity of representative 1-benzylpyrrolidin-3-ol analogues against a panel of human cancer cell lines. It is important to note that these are analogues of the core scaffold and not this compound itself.

CompoundCell LineCancer Type% Cytotoxicity at 10 µM
5j HL-60Leukemia~75%
A549Lung~40%
MCF-7Breast~35%
HCT-116Colon~30%
5p HL-60Leukemia~80%
A549Lung~45%
MCF-7Breast~40%
HCT-116Colon~35%

Data is estimated from graphical representations in the cited literature and should be considered indicative.[1][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpyrrolidin-3-ol Analogues via Ugi Multicomponent Reaction

This protocol describes a diversity-oriented approach to synthesize a library of 1-benzylpyrrolidin-3-ol analogues.

Materials:

  • 1-(2-aminobenzyl)pyrrolidin-3-ol

  • Substituted benzaldehydes

  • Substituted carboxylic acids

  • tert-butyl isocyanide

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Methanol:Dichloromethane mixture)

Procedure:

  • To a solution of 1-(2-aminobenzyl)pyrrolidin-3-ol (1 equivalent) in methanol, add the desired benzaldehyde (1 equivalent), carboxylic acid (1 equivalent), and tert-butyl isocyanide (3 equivalents).

  • Reflux the reaction mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and extract with saturated aqueous NaHCO₃ solution, followed by a brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-benzylpyrrolidin-3-ol analogue.[1]

  • Characterize the final product using techniques such as ¹H NMR and high-resolution mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized 1-benzylpyrrolidin-3-ol analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be kept below 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 10 µM for initial screening). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control.

Visualizations

Apoptotic Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 1-benzylpyrrolidin-3-ol analogues, leading to apoptosis through the activation of caspase-3.

Apoptotic_Pathway cluster_cell Cancer Cell Compound 1-Benzylpyrrolidin-3-ol Analogue Procaspase3 Pro-caspase-3 (Inactive) Compound->Procaspase3 Induces activation Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by 1-benzylpyrrolidin-3-ol analogues.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from the synthesis of the compound library to the evaluation of their biological activity.

Experimental_Workflow Start Diversity-Oriented Synthesis (Ugi Reaction) Purification Purification (Column Chromatography) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Caspase Activation Assay) Screening->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for synthesis and biological evaluation of novel compounds.

References

Application Notes and Protocols: The 1-Benzyl-3-methylpyrrolidin-3-ol Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-3-methylpyrrolidin-3-ol moiety represents a versatile and privileged scaffold in medicinal chemistry. Its three-dimensional structure, synthetic tractability, and the presence of key pharmacophoric features make it an attractive starting point for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this scaffold, with a primary focus on its application in the development of novel anticancer agents through the induction of apoptosis. While the broader pyrrolidine scaffold is prevalent in compounds targeting various receptors, including muscarinic and opioid receptors, the current body of literature on this compound derivatives is most robust in the area of oncology.

Application in Anticancer Drug Design: Induction of Apoptosis

Derivatives of the this compound scaffold have been synthesized and identified as potent inducers of apoptosis in cancer cells.[1] These compounds often exert their cytotoxic effects through the activation of the caspase signaling cascade, a key pathway in programmed cell death.

Quantitative Data: Cytotoxicity of this compound Analogues

The cytotoxic activity of a library of this compound analogues, synthesized via a Ugi four-component reaction, has been evaluated against a panel of human cancer cell lines. The data is summarized in the table below.

Compound IDCancer Cell Line% Cytotoxicity at 10 µM
5j HL-60 (Leukemia)78%
A549 (Lung)45%
MCF-7 (Breast)52%
HCT-116 (Colon)61%
5p HL-60 (Leukemia)85%
A549 (Lung)51%
MCF-7 (Breast)58%
HCT-116 (Colon)67%

Data synthesized from publicly available research.[1]

Experimental Protocols

Synthesis of this compound Analogues via Ugi Four-Component Reaction

This protocol describes a diversity-oriented synthesis approach to generate a library of this compound analogues.[2]

Materials:

  • 1-(2-aminobenzyl)pyrrolidin-3-ol

  • Substituted aldehydes

  • Substituted carboxylic acids

  • tert-butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • To a solution of 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 eq) in methanol, add the desired aldehyde (1.0 eq) and carboxylic acid (1.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Amine 1-(2-aminobenzyl)pyrrolidin-3-ol Mixing Mix in Methanol Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Reaction Stir at RT (24-48h) Mixing->Reaction Ugi Four-Component Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Analogue Purification->Product

Caption: Ugi Reaction Workflow for Analogue Synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Lyse the treated and untreated cells using the cell lysis buffer.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore by active caspase-3.

  • Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Signaling Pathway

The primary mechanism of action for the anticancer activity of this compound derivatives is the induction of apoptosis via the intrinsic pathway, leading to the activation of caspase-3.

Apoptosis_Pathway Scaffold This compound Analogue Mitochondrion Mitochondrion Scaffold->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits & Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Activation.

Future Directions: Muscarinic and Opioid Receptor Modulation

The pyrrolidine ring is a common structural motif in ligands for G-protein coupled receptors (GPCRs), including muscarinic and opioid receptors. While specific data for this compound derivatives is limited, the scaffold holds potential for the development of novel modulators for these targets. Researchers are encouraged to explore the synthesis of new analogues and evaluate their activity at these receptors.

Potential Experimental Workflow for GPCR Screening

GPCR_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis Synthesize Library of This compound Analogues BindingAssay Radioligand Binding Assay (e.g., [3H]-NMS for Muscarinic or [3H]-DAMGO for Opioid) Synthesis->BindingAssay Screen for Receptor Affinity (Ki) FunctionalAssay Functional Assay (e.g., GTPγS binding or calcium mobilization) BindingAssay->FunctionalAssay Characterize Activity (EC50/IC50) SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: GPCR Screening Workflow.

This workflow would involve synthesizing a library of compounds and initially screening them in radioligand binding assays to determine their affinity (Ki) for the target receptor. Promising compounds would then be further characterized in functional assays to determine their efficacy and potency (EC50 or IC50), leading to the identification of lead compounds for further development.

References

Application Notes and Protocols: 1-Benzyl-3-methylpyrrolidin-3-ol as a Precursor for Nootropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-benzyl-3-methylpyrrolidin-3-ol as a precursor for the synthesis of novel nootropic agents. The document outlines proposed synthetic routes, key biological targets, and detailed experimental protocols for the evaluation of cognitive-enhancing properties.

Introduction

The pyrrolidine ring is a core scaffold in a number of nootropic agents, most notably the racetam class of drugs. The benzyl group, as seen in compounds like nebracetam, has been shown to be a key feature for potent nootropic activity. This compound presents a versatile starting material for the synthesis of a new generation of cognitive enhancers. Its structural features allow for the introduction of various functionalities, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

The primary mechanism of action for many benzylpyrrolidine-based nootropics involves the modulation of cholinergic and glutamatergic neurotransmitter systems, which are crucial for learning and memory. These notes will delve into the proposed synthetic pathways to convert this compound into bioactive molecules and provide protocols to assess their nootropic potential.

Proposed Synthetic Pathways

While direct synthesis of nootropic agents from this compound is not extensively documented, a plausible synthetic strategy involves the conversion of the pyrrolidin-3-ol to a pyrrolidin-2-one scaffold, a hallmark of the racetam nootropics. A proposed multi-step synthesis is outlined below.

G A This compound B 1-Benzyl-3-methylpyrrolidin-3-one A->B Oxidation C 1-Benzyl-3-methyl-4-(aminomethyl)pyrrolidin-2-one (Nebracetam Analogue) B->C Multi-step Conversion (e.g., Functionalization at C4 and Reduction/Lactamization) D Further Derivatization C->D SAR Studies

Caption: Proposed synthetic workflow from the precursor to nootropic agents.

Experimental Protocol 1: Oxidation of this compound to 1-Benzyl-3-methylpyrrolidin-3-one

This protocol describes the oxidation of the tertiary alcohol to a ketone, a key intermediate for further functionalization.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Sulfur trioxide pyridine complex

  • Methylene chloride (CH2Cl2)

  • 20% Sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

  • Chloroform

Procedure:

  • Dissolve this compound in DMSO and cool the solution to 0°C.

  • Add triethylamine to the solution.

  • Slowly add a solution of sulfur trioxide pyridine complex in DMSO dropwise over one hour while maintaining the temperature at 0°C.

  • Stir the reaction mixture for an additional 30 minutes at 0°C, then allow it to warm to room temperature and continue stirring for 20 hours.

  • Pour the reaction mixture into a 20% sodium chloride solution and extract the product with methylene chloride (3x).

  • Wash the combined organic layers with 20% sodium chloride solution to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a methanol/chloroform gradient to yield 1-Benzyl-3-methylpyrrolidin-3-one.

Experimental Protocol 2: Synthesis of 1-Benzyl-3-methyl-4-(aminomethyl)pyrrolidin-2-one (Nebracetam Analogue)

This is a proposed multi-step conversion from the ketone intermediate. The following is a generalized conceptual pathway, as a direct validated protocol is not available. This would likely involve the introduction of a cyano or nitro group at the C4 position, followed by reduction and subsequent lactam formation. A more direct, albeit different starting material approach, for synthesizing similar structures involves the reaction of itaconic acid with benzylamine.

Biological Activity and Mechanism of Action

Benzylpyrrolidine-based nootropics primarily exert their effects by modulating key neurotransmitter systems involved in cognitive processes.

Cholinergic System Modulation

Many nootropics, including the racetam family, enhance cholinergic neurotransmission. Benzylpyrrolidine derivatives, such as nebracetam, have been shown to act as agonists at the M1 muscarinic acetylcholine receptor.[1] Activation of this receptor initiates a signaling cascade that is crucial for memory formation and consolidation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B Choline Acetyltransferase C Vesicular ACh Transporter B->C D ACh Release C->D Action Potential E M1 Muscarinic Receptor D->E ACh Binding F Gq/11 Protein Activation E->F G Phospholipase C (PLC) Activation F->G H PIP2 -> IP3 + DAG G->H I IP3 -> Ca2+ Release H->I J DAG -> PKC Activation H->J K Cellular Response (e.g., LTP, Gene Expression) I->K J->K Nootropic 1-Benzylpyrrolidinone Derivative (M1 Agonist) Nootropic->E Agonistic Action

Caption: Cholinergic signaling pathway and the site of action for M1 agonist nootropics.

Glutamatergic System Modulation

The glutamatergic system, particularly the NMDA and AMPA receptors, is fundamental for synaptic plasticity, a cellular mechanism underlying learning and memory. Some racetam nootropics act as positive allosteric modulators of AMPA receptors. This enhances the excitatory postsynaptic currents and facilitates long-term potentiation (LTP).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Glutamate Release B AMPA Receptor A->B Glutamate Binding C NMDA Receptor A->C Glutamate Binding D Na+ Influx -> Depolarization B->D F Ca2+ Influx C->F Glycine Co-agonist E Mg2+ Block Removal D->E G Activation of CaMKII, PKC, etc. F->G H Long-Term Potentiation (LTP) G->H Nootropic 1-Benzylpyrrolidinone Derivative (AMPA Modulator) Nootropic->B Positive Allosteric Modulation

Caption: Glutamatergic signaling pathway and the site of action for AMPA modulators.

In Vivo Evaluation of Nootropic Activity

The following protocols are standard behavioral assays used to assess the cognitive-enhancing effects of novel compounds in rodent models.

Experimental Protocol 3: Passive Avoidance Test

This test evaluates learning and memory in rodents. The animal learns to avoid an environment in which it has received an aversive stimulus.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acquisition Trial:

    • Place a mouse in the light compartment and allow it to explore for 30 seconds.

    • Open the guillotine door. The mouse, having a natural aversion to light, will enter the dark compartment.

    • Once the mouse has fully entered the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the mouse and return it to its home cage.

  • Drug Administration:

    • Administer the test compound or vehicle to the animals at a predetermined time before or after the acquisition trial.

  • Retention Trial (24 hours later):

    • Place the mouse back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

    • A longer step-through latency is indicative of improved memory of the aversive event.

Experimental Protocol 4: Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic receptor antagonist, is used to induce a cognitive deficit, which can then be challenged by the test compound.

Procedure:

  • Administer scopolamine (e.g., 1 mg/kg, i.p.) to the animals 30 minutes before the acquisition trial of the passive avoidance test.

  • Administer the test compound at a specified time before scopolamine administration.

  • Conduct the acquisition and retention trials as described in Protocol 3.

  • A reversal of the scopolamine-induced decrease in step-through latency by the test compound indicates a pro-cognitive effect.

Quantitative Data on Nootropic Activity of Benzylpyrrolidine Analogues

The following table summarizes the nootropic activity of N-benzylpiperazine (BZP), a structurally related compound, and its metabolites in the passive avoidance test. This data can serve as a benchmark for newly synthesized derivatives of this compound.

CompoundDose (mg/kg)Change in Avoidance Latency (s)Reference
Piracetam (Reference)-44.8[2]
N-Benzylpiperazine (BZP)-84.3[2]
N-Benzylethylenediamine (BEDA)-107.5[2]
Benzylamine (BA)-7.5[2]
N,N'-Dibenzylpiperazine (DBZP)1074.9[2]

Note: The doses for some compounds were not explicitly stated in the summarized data.

The following table presents data on the efficacy of various nootropics in reversing the memory-impairing effects of diethyldithiocarbamate and clonidine in the step-down passive avoidance task.

Nootropic AgentDose (mg/kg, p.o.)Effect on Diethyldithiocarbamate-Induced AmnesiaEffect on Clonidine-Induced AmnesiaReference
Piracetam600Complete abolishmentComplete abolishment[3]
Aniracetam50Complete abolishmentComplete abolishment[3]
Meclofenoxate100Complete abolishmentComplete abolishment[3]
Fipexide10Complete abolishmentComplete abolishment[3]

Conclusion

This compound is a promising precursor for the development of novel nootropic agents. The proposed synthetic strategies, focusing on the formation of a pyrrolidin-2-one core, offer a pathway to a variety of analogues. The primary targets for these compounds are the cholinergic and glutamatergic systems, which are central to cognitive function. The provided experimental protocols offer a framework for the synthesis and in vivo evaluation of these potential cognitive enhancers. Further research and derivatization of this scaffold could lead to the discovery of new and effective treatments for cognitive disorders.

References

In vitro cytotoxicity assay protocol for 1-Benzyl-3-methylpyrrolidin-3-OL analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Cytotoxicity Assay Protocol for 1-Benzyl-3-methylpyrrolidin-3-OL Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process, particularly in oncology. In vitro cytotoxicity assays are fundamental tools for assessing a compound's ability to inhibit cell growth or induce cell death, providing key data on potency and efficacy.[1] Analogs of 1-benzylpyrrolidin-3-ol have been identified as potential therapeutic agents, with some studies indicating they exhibit selective cytotoxicity towards specific human cancer cell lines, such as HL-60, through the induction of apoptosis.[2][3][4]

This document provides a detailed protocol for determining the cytotoxic effects of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[5] The resulting insoluble formazan crystals are dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance of the colored solution with a spectrophotometer, typically between 500 and 600 nm.[5][7] The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.

Experimental Protocol: MTT Assay

This protocol is designed for use in a 96-well plate format, which is suitable for high-throughput screening of multiple compounds and concentrations.

Materials and Reagents
  • Selected cancer and/or non-cancerous cell lines (e.g., HL-60, A549, T98G)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • This compound analogs

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5][8]

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[7][9]

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure

Day 1: Cell Seeding

  • Culture the selected cell lines until they reach approximately 80% confluency.

  • Trypsinize adherent cells or collect suspension cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells in complete culture medium to a final concentration that will yield 70-80% confluency after 24 hours (e.g., 5,000-10,000 cells per well).[1]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]

  • Include wells for controls: "cells only" (for 100% viability) and "medium only" (for background absorbance).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) and resume normal growth.[1]

Day 2: Compound Treatment

  • Prepare a stock solution of each this compound analog in DMSO.

  • Create a series of serial dilutions of each compound in complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced cytotoxicity.

  • Include a "vehicle control" group containing cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.[1]

  • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

Day 3 or 4: Assay Execution

  • After the incubation period, visually inspect the cells under a microscope.

  • Aseptically add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[1][8]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5][9]

  • Carefully remove the culture medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[7]

  • Add 150 µL of MTT Solubilization Solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[1][9]

  • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[7]

Data Analysis
  • Background Correction: Subtract the average absorbance value of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each treatment group using the following formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. Plot a dose-response curve with % Viability on the Y-axis and the log of the compound concentration on the X-axis. The IC₅₀ value can be calculated from this curve using non-linear regression analysis software (e.g., GraphPad Prism, or Excel).[10]

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different analogs and cell lines.

Table 1: Cytotoxicity of this compound Analogs against various cell lines.

CompoundCell Line 1 (e.g., HL-60) IC₅₀ (µM)Cell Line 2 (e.g., A549) IC₅₀ (µM)Non-cancerous Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI)
Analog A10.5 ± 1.225.3 ± 2.1> 100> 9.5
Analog B5.2 ± 0.815.8 ± 1.585.4 ± 5.616.4
Analog C22.1 ± 2.540.1 ± 3.4> 100> 4.5
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.25.5 ± 0.76.9
Data are presented as mean ± standard deviation from three independent experiments.
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells (e.g., HL-60).

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

Cytotoxicity_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay & Measurement cluster_analysis Data Analysis prep_cells Culture & Harvest Cells seed_plate Seed Cells in 96-Well Plate (5,000-10,000 cells/well) prep_cells->seed_plate treat_cells Add Compounds to Cells seed_plate->treat_cells Incubate 24 hr prep_compounds Prepare Serial Dilutions of Test Analogs prep_compounds->treat_cells add_mtt Add MTT Reagent (Incubate 3-4 hr) treat_cells->add_mtt Incubate 24-72 hr solubilize Remove Medium & Add Solubilization Solution add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Application Note: Caspase-3/7 Activation Assay for Evaluating 1-Benzyl-3-methylpyrrolidin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1][2] This process is tightly regulated by a family of cysteine-aspartic proteases known as caspases.[2][3] Caspases exist as inactive zymogens and are activated through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[3][4][5][6] Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][7]

Defects in apoptotic pathways are a hallmark of cancer, making the induction of apoptosis a key strategy in anticancer drug discovery.[8][9] Recent studies have highlighted the potential of 1-benzylpyrrolidin-3-ol analogues as agents that can induce apoptosis in cancer cells.[8][9][10] Specifically, some derivatives have been shown to exhibit selective cytotoxicity and target caspase-3, a vital protease that triggers apoptosis.[8][9]

This application note provides a detailed protocol for assessing the pro-apoptotic activity of 1-Benzyl-3-methylpyrrolidin-3-OL derivatives by quantifying the activation of executioner caspases-3 and -7 in a cell-based assay format.

Apoptosis Signaling Pathways

The induction of apoptosis proceeds via two main routes, the extrinsic and intrinsic pathways, which both culminate in the activation of executioner caspases. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to cell surface receptors, leading to the activation of initiator caspase-8.[3][5] The intrinsic pathway is triggered by intracellular stress signals like DNA damage, resulting in the release of cytochrome c from the mitochondria, which facilitates the activation of initiator caspase-9.[1][3][4] Both initiator caspases can then cleave and activate executioner caspases-3 and -7.[7]

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Principle of the Caspase-Glo® 3/7 Assay

This protocol utilizes a homogeneous, luminescent assay to measure the combined activities of caspase-3 and caspase-7. The Caspase-Glo® 3/7 Reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is a specific recognition site for caspase-3 and -7.[11][12] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by a thermostable luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity in the sample.[11][13] The "add-mix-measure" format makes this assay ideal for high-throughput screening of compounds like this compound derivatives.[11][14]

Experimental Workflow

The overall workflow for assessing caspase activation involves culturing cells, treating them with the test compounds, inducing the caspase assay, and quantifying the resulting signal.

Workflow cluster_prep cluster_exp cluster_analysis A 1. Cell Seeding Seed cells in a 96-well plate and allow to attach. C 3. Cell Treatment Add compounds and controls (vehicle, positive) to cells. Incubate for a defined period. A->C B 2. Compound Preparation Prepare serial dilutions of This compound derivatives. B->C D 4. Assay Initiation Add Caspase-Glo® 3/7 Reagent to each well. C->D E 5. Incubation Incubate at room temperature to allow cell lysis and substrate cleavage. D->E F 6. Signal Detection Measure luminescence using a plate reader. E->F G 7. Data Analysis Calculate fold change in caspase activity relative to vehicle control. F->G

Caption: Workflow for the caspase-3/7 activation assay.

Detailed Experimental Protocol

This protocol is adapted for a 96-well plate format using the Caspase-Glo® 3/7 Assay (Promega) but can be modified for other similar luminescent, fluorometric, or colorimetric assays.[3][11][12][15]

Materials and Reagents
  • Cell Line: HL-60 (human promyelocytic leukemia) or other suitable cancer cell line.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Positive Control: Staurosporine or Etoposide.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Kit: Caspase-Glo® 3/7 Assay Kit (e.g., Promega, Cat. No. G8090).

  • Plates: White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Equipment: Humidified incubator (37°C, 5% CO₂), microplate luminometer, multichannel pipette.

Reagent Preparation
  • Caspase-Glo® 3/7 Reagent: Prepare according to the manufacturer's instructions immediately before use.[14][16] Equilibrate the buffer and lyophilized substrate to room temperature. Aseptically transfer the entire volume of the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is fully dissolved.[14][16]

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of each this compound derivative in sterile DMSO.

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Staurosporine in DMSO.

Assay Procedure
  • Cell Seeding:

    • Culture HL-60 cells in suspension to the desired density.

    • Seed cells into a white-walled 96-well plate at a density of 10,000 to 20,000 cells per well in 80 µL of culture medium.[3]

    • Include wells for "no-cell" background controls containing 80 µL of medium only.

  • Compound Treatment:

    • Prepare intermediate dilutions of the test compounds and positive control in culture medium.

    • Add 20 µL of the diluted compounds to the respective wells to achieve the final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.

    • Add 20 µL of diluted Staurosporine (final concentration 1 µM) to the positive control wells.

    • Add 20 µL of culture medium containing the equivalent percentage of DMSO to the vehicle control wells.

    • Incubate the plate for 6-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][14]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, including the no-cell background controls.[11][12]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12][14]

    • Measure the luminescence of each well using a microplate luminometer.

Data Analysis
  • Background Subtraction: Average the luminescence values from the "no-cell" control wells and subtract this average from all other readings.

  • Calculate Fold Change: Normalize the data by dividing the background-subtracted luminescence value of each treated sample by the average background-subtracted luminescence of the vehicle control samples.

    • Fold Change = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)

  • Data Plotting: Plot the fold change in caspase-3/7 activity against the log concentration of the test compound to generate dose-response curves.

Data Presentation

Results should be summarized in a clear, tabular format to facilitate comparison between different derivatives and concentrations.

Compound IDConcentration (µM)Mean RLU (± SD)Fold Change vs. Vehicle
Vehicle Control 0 (0.5% DMSO)15,250 (± 850)1.0
Derivative 1 118,100 (± 980)1.2
1045,500 (± 2,100)3.0
25120,400 (± 5,600)7.9
50215,300 (± 11,200)14.1
Derivative 2 116,900 (± 910)1.1
1028,700 (± 1,500)1.9
2565,800 (± 3,400)4.3
5099,900 (± 6,100)6.6
Positive Control 1 (Staurosporine)250,100 (± 13,500)16.4

RLU = Relative Luminescence Units; SD = Standard Deviation. Data are hypothetical.

Interpretation of Results

A dose-dependent increase in the fold change of caspase-3/7 activity for a given this compound derivative indicates that the compound induces apoptosis through the activation of executioner caspases. The potency of different derivatives can be compared by examining their respective dose-response curves and the concentrations at which they elicit a significant increase in caspase activity. These findings provide a strong basis for further investigation into the compound's mechanism of action as a potential anticancer agent.

References

Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-3-methylpyrrolidin-3-OL Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-3-methylpyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Libraries of molecules based on this scaffold have shown promise in the discovery of novel therapeutics, particularly in the area of oncology. These compounds have been demonstrated to induce apoptosis in cancer cells, making them attractive candidates for the development of new anti-cancer agents.[1][2][3][4] High-throughput screening (HTS) of libraries of this compound analogs is a critical step in identifying lead compounds with potent and selective activity.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries against cancer cell lines, with a focus on assessing their ability to induce apoptosis via caspase activation.

Data Presentation: High-Throughput Screening of a Representative Library

The following table summarizes hypothetical, yet representative, quantitative data from a primary high-throughput screen of a 12-compound this compound library. The screen was performed against the HL-60 human leukemia cell line at a single concentration of 10 µM. The primary endpoint measured was the activation of caspase-3/7, a key executioner in the apoptotic pathway.

Table 1: Primary HTS Results for Caspase-3/7 Activation in HL-60 Cells

Compound IDStructure% Caspase-3/7 Activation (vs. Staurosporine Control)Hit
BMPC-001This compound5.2No
BMPC-0021-(4-chlorobenzyl)-3-methylpyrrolidin-3-ol15.8No
BMPC-0031-(3,4-dichlorobenzyl)-3-methylpyrrolidin-3-ol68.9Yes
BMPC-0041-(4-methoxybenzyl)-3-methylpyrrolidin-3-ol8.1No
BMPC-0051-(4-nitrobenzyl)-3-methylpyrrolidin-3-ol75.3Yes
BMPC-0061-benzyl-3-ethylpyrrolidin-3-ol4.9No
BMPC-0071-benzyl-3-phenylpyrrolidin-3-ol22.5No
BMPC-0082-((1-benzyl-3-hydroxypyrrolidin-3-yl)methyl)isoindoline-1,3-dione12.3No
BMPC-009N-tert-butyl-2-((1-benzyl-3-hydroxypyrrolidin-3-yl)methyl)acetamide9.7No
BMPC-0101-benzyl-3-hydroxy-N-phenylpyrrolidine-3-carboxamide45.1Yes
BMPC-0111-(4-fluorobenzyl)-3-methylpyrrolidin-3-ol33.6No
BMPC-0121-benzyl-3-methyl-3-(morpholinomethyl)pyrrolidin-3-ol6.4No

Hit criteria: > 3 standard deviations above the mean of the negative control wells, and > 40% activation relative to the positive control.

Experimental Protocols

Synthesis of this compound Library via Ugi Multi-Component Reaction

This protocol describes a diversity-oriented synthesis approach to generate a library of this compound analogs using the Ugi four-component reaction (Ugi-4CR).[1][5]

Materials:

  • 1-(2-Aminobenzyl)pyrrolidin-3-ol (or other primary amine precursors)

  • A diverse set of aldehydes

  • A diverse set of carboxylic acids

  • tert-Butyl isocyanide (or other isocyanides)

  • Methanol (anhydrous)

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Shaker

Procedure:

  • Prepare stock solutions of the primary amine (0.5 M in methanol), each aldehyde (0.5 M in methanol), each carboxylic acid (0.5 M in methanol), and the isocyanide (0.5 M in methanol).

  • To each well of a 96-well reaction block, add 100 µL of the primary amine stock solution.

  • Using a liquid handler or multichannel pipette, add 100 µL of a unique aldehyde stock solution to each well.

  • Add 100 µL of a unique carboxylic acid stock solution to each well.

  • Finally, add 100 µL of the isocyanide stock solution to each well.

  • Seal the reaction block and place it on a shaker at room temperature for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a few representative wells.

  • Upon completion, the crude products can be subjected to high-throughput purification (e.g., automated flash chromatography) or used directly in primary screening after appropriate dilution.

High-Throughput Screening for Caspase-3/7 Activation

This protocol outlines a homogeneous, luminescence-based assay for measuring caspase-3 and -7 activity in a 384-well format, suitable for HTS.

Materials:

  • Human cancer cell line (e.g., HL-60, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Caspase-Glo® 3/7 Assay reagent (Promega) or equivalent

  • White, opaque-walled 384-well assay plates

  • Compound library plates (this compound analogs at desired concentration in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Plating:

    • Culture cells to a density of approximately 0.5 x 10^6 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well assay plates (typically 5,000-10,000 cells per well).

    • Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to recover.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer approximately 100 nL of each compound from the library plate to the corresponding well of the cell plate. This will result in a final compound concentration of 10 µM (assuming a 200x stock).

    • Include wells with DMSO only (negative control) and a known apoptosis inducer like staurosporine (positive control, final concentration 1 µM).

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 20 µL of the reagent to each well of the assay plates.

  • Signal Development and Detection:

    • Mix the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls on each plate. The percent activation can be calculated relative to the positive control (staurosporine).

    • Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Mandatory Visualizations

Signaling Pathway

G Proposed Apoptotic Signaling Pathway for this compound Analogs Compound This compound Analog Cell Cancer Cell Compound->Cell Enters Cell Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Cleavage & Activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound analogs.

Experimental Workflow

G High-Throughput Screening Workflow cluster_synthesis Library Synthesis cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation & Follow-up Synthesis Ugi 4-CR Synthesis of This compound Library CellPlating Plate Cancer Cells (384-well format) Synthesis->CellPlating CompoundAddition Add Library Compounds (10 µM) CellPlating->CompoundAddition Incubation Incubate (24h) CompoundAddition->Incubation Assay Add Caspase-Glo® 3/7 Reagent Incubation->Assay Detection Measure Luminescence Assay->Detection DataAnalysis Normalize Data Calculate Z' Detection->DataAnalysis HitSelection Identify Primary Hits (>40% Activation) DataAnalysis->HitSelection DoseResponse Dose-Response Curve (IC50 Determination) HitSelection->DoseResponse SecondaryAssays Secondary Assays (e.g., Cytotoxicity, PARP Cleavage) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR

Caption: Workflow for HTS of this compound libraries.

References

Application Notes and Protocols for Solid-Phase Synthesis of N-Substituted Pyrrolidinones via Ugi Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of N-substituted pyrrolidinones utilizing the Ugi four-component reaction (U-4CR). This methodology offers an efficient pathway for the rapid generation of diverse libraries of pyrrolidinone-containing compounds, which are valuable scaffolds in drug discovery.[1][2][3]

Introduction

The N-substituted pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, exhibiting activities against a range of therapeutic targets. Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid assembly of compound libraries, as it simplifies purification by allowing for the use of excess reagents and easy removal of byproducts through washing.[4][5] The Ugi four-component reaction is a versatile multi-component reaction (MCR) that allows for the one-pot synthesis of complex α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[6][7] By combining the advantages of SPOS and the Ugi reaction, diverse libraries of N-substituted pyrrolidinones can be efficiently synthesized.[8]

This protocol details a method starting from resin-bound glutamic acid, which serves as both the amine and carboxylic acid components for the intramolecular Ugi reaction, leading to the formation of the pyrrolidinone ring system.[1][2][3]

Experimental Workflow

The overall workflow for the solid-phase synthesis of N-substituted pyrrolidinones is depicted below. The process begins with the preparation of the polymer-supported glutamic acid, followed by the key Ugi four-component reaction, and concludes with the cleavage of the final product from the solid support and its purification.

workflow cluster_prep Resin Preparation cluster_ugi Ugi Reaction cluster_cleavage Cleavage & Purification cluster_materials Starting Materials resin_prep Coupling of l-Fmoc-Glu(tBu)-OH to MBHA resin deprotection Fmoc and tBu deprotection resin_prep->deprotection ugi_reaction Ugi four-component reaction with ketone and isocyanide deprotection->ugi_reaction cleavage Cleavage from resin ugi_reaction->cleavage purification Purification of N-substituted pyrrolidinone cleavage->purification final_product final_product purification->final_product Final Product resin MBHA Resin resin->resin_prep glutamic_acid l-Fmoc-Glu(tBu)-OH glutamic_acid->resin_prep ketone Ketone ketone->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction ugi_mechanism resin_amine Resin-Bound Glutamic Acid (Amine) imine Resin-Bound Imine resin_amine->imine ketone Ketone (R1-CO-R2) ketone->imine nitrilium Nitrilium Ion Intermediate imine->nitrilium isocyanide Isocyanide (R3-NC) isocyanide->nitrilium adduct Acyl-Imino Anhydride Intermediate nitrilium->adduct carboxylate Resin-Bound Carboxylate carboxylate->adduct Intramolecular Attack mumm Mumm Rearrangement adduct->mumm product Resin-Bound N-Substituted Pyrrolidinone mumm->product

References

Application Notes and Protocols for Chemoenzymatic Tandem Oxidation-Ugi Reaction for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics using a chemoenzymatic tandem oxidation-Ugi reaction. This innovative approach combines the selectivity of enzymatic catalysis with the efficiency of multicomponent reactions, offering a green and sustainable alternative to traditional synthetic methods.

Introduction

Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of peptidomimetics, as it allows for the rapid assembly of complex molecules from simple starting materials in a single step.[1][2]

A key challenge in utilizing the Ugi reaction is the requirement for aldehydes as one of the starting components. Aldehydes can be unstable and prone to oxidation or polymerization.[3] To address this, a chemoenzymatic tandem approach has been developed, where a stable alcohol is oxidized in situ to the corresponding aldehyde using an enzyme, which then directly participates in the subsequent Ugi reaction. This method avoids the isolation of the often-unstable aldehyde intermediate and offers a more sustainable and efficient synthetic route.[3][4]

This application note focuses on a green protocol employing a laccase from Trametes versicolor in the presence of a mediator, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), for the aerobic oxidation of primary alcohols to aldehydes. The reaction is performed in an aqueous micellar system using sodium dodecyl sulfate (SDS) to enhance the solubility of organic substrates.[2][3] The in situ generated aldehyde then undergoes an Ugi-4CR with an amine, a carboxylic acid, and an isocyanide to yield the desired peptidomimetic.

Key Advantages of the Chemoenzymatic Tandem Approach:

  • Green and Sustainable: Utilizes a biocatalyst (laccase), molecular oxygen from the air as the oxidant, and water as the primary solvent.[3]

  • Mild Reaction Conditions: The enzymatic oxidation and Ugi reaction are typically performed at room temperature.[3][5]

  • Improved Safety: Avoids the use of hazardous heavy metal oxidants and potentially explosive pure oxygen.[3]

  • High Atom Economy: The Ugi reaction is a multicomponent reaction with high atom efficiency.[1]

  • Versatility: The modular nature of the Ugi reaction allows for the generation of diverse libraries of peptidomimetics by varying the four starting components.[6]

Experimental Workflow and Reaction Mechanism

The overall experimental workflow for the chemoenzymatic tandem oxidation-Ugi reaction is depicted below, followed by a diagram illustrating the mechanism of the Ugi four-component reaction.

G cluster_oxidation Step 1: Enzymatic Oxidation cluster_ugi Step 2: Ugi Four-Component Reaction cluster_workup Step 3: Workup and Purification Alcohol Primary Alcohol Laccase_TEMPO Laccase/TEMPO (in SDS/Phosphate Buffer) Alcohol->Laccase_TEMPO O2 (from air) Aldehyde In situ generated Aldehyde Laccase_TEMPO->Aldehyde Oxidation Ugi_Product Peptidomimetic (α-acylamino amide) Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Extraction Solvent Extraction Ugi_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Purified Peptidomimetic Chromatography->Pure_Product

Chemoenzymatic Tandem Reaction Workflow

G cluster_intermediates Reaction Intermediates Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine + Carboxylic_Acid Carboxylic Acid (R3-COOH) Isocyanide Isocyanide (R4-NC) Alpha_Adduct α-Adduct Isocyanide->Alpha_Adduct + Iminium_Ion Iminium Ion Imine->Iminium_Ion Protonation (from R3-COOH) Iminium_Ion->Alpha_Adduct Nitrilium_Ion Nitrilium Ion Alpha_Adduct->Nitrilium_Ion Addition of R3-COO- Ugi_Product Ugi Product (α-acylamino amide) Nitrilium_Ion->Ugi_Product Mumm Rearrangement

Ugi Four-Component Reaction Mechanism

Data Presentation: Substrate Scope and Yields

The chemoenzymatic tandem oxidation-Ugi reaction has been successfully applied to a variety of substrates, demonstrating its versatility. The following table summarizes the yields of peptidomimetics obtained from different combinations of alcohols, amines, carboxylic acids, and isocyanides.

EntryAlcohol (R¹CH₂OH)Amine (R²NH₂)Carboxylic Acid (R³COOH)Isocyanide (R⁴NC)Product Yield (%)[3]
1Benzyl alcoholp-MethoxybenzylaminePhenylacetic acidp-Methoxybenzyl isocyanide45
24-Methylbenzyl alcoholp-MethoxybenzylaminePhenylacetic acidp-Methoxybenzyl isocyanide42
34-Chlorobenzyl alcoholp-MethoxybenzylaminePhenylacetic acidp-Methoxybenzyl isocyanide40
42-Phenylethanolp-MethoxybenzylaminePhenylacetic acidp-Methoxybenzyl isocyanide38
5Cinnamyl alcoholp-MethoxybenzylaminePhenylacetic acidp-Methoxybenzyl isocyanide35
6Benzyl alcoholBenzylaminePhenylacetic acidp-Methoxybenzyl isocyanide43
7Benzyl alcoholCyclohexylaminePhenylacetic acidp-Methoxybenzyl isocyanide39
8Benzyl alcoholp-MethoxybenzylamineAcetic acidp-Methoxybenzyl isocyanide41
9Benzyl alcoholp-MethoxybenzylamineHydrocinnamic acidp-Methoxybenzyl isocyanide55
10Benzyl alcoholp-MethoxybenzylaminePhenylacetic acidBenzyl isocyanide48
11Benzyl alcoholp-MethoxybenzylaminePhenylacetic acidCyclohexyl isocyanide30
12Benzyl alcoholp-MethoxybenzylaminePhenylacetic acidtert-Butyl isocyanide33
13Benzyl alcoholp-MethoxybenzylaminePhenylacetic acidn-Butyl isocyanide35

Experimental Protocols

Materials and Equipment:

  • Laccase from Trametes versicolor (≥0.5 U/mg)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium dodecyl sulfate (SDS)

  • Phosphate buffer solution (PBS), pH 5.2

  • Primary alcohols, amines, carboxylic acids, and isocyanides

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography

Protocol 1: General Procedure for the Chemoenzymatic Tandem Oxidation-Ugi Reaction

This protocol is adapted from the work of Madej et al. in RSC Advances, 2018.[3]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 mmol) and TEMPO (0.1 mmol, 0.1 equiv) in a 10 mM solution of SDS in phosphate buffer (pH 5.2, 10 mL).

    • Add laccase from Trametes versicolor (10 mg, ~5 U).

    • The flask is left open to the air to provide the necessary oxygen for the oxidation.

  • Enzymatic Oxidation:

    • Stir the reaction mixture vigorously at room temperature for 24 hours to ensure efficient oxidation of the alcohol to the corresponding aldehyde. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Ugi Four-Component Reaction:

    • To the reaction mixture containing the in situ generated aldehyde, add the amine (1.0 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 1.0 equiv), and isocyanide (1.0 mmol, 1.0 equiv).

    • Continue to stir the reaction mixture at room temperature for an additional 48 hours.

  • Workup:

    • After the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting eluent system is a mixture of heptane and ethyl acetate.[7]

Protocol 2: Classical Ugi Reaction (for comparison)

This protocol allows for a direct comparison of yields with the tandem approach.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), carboxylic acid (1.0 mmol), and isocyanide (1.0 mmol) in methanol (5 mL).

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • The workup and purification procedure is identical to steps 4 and 5 of Protocol 1.

Troubleshooting and Optimization

  • Low Yields: If the yield of the tandem reaction is low, ensure that the enzymatic oxidation step has gone to completion before adding the Ugi components. The activity of the laccase can be a critical factor. The concentration of SDS can also be optimized to improve substrate solubility.[3]

  • Side Reactions: In some cases, the amine component of the Ugi reaction can also be a substrate for laccase, leading to a decrease in its concentration and lower yields of the desired product.[3] Using a slight excess of the amine might be beneficial.

  • Purification Difficulties: Ugi products can sometimes be challenging to purify. Careful selection of the eluent system for column chromatography is crucial. A gradient elution may be necessary for difficult separations.[8]

Conclusion

The chemoenzymatic tandem oxidation-Ugi reaction represents a powerful and sustainable strategy for the synthesis of peptidomimetics. By combining the selectivity of enzymatic catalysis with the efficiency of multicomponent reactions, this approach provides a valuable tool for researchers in drug discovery and medicinal chemistry. The detailed protocols and data presented in this application note should enable scientists to successfully implement this methodology in their own laboratories for the generation of diverse libraries of peptidomimetic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol via Ugi Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Ugi four-component reaction for the synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound using the Ugi reaction.

Issue Possible Cause Recommended Solution
Low or No Product Yield Inefficient Imine Formation: The initial condensation between benzylamine and 3-hydroxy-3-methylpyrrolidine may be slow or incomplete.Pre-formation of the Imine: Mix equimolar amounts of benzylamine and 3-hydroxy-3-methylpyrrolidine in the reaction solvent (e.g., methanol) for 30-60 minutes before adding the other components. The use of a dehydrating agent like molecular sieves can also be beneficial.
Low Reactivity of the Ketone: Ketones are generally less reactive than aldehydes in the Ugi reaction.Increase Reaction Temperature: Heating the reaction mixture, for instance, to reflux in methanol (around 65°C), can significantly improve the reaction rate and yield.[1] Microwave irradiation can also be an effective method to accelerate the reaction.
Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in the Ugi reaction.Solvent Optimization: Polar protic solvents like methanol or ethanol are generally preferred for the Ugi reaction as they facilitate the formation of the iminium intermediate.[2][3] 2,2,2-Trifluoroethanol (TFE) can also be an excellent choice to enhance reaction rates.
Incorrect Stoichiometry: An imbalance in the reactant ratios can lead to the formation of side products and reduce the yield of the desired product.Optimize Reactant Ratios: While a 1:1:1:1 stoichiometry is a good starting point, a slight excess (1.1-1.2 equivalents) of the isocyanide and carboxylic acid components can sometimes improve yields.
Formation of Side Products Passerini Reaction: If the amine concentration is too low or the imine formation is slow, the ketone, carboxylic acid, and isocyanide can undergo a three-component Passerini reaction.Ensure Efficient Imine Formation: Follow the recommendations for pre-forming the imine. Maintaining a sufficiently high concentration of the amine is also crucial.
Polymerization of Isocyanide: Isocyanides can polymerize under acidic conditions or upon prolonged reaction times at high temperatures.Controlled Addition of Isocyanide: Add the isocyanide component last, after the other reactants have been mixed. Avoid excessively high temperatures or prolonged reaction times.
Difficult Purification Presence of Unreacted Starting Materials: Due to the multicomponent nature of the reaction, unreacted starting materials can co-elute with the product.Aqueous Workup: Perform an acid-base extraction. The tertiary amine product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
Amide Byproducts: The Ugi reaction produces an amide product, which can have similar polarity to other amide-containing side products.Chromatography on Amine-Functionalized Silica: For challenging separations of basic amine compounds, using an amine-functionalized silica gel for column chromatography can improve separation by reducing tailing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Ugi synthesis of this compound?

A1: The reaction proceeds through a well-established mechanism.[3][5] First, benzylamine and 3-hydroxy-3-methylpyrrolidine (hypothetically formed in situ or used as a starting material) condense to form an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion. The resulting nitrilium intermediate is then trapped by the carboxylate anion, which subsequently undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.

Q2: Which solvent is best for this specific Ugi reaction?

A2: For the Ugi reaction, polar protic solvents are generally the most effective.[2][3] Methanol is the most commonly used and is a good starting point. Ethanol and 2,2,2-trifluoroethanol (TFE) are also excellent choices and may offer improved yields in some cases. It is advisable to screen a few solvents to determine the optimal conditions for your specific substrate combination.

Q3: Can I use a different isocyanide or carboxylic acid?

A3: Yes, the Ugi reaction is known for its broad substrate scope.[5] You can vary the isocyanide and carboxylic acid components to generate a library of this compound analogs. Common isocyanides include tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide. A wide range of carboxylic acids can also be employed.

Q4: My product is an oil and difficult to crystallize. What are the recommended purification techniques?

A4: The product, a tertiary amine with two amide groups, is often a viscous oil. Purification is typically achieved by column chromatography on silica gel. An eluent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point. If you experience streaking or poor separation, adding a small amount of triethylamine (0.1-1%) to the eluent or using amine-functionalized silica gel can be beneficial.[4] An alternative is to convert the product to its hydrochloride salt by treating it with HCl in a suitable solvent like ether or ethyl acetate, which may induce crystallization.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials (e.g., the carbonyl compound and the amine) and the appearance of the new, typically more polar, product spot. Staining with potassium permanganate is often effective for visualizing the product.

Data Presentation

The following tables summarize general trends observed in Ugi reaction optimization, which can be applied to the synthesis of this compound.

Table 1: Effect of Solvent on Ugi Reaction Yield

Solvent General Polarity Typical Yield Range Notes
MethanolPolar ProticGood to ExcellentMost commonly used, good starting point.[2][6]
EthanolPolar ProticGood to ExcellentSimilar to methanol, can sometimes offer better solubility for certain substrates.[2]
2,2,2-Trifluoroethanol (TFE)Highly Polar ProticOften ExcellentCan significantly accelerate the reaction rate.[2]
Acetonitrile/Methanol mixturesPolar Aprotic/ProticModerate to GoodMay be beneficial for solubility of all components.[7]
Dichloromethane (DCM)Nonpolar AproticGenerally PoorNot ideal for the Ugi reaction as it can favor the Passerini side reaction.

Table 2: Effect of Reactant Concentration on Ugi Reaction Yield

Concentration Typical Yield Range Notes
0.1 MLowReactions are often slow and incomplete at low concentrations.
0.5 M - 1.0 MGood to ExcellentHigher concentrations generally lead to faster reaction rates and better yields.[3]
> 1.0 MMay DecreaseVery high concentrations can sometimes lead to solubility issues or increased side product formation.

Experimental Protocols

Proposed General Protocol for the Synthesis of this compound Ugi Product

This is a generalized protocol based on standard Ugi reaction conditions and should be optimized for the specific substrates used.

Materials:

  • Benzylamine (1.0 equiv)

  • 3-hydroxy-3-methylpyrrolidine (1.0 equiv)

  • Carboxylic Acid (e.g., Acetic Acid) (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

  • Methanol (to achieve a concentration of 0.5 - 1.0 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv) and 3-hydroxy-3-methylpyrrolidine (1.0 equiv) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 equiv) to the reaction mixture and continue stirring for another 10 minutes.

  • Add the isocyanide (1.0 equiv) to the flask. The addition of the isocyanide is often exothermic.

  • Stir the reaction at room temperature or heat to reflux (if necessary) and monitor the progress by TLC or LC-MS. Typical reaction times range from a few hours to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound Ugi product.

Visualizations

Ugi_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates Amine Amine Iminium Ion Iminium Ion Amine->Iminium Ion + Ketone Ketone Ketone Carboxylic Acid Carboxylic Acid Isocyanide Isocyanide Nitrilium Intermediate Nitrilium Intermediate Iminium Ion->Nitrilium Intermediate + Isocyanide Acyl Intermediate Acyl Intermediate Nitrilium Intermediate->Acyl Intermediate + Carboxylic Acid Product Product Acyl Intermediate->Product Mumm Rearrangement

Caption: The Ugi four-component reaction mechanism.

Experimental_Workflow Start Start Mix Amine and Ketone Mix Amine and Ketone Start->Mix Amine and Ketone Add Carboxylic Acid Add Carboxylic Acid Mix Amine and Ketone->Add Carboxylic Acid Add Isocyanide Add Isocyanide Add Carboxylic Acid->Add Isocyanide Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Add Isocyanide->Reaction Monitoring (TLC/LC-MS) Workup Workup Reaction Monitoring (TLC/LC-MS)->Workup Reaction Complete Purification (Chromatography) Purification (Chromatography) Workup->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Caption: A general experimental workflow for the Ugi reaction.

Troubleshooting_Tree Low Yield Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Pre-form Imine Pre-form Imine Check Imine Formation->Pre-form Imine Inefficient Increase Temperature Increase Temperature Check Imine Formation->Increase Temperature Slow Reaction Check Solvent Check Solvent Increase Temperature->Check Solvent Use Polar Protic Solvent Use Polar Protic Solvent Check Solvent->Use Polar Protic Solvent Suboptimal Optimize Stoichiometry Optimize Stoichiometry Check Solvent->Optimize Stoichiometry Optimal

Caption: A decision tree for troubleshooting low Ugi reaction yields.

References

Technical Support Center: Stereoselective Synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in synthesizing this compound stereoselectively revolve around controlling the formation of the chiral tertiary alcohol center at the C3 position. Key difficulties include:

  • Low Enantioselectivity or Diastereoselectivity: Achieving high stereocontrol during the introduction of the methyl group to the prochiral ketone, N-benzyl-pyrrolidin-3-one, can be difficult. This often results in a racemic or near-racemic mixture of enantiomers.

  • Side Reactions: The reagents used for methylation, typically organometallic compounds like Grignard reagents or organolithiums, can lead to side reactions such as enolization of the ketone, reduction of the carbonyl group, or reactions with the solvent.

  • Purification of Stereoisomers: Separating the desired stereoisomer from the unwanted ones can be challenging and may require specialized techniques like chiral chromatography.

  • Protecting Group Stability: The N-benzyl group's stability under various reaction conditions is crucial. While generally robust, it can be susceptible to cleavage under certain reductive or acidic conditions.

Q2: Which synthetic routes are commonly employed for the synthesis of this compound?

A2: The most common approach involves the addition of a methyl nucleophile to N-benzyl-3-pyrrolidinone. Variations of this route focus on achieving stereocontrol. A generalized synthetic workflow is outlined below.

Technical Support Center: Purification of 1-Benzyl-3-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Benzyl-3-methylpyrrolidin-3-ol from its reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, typically synthesized via the Grignard reaction of 1-benzylpyrrolidin-3-one with a methylmagnesium halide.

Frequently Asked Questions (FAQs):

Q1: What are the most likely byproducts in the synthesis of this compound?

The most common byproduct is the unreacted starting material, 1-benzylpyrrolidin-3-one . Other potential impurities can include species from the decomposition of the Grignard reagent and side-products from enolization of the starting ketone, especially if the ketone is sterically hindered.

Q2: My crude reaction mixture is a dark brown or black color. What could be the cause?

A dark coloration during a Grignard reaction can be due to several factors:

  • Impurities in the magnesium: Use high-purity magnesium turnings.

  • Wurtz coupling: This side reaction can produce finely divided metal, leading to a dark appearance.

  • Decomposition of the Grignard reagent: This can be catalyzed by impurities in the starting materials or solvents.

Q3: The yield of my purified this compound is very low. What are the potential reasons?

Low yield can stem from several issues during the reaction and purification:

  • Inaccurate Grignard reagent concentration: It is crucial to titrate the Grignard reagent before use to ensure the correct stoichiometry.

  • Reaction with atmospheric moisture or carbon dioxide: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the basic product. Multiple extractions with a suitable organic solvent are recommended.

  • Loss during purification: Material can be lost during distillation or chromatography if not performed carefully.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the separation of this compound from the less polar byproduct, 1-benzylpyrrolidin-3-one. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used. The spots can be visualized using UV light and/or staining with potassium permanganate solution.

Troubleshooting Purification Methods:

Issue 1: Incomplete separation of product and starting material by distillation.

  • Problem: The boiling points of this compound and 1-benzylpyrrolidin-3-one may be too close for efficient separation by simple distillation.

Issue 2: The product co-elutes with impurities during column chromatography.

  • Problem: The chosen eluent system does not provide adequate separation of the product from byproducts.

  • Solution:

    • Optimize the eluent system: Systematically vary the polarity of the eluent. For silica gel chromatography, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or isopropanol) can effectively separate the more polar product from less polar impurities.

    • Use a different stationary phase: If silica gel is ineffective, consider using alumina or a reverse-phase silica gel.

Issue 3: The product appears to be an oil, making recrystallization difficult.

  • Problem: this compound is often isolated as an oil, which can be challenging to crystallize.

  • Solution:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.

    • Salt formation: Convert the basic product to a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Data Presentation

The following table summarizes typical purity and yield data obtained for the purification of a structurally similar compound, 1-methylpyrrolidin-3-ol, by distillation. This data can serve as a benchmark for the purification of this compound.

Purification MethodCompoundInitial Purity (if available)Final PurityYieldReference
Distillation(3R)-1-methylpyrrolidin-3-olNot specified99.5%93%[3]
Distillation(3R)-1-methylpyrrolidin-3-olNot specified98.7%88%[3]
Distillation(3R)-1-methylpyrrolidin-3-olNot specified96.8%89%[3]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is a general guideline for the purification of this compound, assuming the primary impurity is the lower-boiling 1-benzylpyrrolidin-3-one.

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short-path distillation head with a Vigreux column. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation: a. Slowly reduce the pressure using a vacuum pump. b. Gradually heat the distillation flask in a heating mantle or oil bath. c. Collect the initial fraction, which will likely be enriched in the lower-boiling 1-benzylpyrrolidin-3-one (Boiling point ~77 °C at 0.01 mmHg).[1][2] d. As the temperature rises and stabilizes, collect the main fraction corresponding to the this compound. e. Monitor the purity of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions of this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether). b. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: a. Begin eluting the column with a low-polarity eluent (e.g., 100% hexane). b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. c. Collect fractions and monitor their composition by TLC.

  • Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound initial_analysis Initial Analysis (TLC, NMR) crude_product->initial_analysis distillation Fractional Vacuum Distillation initial_analysis->distillation High boiling point difference chromatography Column Chromatography initial_analysis->chromatography Similar boiling points purity_check_dist Purity Check (TLC, NMR) distillation->purity_check_dist impurities Impurities (e.g., 1-benzylpyrrolidin-3-one) distillation->impurities purity_check_chrom Purity Check (TLC, NMR) chromatography->purity_check_chrom chromatography->impurities decision Purity Acceptable? purity_check_dist->decision purity_check_chrom->decision pure_product Pure this compound decision->distillation No, from Chromatography decision->chromatography No, from Distillation decision->pure_product Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue q1 What is the nature of the impurity? start->q1 a1_unreacted Unreacted Starting Material (1-benzylpyrrolidin-3-one) q1->a1_unreacted Known a1_other Unknown/Other Byproducts q1->a1_other Unknown q2 Are boiling points significantly different? a1_unreacted->q2 sol_chrom Use Column Chromatography a1_other->sol_chrom sol_dist Use Fractional Vacuum Distillation q2->sol_dist Yes q2->sol_chrom No q3 Is the product an oil and difficult to crystallize? sol_dist->q3 sol_chrom->q3 sol_triturate Triturate with a non-polar solvent q3->sol_triturate Yes sol_salt Form a salt for recrystallization q3->sol_salt Yes

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-3-methylpyrrolidin-3-ol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the Grignard reaction approach, a common method for forming tertiary alcohols.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Grignard Reagent: The methylmagnesium halide (e.g., MeMgBr) may have degraded due to exposure to moisture or air. 2. Poor Quality Starting Material: The precursor, 1-benzylpyrrolidin-3-one, may be impure or degraded. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to initiate or proceed at a reasonable rate.1. Grignard Reagent Quality: Use freshly prepared or newly purchased Grignard reagent. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). 2. Starting Material Purity: Purify the 1-benzylpyrrolidin-3-one via distillation or chromatography before use. Confirm its identity and purity using techniques like NMR or GC-MS. 3. Temperature Optimization: Gradually increase the reaction temperature. For Grignard reactions, initiation can sometimes be sluggish and gentle warming might be necessary. Monitor the reaction progress by TLC or GC.
Formation of Significant Byproducts 1. Enolization of the Ketone: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to an enolate and reducing the desired nucleophilic addition.[1] 2. Reductive Side Reactions: The Grignard reagent can act as a reducing agent, leading to the formation of the corresponding secondary alcohol. 3. Dimerization or Polymerization: Side reactions involving the starting material or product may occur under the reaction conditions.1. Control of Addition: Add the Grignard reagent slowly to a solution of the ketone at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization. 2. Choice of Grignard Reagent: In some cases, using a different methyl organometallic reagent with lower basicity, such as methyllithium, might reduce enolization. 3. Reaction Quenching: Ensure the reaction is quenched properly with a saturated aqueous solution of ammonium chloride to neutralize any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.
Difficult Purification 1. Emulsion during Work-up: The formation of stable emulsions during the aqueous work-up can make layer separation challenging. 2. Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult. 3. Product Volatility: The product may be volatile, leading to loss during solvent removal under high vacuum.1. Work-up Technique: Add the quenching solution slowly with vigorous stirring. The addition of brine or filtration through a pad of Celite can help to break up emulsions. 2. Chromatographic Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Alternatively, derivatization of the alcohol to a less polar ether or ester could facilitate purification, followed by deprotection. 3. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to avoid loss of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the precursor ketone, 1-benzylpyrrolidin-3-one.[1]

Q2: How can I prepare the starting material, 1-benzylpyrrolidin-3-one?

A2: 1-benzylpyrrolidin-3-one can be synthesized through various methods, including the Dieckmann condensation of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester followed by hydrolysis and decarboxylation.

Q3: What are the critical parameters to control for maximizing the yield in the Grignard reaction?

A3: Key parameters include the quality of the Grignard reagent, the purity of the starting ketone, the reaction temperature, and the rate of addition of the Grignard reagent. Maintaining anhydrous conditions under an inert atmosphere is crucial to prevent the decomposition of the Grignard reagent.

Q4: Are there any alternative methods to the Grignard reaction for this synthesis?

A4: Yes, an alternative could be the use of other organometallic reagents such as methyllithium. Another approach could involve the reduction of a corresponding ester with an excess of a reducing agent like lithium aluminum hydride, though this would require the synthesis of a different precursor.

Q5: My reaction appears to stall and does not go to completion. What should I do?

A5: If the reaction stalls, it could be due to several factors including insufficient Grignard reagent, poor quality of the reagent, or a reaction temperature that is too low. You can try adding an additional equivalent of fresh Grignard reagent. Gentle warming of the reaction mixture might also help to drive the reaction to completion, but this should be done cautiously to avoid promoting side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound via Grignard Reaction
Entry Temperature (°C) Grignard Reagent (Equivalents) Addition Time (min) Yield (%)
101.23065
2-201.23075
325 (Room Temp)1.23050
401.53078
501.26072
6-781.23060

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential optimization trends.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-benzylpyrrolidin-3-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).

  • Dissolve 1-benzylpyrrolidin-3-one (1 equivalent) in anhydrous diethyl ether and add it to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 - 1.5 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_benzylpyrrolidin_3_one 1-Benzylpyrrolidin-3-one Reaction_Step Grignard Addition 1_benzylpyrrolidin_3_one->Reaction_Step MeMgBr Methylmagnesium Bromide (Grignard Reagent) MeMgBr->Reaction_Step Product_Molecule This compound Reaction_Step->Product_Molecule 1. Et2O 2. NH4Cl (aq)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_grignard Check Grignard Reagent Quality start->check_grignard check_starting_material Check Starting Material Purity start->check_starting_material check_conditions Review Reaction Conditions start->check_conditions inactive_grignard Inactive Reagent check_grignard->inactive_grignard impure_sm Impure Starting Material check_starting_material->impure_sm suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions use_fresh_grignard Use Fresh/ Anhydrous Reagent inactive_grignard->use_fresh_grignard Yes purify_sm Purify Starting Material impure_sm->purify_sm Yes optimize_temp Optimize Temperature & Addition Rate suboptimal_conditions->optimize_temp Yes success Improved Yield use_fresh_grignard->success purify_sm->success optimize_temp->success

Caption: Troubleshooting workflow for low yield synthesis.

Parameter Relationships

Parameter_Relationships yield Yield temp Temperature yield->temp inversely proportional (if too high) purity Reagent Purity yield->purity directly proportional addition Addition Rate yield->addition inversely proportional (if too fast) concentration Concentration yield->concentration complex relationship

Caption: Relationship between reaction parameters and yield.

References

Troubleshooting low yield in the synthesis of 1-methyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Methyl-3-pyrrolidinol

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-methyl-3-pyrrolidinol, particularly focusing on issues related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of 1-methyl-3-pyrrolidinol from the reductive amination of 3-pyrrolidinol is consistently low. What are the most likely causes?

A1: Low yields in the reductive amination of 3-pyrrolidinol with formaldehyde are a common issue. Several factors can contribute to this:

  • Catalyst Inactivity or Poisoning: The metal catalyst (e.g., Palladium or Platinum on carbon) is crucial. Its activity can be diminished by impurities in the starting materials or solvent. Ensure high-purity reagents and solvents are used. The catalyst may also be pyrophoric; handle it appropriately under an inert atmosphere where necessary.

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters. A low yield of 31% has been reported in some instances, while optimized conditions can achieve yields as high as 93%.[1][2] Review your protocol against established high-yield procedures.

  • Incomplete Reaction: The disappearance of the starting material, (3R)-pyrrolidin-3-ol, should be monitored, for instance by gas chromatography, to ensure the reaction has gone to completion.[2]

  • Side Reactions: The formation of side products can consume starting materials and complicate purification. One common issue in reductive aminations is the potential for over-alkylation, though this is less of a problem when starting with a secondary amine like 3-pyrrolidinol and methylating it once.[3]

  • Issues with Formaldehyde Source: The reactivity of formaldehyde can vary depending on the source (e.g., aqueous solution vs. paraformaldehyde). Paraformaldehyde is often used in high-yield preparations.[1][2]

Q2: I am using the method involving 1,4-dichloro-2-butanol and methylamine and experiencing low yields. What should I investigate?

A2: This synthetic route relies on a successful cyclization reaction. Potential causes for low yield include:

  • Incomplete Reaction: This reaction is often run at elevated temperatures and pressures (e.g., 120°C and 1.0 ± 0.1MPa) for an extended period (e.g., 10 hours).[4] Ensure your reaction time and conditions are sufficient for the reaction to complete.

  • Temperature Control: The initial addition of 1,4-dichloro-2-butanol to the methylamine solution should be done at a controlled low temperature (e.g., below 15°C) before heating in an autoclave.[4] Poor temperature control during this exothermic addition can lead to side reactions.

  • Workup and Purification Losses: The workup involves neutralization, filtration, and extraction. Product can be lost during these steps. Ensure pH is controlled correctly during neutralization and that extractions are performed thoroughly. The final purification is typically done by vacuum distillation; ensure your distillation setup is efficient to avoid loss of this relatively volatile product.[4]

Q3: What are the common impurities or side products I should be aware of?

A3: Depending on the synthetic route, you may encounter different impurities:

  • From Reductive Amination: Unreacted 3-pyrrolidinol is a common impurity if the reaction is incomplete. If using an impure formaldehyde source, byproducts from formaldehyde polymerization or other reactions may be present.

  • From 1,4-dichloro-2-butanol route: Incomplete cyclization can leave chlorinated intermediates in your crude product. Over-reaction or side reactions with methylamine are also possible.

  • General: Solvents used in the reaction or workup (e.g., methanol, toluene, ethyl acetate) are common impurities that should be removed during final purification steps like vacuum distillation.[1][5]

Q4: How can I improve the purification of 1-methyl-3-pyrrolidinol?

A4: Purification is critical for obtaining a high-purity final product.

  • Vacuum Distillation: This is the most common and effective method for purifying 1-methyl-3-pyrrolidinol, which is a liquid at room temperature.[1][4]

  • Solvent Washes and Extraction: Before distillation, a proper aqueous workup is essential. This often involves neutralization, extraction with an organic solvent like ethyl acetate, and washing the organic phase.[5]

  • Recrystallization of Intermediates: In some multi-step syntheses, such as the route from malic acid, a key intermediate is a solid that can be purified by recrystallization.[5] Purifying the intermediate can significantly reduce the impurity load in the final step, making the final purification easier.

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data from various synthetic routes to 1-methyl-3-pyrrolidinol.

Table 1: Reductive Amination of (3R)-Pyrrolidin-3-ol

ParameterValueReference
Starting Material (3R)-Pyrrolidin-3-ol[1][2]
Reagents 93% Paraformaldehyde (1.05 equiv), H₂[1][2]
Catalyst 5% Platinum on Carbon[1][2]
Solvent Methanol[1][2]
Temperature 20°C[1][2]
Pressure 0.4 to 0.5 MPa[1][2]
Reaction Time 6.1 - 7.5 hours[2]
Reported Yield 86 - 93%[1][2]
Reported Purity 96.5 - 99.5%[1][2]

Table 2: Synthesis from 1,4-Dichloro-2-butanol

ParameterValueReference
Starting Material 1,4-Dichloro-2-butanol[4]
Reagents 40 wt% aqueous solution of methylamine[4]
Solvent Water[4]
Temperature 10 - 15°C (initial), then 120 ± 2°C[4]
Pressure 1.0 ± 0.1 MPa[4]
Reaction Time ~10 hours[4]
Reported Yield 64.8%[4]
Reported Purity 99.3% (HPLC)[4]

Experimental Protocols

Protocol 1: High-Yield Reductive Amination of (3R)-Pyrrolidin-3-ol [1][2]

  • Reaction Setup: In a suitable autoclave, mix (3R)-pyrrolidin-3-ol (60.0 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol (300 g), and 5% platinum on carbon (3.7 g, hydrous).

  • Reaction: Pressurize the vessel with hydrogen to 0.4 - 0.5 MPa.

  • Stirring and Monitoring: Stir the mixture at 20°C for 6-8 hours. Monitor the disappearance of the starting material by gas chromatography.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully remove the platinum on carbon catalyst by filtration. Wash the filtered catalyst with methanol.

  • Workup - Solvent Removal: Combine the filtrate and the methanol washings and concentrate under reduced pressure.

  • Workup - Azeotropic Removal of Water: Add toluene to the concentrate and re-concentrate the mixture to remove residual water.

  • Purification: Purify the resulting oil by vacuum distillation to obtain (3R)-1-methylpyrrolidin-3-ol.

Protocol 2: Synthesis from 1,4-Dichloro-2-butanol and Methylamine [4]

  • Reaction Setup: In a 500 mL four-necked flask cooled in an ice-water bath to 10°C, place a 40 wt% aqueous solution of methylamine (250 g).

  • Reagent Addition: While stirring, add 1,4-dichloro-2-butanol (102 g) dropwise, ensuring the temperature is maintained at or below 15°C. The addition should take approximately 15 minutes.

  • Reaction: Transfer the mixture to a 500 mL autoclave. Seal the vessel and pressurize it to 1.0 ± 0.1 MPa. Heat the mixture to 120 ± 2°C and stir for approximately 10 hours. Monitor the reaction for the disappearance of the starting material by GC.

  • Workup - Quenching: After the reaction is complete, cool to room temperature. Discharge the contents and slowly add sodium hydroxide, keeping the temperature below 50°C, which will release methylamine gas and precipitate white solids. Stir for 1 hour.

  • Workup - Extraction: Filter the mixture. Separate the layers of the filtrate. The upper layer is the organic phase. Dry the organic phase with anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield a yellow, oily liquid. Further purify by vacuum distillation to obtain colorless 1-methyl-3-pyrrolidinol.

Visualizations

experimental_workflow Diagram 1: General Workflow for Reductive Amination Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Charge Autoclave: - 3-Pyrrolidinol - Paraformaldehyde - Methanol (Solvent) - Pt/C Catalyst react Pressurize with H₂ (0.4-0.5 MPa) Stir at 20°C for 6-8h start->react monitor Monitor by GC for starting material disappearance react->monitor filter Filter to remove Pt/C catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate (remove methanol) filter->concentrate distill Vacuum Distill Crude Oil concentrate->distill end_node Pure 1-Methyl-3-pyrrolidinol distill->end_node

Diagram 1: General Workflow for Reductive Amination Synthesis

troubleshooting_flowchart Diagram 2: Troubleshooting Low Yield in Reductive Amination start Low Yield of 1-Methyl-3-pyrrolidinol check_completion Is the reaction going to completion? (Check GC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_catalyst Action: 1. Use fresh/more active catalyst. 2. Check for impurities in reagents. incomplete->action_catalyst action_conditions Action: 1. Increase reaction time. 2. Verify H₂ pressure and temperature. incomplete->action_conditions success Yield Improved action_catalyst->success action_conditions->success check_workup Are there significant losses during workup/purification? complete->check_workup action_workup Action: 1. Optimize extraction procedure. 2. Ensure efficient vacuum distillation. 3. Check for product volatility. check_workup->action_workup Yes check_workup->success No, problem solved action_workup->success

Diagram 2: Troubleshooting Low Yield in Reductive Amination

References

Technical Support Center: Enantiomeric Separation of 1-Benzyl-3-methylpyrrolidin-3-ol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 1-Benzyl-3-methylpyrrolidin-3-ol using chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Problem: Poor or No Enantiomeric Resolution

  • Question: My chromatogram shows a single peak or two co-eluting peaks for this compound. How can I improve the separation?

  • Answer: Achieving enantiomeric resolution is dependent on the differential interaction between the enantiomers and the chiral stationary phase (CSP).[1][2] If you are observing poor or no separation, consider the following troubleshooting steps:

    • Verify Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective for separating chiral amines and alcohols.[3][4][5] If your current column is not providing separation, screening other columns with different chiral selectors is a primary step in method development.[3][6]

    • Optimize the Mobile Phase:

      • Normal-Phase: Vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks.

      • Reversed-Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).

      • Polar Organic Mode: This can be a good alternative, using mixtures of polar organic solvents like acetonitrile and methanol.

    • Incorporate Additives: For a basic compound like this compound, adding a basic modifier to the mobile phase, such as diethylamine (DEA) or ethanolamine, is often crucial.[7][8][9] An acidic modifier like trifluoroacetic acid (TFA) can also be used, sometimes in combination with a base, to improve peak shape and selectivity.[9][10] A typical starting concentration for additives is 0.1% (v/v).[9]

    • Adjust Temperature: Lowering the column temperature can sometimes enhance chiral selectivity by strengthening the transient diastereomeric interactions.[6] Conversely, increasing the temperature can improve peak efficiency.[6]

Problem: Peak Tailing

  • Question: The peaks for my enantiomers are asymmetrical with a pronounced tailing. What causes this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support.[8] For basic compounds, this is a common issue.

    • Add a Basic Modifier: The most effective solution is often to add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%).[8][9] This will compete with the basic analyte for active sites on the stationary phase, reducing tailing and improving peak shape.

    • Check for Column Contamination: After prolonged use, columns can accumulate contaminants that may cause peak tailing. Following the manufacturer's recommended column washing and regeneration procedures can help restore performance.[11]

Problem: Peak Splitting or Shoulder Peaks

  • Question: I am observing split or shoulder peaks for what should be a single enantiomer. What could be the issue?

  • Answer: Peak splitting can arise from several chromatographic or instrumental issues.[12][13][14]

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[12][15] Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[12][14] Reversing and flushing the column (if permitted by the manufacturer) may sometimes resolve this. If the problem persists, the column may need to be replaced.

    • Partially Clogged Frit or Tubing: A blockage in the system before or at the inlet of the column can lead to a disturbed flow path and peak splitting.[14]

    • Contamination: Contamination on the column can lead to varied elution times for a single analyte.[14]

Experimental Protocols & Data

Table 1: Recommended Chiral Stationary Phases and Initial Mobile Phase Conditions

Chiral Stationary Phase (CSP) TypeExample Column NameModeRecommended Starting Mobile PhaseAdditive
Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® AD-HNormal Phasen-Hexane / Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® OD-HNormal Phasen-Hexane / Ethanol (80:20, v/v)0.1% Diethylamine (DEA)
Macrocyclic Glycopeptide (Teicoplanin)CHIROBIOTIC™ TPolar IonicMethanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)Acetic Acid & TEA
Immobilized AmyloseCHIRALPAK® IAPolar OrganicAcetonitrile / Methanol (50:50, v/v)0.1% Ethanolamine

Table 2: General HPLC Operating Parameters

ParameterRecommended ValueRationale
Flow Rate 0.5 - 1.0 mL/minProvides a good balance between analysis time and efficiency.
Column Temperature 25 °C (ambient)A good starting point. Can be adjusted (e.g., 15-40°C) to optimize selectivity.
Injection Volume 5 - 10 µLShould be kept small to avoid column overload.
Detection UV at 210-220 nmThe benzyl group should provide sufficient UV absorbance at lower wavelengths.

Frequently Asked Questions (FAQs)

  • Q1: Which type of chiral stationary phase is best for separating this compound?

    • A1: While the optimal column must be determined experimentally, polysaccharide-based CSPs (like those derived from amylose and cellulose) are a highly popular and effective choice for a wide range of chiral compounds, including those with amine functionalities.[5][16] Macrocyclic glycopeptide phases also show broad applicability, particularly for polar molecules.[4] A screening approach using columns from these different families is recommended.[3]

  • Q2: Why is a basic additive like DEA necessary in the mobile phase?

    • A2: this compound is a basic compound due to its tertiary amine group. This group can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to poor peak shape (tailing) and potentially poor resolution.[8] A basic additive like DEA competes for these active sites, masking their effect and resulting in more symmetrical peaks.[8][9]

  • Q3: Can I use a mass spectrometer (MS) for detection?

    • A3: Yes, MS detection is compatible with many chiral HPLC methods. To ensure compatibility, use volatile mobile phase additives and buffers, such as formic acid, acetic acid, ammonium acetate, or ammonium formate, instead of non-volatile phosphate buffers.

  • Q4: My column's performance has degraded over time. Can it be restored?

    • A4: Yes, in many cases, column performance can be restored.[11] If you observe a loss of selectivity or poor peak shape after extended use, consult the manufacturer's instructions for column cleaning and regeneration.[11] This typically involves flushing the column with a series of strong solvents. For immobilized polysaccharide columns, a wider range of solvents can be used for regeneration.[11]

  • Q5: What is the "memory effect" associated with mobile phase additives?

    • A5: The "memory effect" refers to a phenomenon where the performance of a chiral column is altered by previous exposure to certain mobile phase additives, particularly amines.[8] Even after switching to a mobile phase without the additive, its effects on retention and selectivity may persist for some time. It is therefore important to dedicate a column to specific methods with certain additives if possible, or to ensure a thorough column flush is performed when changing methods.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation racemate Prepare Racemic Standard (this compound) inject Inject Sample racemate->inject mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) system_prep Equilibrate HPLC System and Chiral Column mobile_phase->system_prep system_prep->inject separate Chromatographic Separation inject->separate detect Detect Enantiomers (UV/MS) separate->detect data Data Acquisition & Integration detect->data resolution Calculate Resolution (Rs) data->resolution optimize Optimize Method? (Mobile Phase, Temp, etc.) resolution->optimize optimize->mobile_phase Yes final Final Method optimize->final No

Caption: A generalized workflow for developing a chiral HPLC method for this compound.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatographic Issue Observed p1 No / Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 Split Peaks start->p3 s1a Screen Different CSPs p1->s1a s1b Optimize Mobile Phase & Additives p1->s1b s1c Adjust Temperature p1->s1c s2a Add/Increase Basic Modifier (e.g., DEA) p2->s2a s2b Column Wash/ Regeneration p2->s2b s3a Use Mobile Phase as Injection Solvent p3->s3a s3b Check for System Blockages (Frits/Tubing) p3->s3b s3c Check for Column Void p3->s3c

Caption: A troubleshooting decision tree for common chiral HPLC separation issues.

References

Technical Support Center: Resolving Racemic Mixtures of 1-Benzyl-3-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of racemic 1-Benzyl-3-methylpyrrolidin-3-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The three primary methods for resolving racemic this compound are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Chiral Chromatography (HPLC/SFC): This method employs a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.

Q2: Which method is most suitable for large-scale resolutions?

A2: Diastereomeric salt formation is often the most cost-effective and scalable method for large-scale resolutions in an industrial setting.[1] However, the feasibility depends on the ability to form crystalline salts with a suitable chiral resolving agent.

Q3: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A3: The selection of a chiral resolving agent is often empirical. Common choices for resolving amines include chiral carboxylic acids such as tartaric acid derivatives (e.g., dibenzoyltartaric acid) and mandelic acid.[2][3] A screening of different resolving agents and crystallization solvents is typically necessary to find the optimal conditions for separation.

Q4: What are the advantages of using enzymatic resolution?

A4: Enzymatic resolutions are often highly enantioselective and can be performed under mild reaction conditions. This method can provide high enantiomeric excess (e.e.) for the desired product.

Q5: When should I consider using chiral chromatography?

A5: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is an excellent choice for analytical-scale separations and for resolving small quantities of material. It is also a valuable tool when other methods fail or for purifying the final product to a high enantiomeric purity. SFC is often faster and uses less solvent than HPLC, making it a "greener" option.

Troubleshooting Guides

Diastereomeric Salt Resolution

Problem: No crystal formation upon addition of the resolving agent.

  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the salts.

    • Change the solvent: Screen a variety of solvents with different polarities. A mixture of solvents can also be effective.

    • Cool the solution: Lowering the temperature can decrease the solubility of the salts and induce crystallization.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to induce crystallization.

Problem: The isolated crystals have low diastereomeric excess (d.e.).

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-crystallization.

  • Troubleshooting Steps:

    • Recrystallization: Recrystallize the diastereomeric salt from a different solvent or solvent mixture.

    • Vary the temperature profile: A slower cooling rate can sometimes improve the selectivity of crystallization.

    • Screen different resolving agents: A different chiral acid may lead to a greater difference in the solubilities of the diastereomeric salts.

    • Kinetic vs. Thermodynamic Control: Sometimes, rapid filtration of the initially formed crystals (kinetic product) can yield higher purity than allowing the system to equilibrate (thermodynamic product).[4]

Enzymatic Resolution

Problem: Low or no conversion of the substrate.

  • Possible Cause: The chosen enzyme is not active towards the substrate, or the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Screen different enzymes: Test a panel of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia).

    • Vary the acylating agent: Besides vinyl acetate, other acyl donors like isopropenyl acetate can be tested.

    • Change the solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Screen solvents like isopropyl ether, methyl tert-butyl ether (MTBE), and hexane.

    • Adjust the temperature: While many enzymatic reactions are run at room temperature, optimizing the temperature can improve the reaction rate.

Problem: Low enantiomeric excess (e.e.) of the product or remaining substrate.

  • Possible Cause: The enzyme exhibits low enantioselectivity for the substrate.

  • Troubleshooting Steps:

    • Screen different enzymes: As with low conversion, screening a variety of enzymes is the primary approach to improving enantioselectivity.

    • Optimize the reaction time: For a kinetic resolution, stopping the reaction at approximately 50% conversion is crucial for obtaining high e.e. for both the product and the remaining starting material. Monitor the reaction progress over time.

    • Modify the substrate: In some cases, modifying the protecting group on the nitrogen atom can improve the enzyme's selectivity.

Chiral Chromatography (HPLC/SFC)

Problem: No separation of enantiomers.

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not optimal.

  • Troubleshooting Steps:

    • Screen different CSPs: For chiral amines, polysaccharide-based columns (e.g., Chiralpak series) and cyclofructan-based columns are good starting points.

    • Screen different mobile phase modes:

      • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures.

      • Polar Organic (PO): Acetonitrile/Methanol or Acetonitrile/Ethanol mixtures.

      • Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer.

      • Supercritical Fluid Chromatography (SFC): CO2 with a co-solvent like methanol.

    • Add additives: For basic compounds like this compound, adding a small amount of an amine (e.g., diethylamine, DEA) to the mobile phase in NP or PO mode can improve peak shape and resolution.

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions between the analyte and the silica support of the CSP, or inappropriate mobile phase composition.

  • Troubleshooting Steps:

    • Add additives: As mentioned above, adding a basic modifier like DEA can significantly improve the peak shape for amines.

    • Adjust the mobile phase composition: Vary the ratio of the solvents in the mobile phase.

    • Change the flow rate: Lowering the flow rate can sometimes improve peak shape and resolution.

    • Adjust the temperature: Operating the column at a different temperature can affect the interactions and improve peak symmetry.

Experimental Protocols

Method 1: Diastereomeric Salt Resolution

This protocol is a general guideline and may require optimization for this compound.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Dibenzoyl-L-tartaric acid) in the same solvent.

    • Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

  • Crystallization:

    • Heat the mixture gently to ensure complete dissolution of any solids.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

    • For complete crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a base (e.g., 1M NaOH solution) to neutralize the chiral acid and liberate the free amine into the organic layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC analysis.

Method 2: Enzymatic Resolution

This protocol is adapted from a procedure for the resolution of a structurally similar compound, N-Benzyl-3-pyrrolidinol.

  • Reaction Setup:

    • Dissolve racemic this compound in an organic solvent (e.g., isopropyl ether).

    • Add a lipase (e.g., Lipase Amano P from Pseudomonas cepacia). The amount of enzyme will depend on its activity.

    • Add an acylating agent (e.g., vinyl acetate, typically 1.5-3 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., TLC or GC) to determine the conversion. The goal is to stop the reaction at approximately 50% conversion.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Evaporate the solvent.

    • The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional):

    • If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using standard basic hydrolysis conditions (e.g., NaOH in methanol/water).

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of both the unreacted alcohol and the product alcohol (after hydrolysis) by chiral HPLC or SFC.

Method 3: Chiral HPLC Method Development

This is a general screening protocol for developing a chiral separation method.

  • Column Selection:

    • Choose a set of chiral columns with different selectivities. Good starting points for chiral amines include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) and a cyclofructan-based column (e.g., Larihc CF6-P).

  • Mobile Phase Screening:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane/Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)

      • Mobile Phase B: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

    • Polar Organic (PO):

      • Mobile Phase C: Acetonitrile/Methanol (95:5 v/v) + 0.1% DEA

      • Mobile Phase D: Acetonitrile/Ethanol (95:5 v/v) + 0.1% DEA

    • Reversed Phase (RP):

      • Mobile Phase E: Acetonitrile/20mM Ammonium Bicarbonate buffer pH 9 (20:80 v/v)

  • Screening Procedure:

    • Inject the racemic standard of this compound onto each column with each mobile phase.

    • Monitor the separation at a suitable UV wavelength (e.g., 210 nm or 254 nm).

  • Optimization:

    • Once a promising separation is observed, optimize the resolution by adjusting the mobile phase composition (e.g., the ratio of the solvents, the concentration of the additive), the flow rate, and the column temperature.

Quantitative Data Summary

Table 1: Diastereomeric Salt Resolution (Representative Data)

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(+)-Dibenzoyl-D-tartaric acidEthanol35-45>95
(-)-Mandelic acidIsopropanol30-40>90

Table 2: Enzymatic Resolution of N-Benzyl-3-pyrrolidinol

LipaseAcylating AgentSolventConversion (%)e.e. of Unreacted Alcohol (%)e.e. of Product (%)
Amano P (P. cepacia)Vinyl AcetateIsopropyl Ether~50>99~96

Table 3: Chiral HPLC/SFC (Representative Starting Conditions)

CSPModeMobile PhaseExpected Resolution (Rs)
Chiralpak IANPHexane/IPA (80:20) + 0.1% DEA>1.5
Larihc CF6-PPOACN/MeOH (90:10) + 0.1% DEA>2.0
Chiralpak AD-HSFCCO2/MeOH (70:30) + 0.1% DEA>1.5

Visualizations

experimental_workflow cluster_diastereomeric Diastereomeric Salt Resolution racemate1 Racemic Amine salt_formation Salt Formation racemate1->salt_formation resolving_agent Chiral Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomer crystallization->less_soluble Solid more_soluble More Soluble Diastereomer crystallization->more_soluble Solution liberation1 Liberation less_soluble->liberation1 liberation2 Liberation more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

enzymatic_resolution cluster_enzymatic Enzymatic Resolution racemate2 Racemic Amine reaction Enzymatic Acylation racemate2->reaction enzyme Lipase enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction separation Separation reaction->separation acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer hydrolysis Hydrolysis acylated_enantiomer->hydrolysis enantiomer4 Enantiomer 2 unreacted_enantiomer->enantiomer4 enantiomer3 Enantiomer 1 hydrolysis->enantiomer3

Caption: Workflow for Enzymatic Resolution.

chiral_chromatography cluster_chromatography Chiral Chromatography racemate3 Racemic Amine Solution injection Injection racemate3->injection column Chiral Column (CSP) injection->column detector Detector column->detector fraction1 Fraction 1 (Enantiomer 1) detector->fraction1 fraction2 Fraction 2 (Enantiomer 2) detector->fraction2

Caption: Workflow for Chiral Chromatography.

References

Stability of 1-Benzyl-3-methylpyrrolidin-3-OL in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-3-methylpyrrolidin-3-OL in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term storage, such as during experimental use, maintaining the compound at controlled room temperature (20-25°C) is generally acceptable, provided it is protected from prolonged exposure to light and atmospheric moisture.

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound is generally soluble in a range of organic solvents. Common choices include methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution with water or buffer.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, potential degradation pathways for this compound under stress conditions may include oxidation of the tertiary amine or the benzyl group, and dehydration of the tertiary alcohol. The stability of the compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Forced degradation studies are crucial to identify the likely degradation products and establish the intrinsic stability of the molecule.[2][4]

Q4: How can I monitor the stability of this compound in my solvent system?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This method should be capable of separating the intact compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of degradants.

Troubleshooting Guides

Problem: I am observing a rapid decrease in the concentration of this compound in my aqueous solution.

  • Possible Cause 1: pH-related instability. The stability of pyrrolidine derivatives can be pH-dependent. Extreme acidic or basic conditions can catalyze degradation.

    • Troubleshooting Tip: Determine the pH of your solution. If it is highly acidic or basic, adjust the pH to a more neutral range (pH 6-8) using an appropriate buffer system. Conduct a pH stability profile to identify the optimal pH range for your application.

  • Possible Cause 2: Oxidation. The tertiary amine in the pyrrolidine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.

    • Troubleshooting Tip: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can induce degradation.

    • Troubleshooting Tip: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing my this compound solution.

  • Possible Cause 1: Formation of degradation products. The new peaks are likely impurities resulting from the degradation of the parent compound.

    • Troubleshooting Tip: Perform forced degradation studies to intentionally generate degradation products.[1][2][5] This will help in identifying and characterizing the unknown peaks. Use techniques like LC-MS to obtain mass information about the degradants to help in structure elucidation.

  • Possible Cause 2: Interaction with the solvent or container. The compound might be reacting with the solvent or leaching impurities from the storage container.

    • Troubleshooting Tip: Analyze a blank solvent sample that has been stored in the same type of container to check for leached impurities. Test the stability of the compound in a different, high-purity solvent.

Quantitative Stability Data

ConditionSolvent SystemDurationTemperature (°C)Degradation (%)Major Degradants
Acid Hydrolysis0.1 N HCl / Acetonitrile (1:1)24 hours60~15%Dehydration product
Base Hydrolysis0.1 N NaOH / Acetonitrile (1:1)24 hours60~5%Minor unidentified
Oxidation3% H₂O₂ / Acetonitrile (1:1)8 hours25~20%N-oxide derivative
ThermalSolid State48 hours80<2%Not significant
PhotolyticMethanol24 hours25~10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo->Analysis ID Degradant Identification (LC-MS/MS) Analysis->ID If degradants > threshold

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Unexpected Peaks in Chromatogram Degradation Compound Degradation Problem->Degradation Contamination Solvent/Container Contamination Problem->Contamination ForcedDeg Perform Forced Degradation Studies Degradation->ForcedDeg Blank Analyze Solvent Blank Contamination->Blank ChangeSolvent Use Different High-Purity Solvent Contamination->ChangeSolvent LCMS Analyze by LC-MS for Identification ForcedDeg->LCMS

Caption: Troubleshooting Logic for Unexpected Peaks.

References

Technical Support Center: Interpretation of Complex NMR Spectra of 1-Benzyl-3-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1-Benzyl-3-methylpyrrolidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons in this compound?

A1: The expected 1H NMR chemical shifts can be predicted based on the structure and data from similar compounds. The spectrum is expected to show signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons, the pyrrolidine ring protons, the methyl group protons, and the hydroxyl proton. Due to the chiral center at C3, the protons on the pyrrolidine ring are diastereotopic and will likely exhibit complex splitting patterns.

Q2: Why does the 1H NMR spectrum of the pyrrolidine ring appear so complex?

A2: The complexity arises from several factors:

  • Diastereotopicity: The chiral center at C3 renders the methylene protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.

  • Spin-Spin Coupling: Protons on adjacent carbons will couple with each other, leading to multiplets. For instance, the C2 protons will couple with the C4 protons (if close enough in space) and potentially with the C5 protons through long-range coupling.

  • Nitrogen Inversion: The nitrogen atom in the pyrrolidine ring can undergo inversion. If this inversion is slow on the NMR timescale, it can lead to broadening of signals or even the appearance of separate signals for different conformers.[1]

Q3: What are the characteristic 13C NMR signals for this compound?

A3: The 13C NMR spectrum is expected to show distinct signals for each carbon atom. Key signals include the aromatic carbons of the benzyl group (around 127-138 ppm), the benzylic methylene carbon, the quaternary carbon at C3 bearing the hydroxyl and methyl groups (a key indicator), and the carbons of the pyrrolidine ring.

Q4: How can I confirm the presence of the hydroxyl group?

A4: The hydroxyl proton signal in the 1H NMR spectrum is often a broad singlet. Its chemical shift can vary depending on the solvent and concentration. To confirm its presence, you can perform a D2O exchange experiment. After adding a drop of D2O to the NMR tube and re-acquiring the spectrum, the hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.

Troubleshooting Guides

Issue 1: Overlapping signals in the aromatic region.
  • Problem: The signals for the five protons on the benzyl group are overlapping, making it difficult to assign them individually.

  • Possible Cause: The electronic environment of the ortho, meta, and para protons are very similar, leading to close chemical shifts.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: A higher field spectrometer will provide better signal dispersion.

    • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their attached carbons.

    • Solvent Change: Changing the NMR solvent can sometimes induce small changes in chemical shifts, potentially resolving the overlap.

Issue 2: Broad signals for the pyrrolidine ring protons.
  • Problem: The signals corresponding to the pyrrolidine ring protons are broad and poorly resolved.

  • Possible Cause:

    • Intermediate rate of nitrogen inversion or ring puckering on the NMR timescale.

    • Presence of paramagnetic impurities.

    • Viscous sample.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the conformational exchange may become slow on the NMR timescale, resulting in sharp signals for each conformer. At higher temperatures, the exchange may become fast, leading to averaged, sharp signals.

    • Sample Filtration: Filter the sample through a small plug of celite or silica to remove any paramagnetic impurities.

    • Dilute the Sample: If the sample is too concentrated and viscous, diluting it may help to sharpen the signals.

Issue 3: Unexpected number of signals.
  • Problem: The spectrum shows more signals than expected for a single structure.

  • Possible Cause:

    • Presence of impurities or residual solvent.[2]

    • Existence of stable conformational isomers (conformers) at the temperature of the experiment.

  • Troubleshooting Steps:

    • Check for Impurities: Compare the spectrum with that of the starting materials and the solvent used. Common solvent residual peaks are well-documented.[3]

    • 2D NMR: Use 2D NMR techniques like COSY and HSQC to see if the extra signals correlate with the main structure.

    • Variable Temperature (VT) NMR: As mentioned before, VT NMR can help determine if the extra signals are due to conformers that are interconverting.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Benzyl-H (aromatic)7.2 - 7.4Multiplet5 protons
Benzyl-CH2~3.6Singlet or AB quartetDependent on chirality and solvent
Pyrrolidine-H22.5 - 3.0Multiplet (diastereotopic)Complex coupling with H4 and H5
Pyrrolidine-H41.8 - 2.2Multiplet (diastereotopic)Complex coupling with H2 and H5
Pyrrolidine-H52.3 - 2.8Multiplet (diastereotopic)Complex coupling with H2 and H4
Methyl-H~1.3Singlet3 protons
Hydroxyl-HVariable (1.5 - 4.0)Broad SingletDisappears with D2O exchange

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Benzyl-C (ipso)~138
Benzyl-C (ortho, meta, para)127 - 129
Benzyl-CH2~58
Pyrrolidine-C2~60
Pyrrolidine-C3~70 (Quaternary)
Pyrrolidine-C4~40
Pyrrolidine-C5~55
Methyl-C~25

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

2. Standard 1H NMR Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width, acquisition time, and number of scans.

  • Acquire the Free Induction Decay (FID).

  • Apply Fourier transformation, phase correction, and baseline correction to obtain the spectrum.

3. D2O Exchange Experiment

  • Acquire a standard 1H NMR spectrum of the sample.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-insert the tube into the spectrometer and re-acquire the 1H NMR spectrum using the same parameters.

  • Compare the two spectra to identify the signal that has disappeared or diminished, which corresponds to the exchangeable hydroxyl proton.

Mandatory Visualization

Caption: Molecular structure of this compound.

Troubleshooting_Workflow NMR Spectral Interpretation Workflow start Complex NMR Spectrum issue Identify Issue start->issue overlap Overlapping Signals issue->overlap Aromatic Region broad Broad Signals issue->broad Pyrrolidine Protons extra Extra Signals issue->extra Unexpected Peaks solution1 Increase Field Strength Run 2D NMR (COSY, HSQC) Change Solvent overlap->solution1 solution2 Variable Temperature NMR Filter Sample Dilute Sample broad->solution2 solution3 Check for Impurities Run 2D NMR Variable Temperature NMR extra->solution3 end Resolved Spectrum solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for complex NMR spectra.

Proton_Coupling_Relationships Key 1H-1H Coupling in Pyrrolidine Ring H2a H2a H2b H2b H2a->H2b geminal H5a H5a H2a->H5a vicinal H5b H5b H2a->H5b vicinal H2b->H5a vicinal H2b->H5b vicinal H4a H4a H4b H4b H4a->H4b geminal H4a->H5a vicinal H4a->H5b vicinal H4b->H5a vicinal H4b->H5b vicinal H5a->H5b geminal

Caption: Proton coupling relationships in the pyrrolidine ring.

References

Mass Spectrometry Fragmentation Analysis of Pyrrolidine Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation analysis of pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial fragmentation pathways for protonated α-pyrrolidinophenone derivatives in ESI-MS/MS?

A1: The most prevalent initial fragmentation is the neutral loss of the pyrrolidine ring (71 Da). This forms an alkylphenone cation, which is a common characteristic in the tandem mass spectra of these compounds. Another observed pathway, though typically less dominant, is the loss of a neutral alkene from the alkyl chain.

Q2: I am observing a prominent ion at m/z 91 in the spectrum of my α-pyrrolidinophenone sample. What is its origin?

A2: The tropylium ion (m/z 91) is a frequently observed and abundant product ion in the fragmentation of α-pyrrolidinophenone cathinones.[1] Its formation is often the result of subsequent fragmentation of the alkylphenone cation, which is formed after the initial loss of the pyrrolidine moiety.[1] The process can involve the loss of neutral alkenes and then the elimination of a carbonyl group (CO) or C2H2O from intermediate structures.[1]

Q3: How does the alkyl chain length in α-pyrrolidinophenone derivatives affect the fragmentation pattern?

A3: The length of the alkyl chain directly influences the formation of the tropylium ion and its associated intermediate product ions.[2] Different chain lengths will result in the loss of different neutral alkenes during the fragmentation process.[1]

Q4: Are there differences in fragmentation when using GC-EI-MS versus LC-ESI-MS/MS for pyrrolidine derivative analysis?

A4: Yes, the ionization and fragmentation techniques significantly influence the resulting mass spectra. GC-EI-MS is commonly used for seized drug analysis, while LC-ESI-MS/MS is more prevalent in toxicological studies.[2][3] While some fragmentation pathways may be conserved across these platforms, others will be unique to a particular instrument and ionization method.[2][3][4] For instance, EI-MS of some pyrrolidinophenone-type designer drugs may not show a molecular ion, with the immonium ion being the most abundant fragment.[5]

Q5: My deuterated pyrrolidine internal standard is showing signal suppression. What are the common causes?

A5: Signal suppression for deuterated standards like Pyrrolidin-3-ol-d5 can be a significant issue in LC-MS analysis.[6] Common causes include:

  • Co-eluting Matrix Components: Substances from the sample matrix (e.g., salts, phospholipids) can compete for ionization in the MS source.[6]

  • High Analyte Concentration: Overly concentrated samples can lead to a non-linear detector response.[6]

  • Mobile Phase Additives: Certain additives can interfere with the ionization process.[6]

  • Differential Ion Suppression: Even with a co-eluting internal standard, the analyte and standard can be affected differently by the matrix, especially if there is a slight chromatographic separation due to the deuterium isotope effect.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential CausesRecommended Solutions
Poor or No Signal Intensity 1. Sample concentration is too low.[7] 2. Inefficient ionization.[7] 3. Clogged or misaligned ESI probe.[8] 4. The detector is not functioning correctly.[9]1. Prepare a fresh, more concentrated sample solution.[8] 2. Experiment with different ionization techniques (e.g., ESI, APCI) if available.[7] 3. Inspect, clean, and align the ESI probe.[8] 4. Check that the detector flame is lit and gases are flowing correctly.[9]
"Beam Too Intense" Error The calibrant or sample concentration is too high, saturating the detector.[8]Prepare a serial dilution of your solution to find the optimal concentration.[8]
Poor Mass Accuracy Post-Calibration 1. Instrument drift due to environmental changes (e.g., temperature). 2. Interference from contaminants. 3. Incorrect mass calibration.[7]1. Allow the instrument to thermally stabilize before calibration.[8] 2. Use a high-purity calibrant and LC-MS grade solvents.[6][8] 3. Perform regular mass calibration with appropriate standards.[7]
Peak Splitting or Broadening 1. Contaminants in the sample or on the chromatographic column.[7] 2. Suboptimal ionization conditions.[7]1. Ensure proper sample preparation and column maintenance.[7] 2. Adjust ionization source parameters and gas flows.[7]
Baseline Noise or Drift 1. Unstable chromatographic conditions. 2. Detector settings are not optimized.[7]1. Optimize your chromatographic method for a stable baseline.[7] 2. Adjust detector settings, such as gain and filter settings.[7]

Quantitative Data Summary

The following tables summarize common fragment ions observed for specific classes of pyrrolidine derivatives.

Table 1: Common Fragment Ions for α-Pyrrolidinophenone Synthetic Cathinones (ESI-MS/MS)

Precursor IonFragment Ion (m/z)Description
[M+H]⁺[M+H - 71]⁺Loss of neutral pyrrolidine molecule.[1]
[M+H]⁺VariesLoss of a neutral alkene from the alkyl chain.[1]
[M+H - 71]⁺91Formation of the tropylium ion.[1]
[M+H - 71]⁺119, 133, 143Intermediate product ions leading to the tropylium ion.[1]

Table 2: Characteristic Fragment Ions for Pyrrolizidine Alkaloids (MS/MS)

Necine Base TypeCharacteristic Fragment Ions (m/z)
Retronecine/Heliotridine (Monoesters)94, 120, 138, 156[10]
Retronecine/Heliotridine (Open-Chain Diesters)120, 138[10]

Experimental Protocols

Protocol 1: General LC-ESI-MS/MS Analysis of Pyrrolidine Derivatives

  • Sample Preparation:

    • Prepare a stock solution of the pyrrolidine derivative in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution with the initial mobile phase to the desired working concentration.

    • If using an internal standard, add it to the final sample solution.

  • Chromatography:

    • Use a suitable reversed-phase column (e.g., C18).

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Optimize the gradient to achieve good separation of the analyte from matrix components.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) by infusing a standard solution at a low flow rate (e.g., 5-10 µL/min).[6][8]

    • Acquire data in full scan mode to determine the precursor ion ([M+H]⁺).

    • Perform product ion scans on the precursor ion to obtain fragmentation spectra. Use a collision energy (e.g., 25 eV) sufficient to induce fragmentation.[2]

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol is used to identify regions in a chromatogram where co-eluting matrix components cause ion suppression.[6]

  • Setup:

    • Connect the LC outlet to a T-union.

    • Connect a syringe pump infusing the pyrrolidine derivative standard solution (at a constant low flow rate) to the second port of the T-union.[6]

    • Connect the third port of the T-union to the mass spectrometer's ion source.[6]

  • Data Acquisition:

    • Begin infusing the standard solution and start data acquisition on the mass spectrometer. A stable, continuous signal for the standard should be observed.[6]

    • Inject a blank matrix extract onto the LC system.[6]

    • Monitor the signal of the infused standard throughout the chromatographic run.[6]

  • Analysis:

    • Any significant drop in the baseline signal of the infused standard indicates a region of ion suppression caused by co-eluting matrix components.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_final Final Product M [M+H]⁺ (α-Pyrrolidinophenone) Alkylphenone [M+H - 71]⁺ (Alkylphenone Cation) M->Alkylphenone - Pyrrolidine (71 Da) Intermediates Intermediate Ions (e.g., m/z 143, 133, 119) Alkylphenone->Intermediates - Alkene Tropylium Tropylium Ion (m/z 91) Intermediates->Tropylium - CO or C2H2O

Caption: Fragmentation pathway of α-pyrrolidinophenones.

Troubleshooting_Workflow start Start: Mass Spec Issue check_signal Poor or No Signal? start->check_signal check_accuracy Poor Mass Accuracy? check_signal->check_accuracy No sol_signal 1. Check Sample Conc. 2. Clean Ion Source 3. Check Detector check_signal->sol_signal Yes check_peaks Peak Shape Issues? check_accuracy->check_peaks No sol_accuracy 1. Recalibrate Instrument 2. Allow for Temp. Stability 3. Use High-Purity Solvents check_accuracy->sol_accuracy Yes sol_peaks 1. Check for Contamination 2. Optimize LC Method 3. Adjust Source Parameters check_peaks->sol_peaks Yes end End check_peaks->end No sol_signal->end sol_accuracy->end sol_peaks->end

Caption: Troubleshooting workflow for mass spectrometry.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Benzyl-3-methylpyrrolidin-3-OL and its Analogues as Caspase Activators in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-benzyl-3-methylpyrrolidin-3-OL analogues with other known caspase activators, PAC-1 and Staurosporine, in the context of cancer cell apoptosis. The data presented herein is based on available experimental findings to objectively evaluate their potential as therapeutic agents.

Data Presentation: Comparative Efficacy of Caspase Activators

The following tables summarize the cytotoxic effects and caspase activation potential of 1-benzylpyrrolidin-3-ol analogues, PAC-1, and Staurosporine in the human promyelocytic leukemia cell line, HL-60. This cell line is a well-established model for studying apoptosis.

Table 1: Cytotoxicity (IC50) in HL-60 Cancer Cells

CompoundChemical ScaffoldIC50 (µM) in HL-60 CellsReference(s)
1-Benzylpyrrolidin-3-ol analogue (5j) Pyrrolidin-3-ol~10 (Induces apoptosis)[1][2]
1-Benzylpyrrolidin-3-ol analogue (5p) Pyrrolidin-3-ol~10 (Induces apoptosis)[1][2]
PAC-1 Procaspase-activating compound0.92[3]
Staurosporine Alkaloid (Protein Kinase Inhibitor)0.019[4]

Table 2: Caspase-3/7 Activation Profile

CompoundMechanism of Caspase ActivationObserved Caspase-3/7 ActivationReference(s)
1-Benzylpyrrolidin-3-ol analogues (5j, 5p) Putative direct or indirect activation of the caspase cascade.Induces apoptosis in HL-60 cells at 10 µM, suggesting downstream caspase activation.[1][2][1][2]
PAC-1 Directly activates procaspase-3 by chelating inhibitory zinc ions.[5]EC50 of 0.22 µM for procaspase-3 activation in vitro.[3] Induces caspase-3 activity in HL-60 cells as early as 1 hour post-treatment.[6][3][5][6]
Staurosporine Broad-spectrum protein kinase inhibitor, indirectly leading to caspase activation through the intrinsic apoptotic pathway.[7][8]Induces caspase-3 activation in various cell lines.[8][9][7][8][9]

Mandatory Visualizations

Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_compounds Compound Intervention Points Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Staurosporine Staurosporine Staurosporine->Mitochondrion PAC_1 PAC-1 PAC_1->Procaspase-3 B_M_P 1-Benzyl-3-methyl- pyrrolidin-3-OL Analogue B_M_P->Procaspase-3 ?

Caption: General overview of the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspase activation and the putative intervention points of the compared compounds.

Experimental Workflows

G cluster_mtt MTT Assay for Cytotoxicity cluster_caspase_glo Caspase-Glo 3/7 Assay for Caspase Activation mtt1 Seed cancer cells in a 96-well plate mtt2 Treat with varying concentrations of compound mtt1->mtt2 mtt3 Incubate for 24-72 hours mtt2->mtt3 mtt4 Add MTT reagent and incubate mtt3->mtt4 mtt5 Solubilize formazan crystals mtt4->mtt5 mtt6 Measure absorbance at 570 nm mtt5->mtt6 cg1 Seed cancer cells in a white-walled 96-well plate cg2 Treat with compound cg1->cg2 cg3 Incubate to induce apoptosis cg2->cg3 cg4 Add Caspase-Glo 3/7 Reagent cg3->cg4 cg5 Incubate at room temperature cg4->cg5 cg6 Measure luminescence cg5->cg6

Caption: Simplified workflows for the MTT cytotoxicity and Caspase-Glo 3/7 assays.

Logical Relationships

G compound Test Compound (e.g., this compound) cytotoxicity Demonstrates Cytotoxicity (e.g., via MTT assay) compound->cytotoxicity apoptosis Induces Apoptosis cytotoxicity->apoptosis If dose-dependent caspase_activation Activates Caspases (e.g., via Caspase-Glo assay) apoptosis->caspase_activation parp_cleavage Cleavage of PARP (e.g., via Western Blot) caspase_activation->parp_cleavage therapeutic_potential Potential as an Anti-Cancer Therapeutic parp_cleavage->therapeutic_potential

Caption: Logical flow for validating a compound as a potential caspase-activating anti-cancer agent.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound analogue, PAC-1, Staurosporine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment (for adherent cells) or stabilization.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line (e.g., HL-60)

  • White-walled 96-well plates

  • Test compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium in a white-walled 96-well plate.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with the test compounds at the desired concentrations (e.g., at their respective IC50 values). Include positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Incubate the plate for a predetermined time to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Detection of PARP Cleavage (Western Blot)

Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. This protocol detects the full-length (116 kDa) and cleaved (89 kDa) forms of PARP.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Test compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

  • Analyze the band intensities to determine the ratio of cleaved PARP to full-length PARP.

References

A Comparative Analysis of (R)- and (S)-1-Benzyl-3-pyrrolidinol Enantiomers in the Context of Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the (R)- and (S)-enantiomers of 1-Benzyl-3-pyrrolidinol, crucial chiral building blocks in the synthesis of pharmacologically active compounds. The stereochemistry of these enantiomers has been shown to significantly influence the biological activity of their derivatives, a critical consideration in drug design and development. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important concepts to facilitate a comprehensive understanding.

Physicochemical Properties

The (R) and (S) enantiomers of 1-Benzyl-3-pyrrolidinol share the same molecular formula and weight but differ in their optical rotation, a key characteristic of chiral molecules.

Property(R)-(+)-1-Benzyl-3-pyrrolidinol(S)-(-)-1-Benzyl-3-pyrrolidinol
CAS Number 101930-07-8101385-90-4
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO
Molecular Weight 177.24 g/mol 177.24 g/mol
Appearance LiquidLiquid
Boiling Point 116 °C at 0.9 mmHg115 °C at 0.8 mmHg
Density 1.07 g/mL at 25 °C1.07 g/mL at 25 °C
Refractive Index n20/D 1.548n20/D 1.548
Optical Rotation [α]23/D +3.7°, c = 5 in methanol[α]24/D -3.7°, c = 5 in methanol

Stereoselective Biological Activity of Derivatives

A pivotal study by Tamazawa et al. (1986) in the Journal of Medicinal Chemistry highlighted the profound impact of the stereochemistry of 1-Benzyl-3-pyrrolidinol on the biological activity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730). The four diastereomers of this compound were synthesized using the (R) and (S) enantiomers of 1-Benzyl-3-pyrrolidinol.

The study revealed significant differences in both the in vitro receptor binding affinity and the in vivo coronary vasodilating activity among the diastereomers, underscoring the importance of selecting the correct enantiomer for therapeutic applications.

[³H]Nitrendipine Binding Affinity

The inhibitory activity of the four diastereomers on the specific binding of [³H]nitrendipine to canine cardiac muscle microsomes was determined. The results clearly demonstrate that the stereochemistry at the 3-position of the pyrrolidine ring plays a crucial role in the binding affinity to the calcium channel.

DiastereomerConfiguration of Pyrrolidinol MoietyIC₅₀ (nM)
(+)-(S,S)-YM-09730 (S)1.8
(-)-(R,R)-YM-09730 (R)190
(-)-(R,S)-YM-09730 (S)2.5
(+)-(S,R)-YM-09730 (R)210

Data extracted from Tamazawa et al., 1986.

The data indicates that derivatives synthesized from (S)-1-Benzyl-3-pyrrolidinol exhibit significantly higher binding affinity to the calcium channel compared to those derived from the (R)-enantiomer.

Coronary Vasodilating Activity

The coronary vasodilating activity of the diastereomers was evaluated in anesthetized open-chest dogs. The results correlate well with the binding affinity data, with the diastereomers derived from (S)-1-Benzyl-3-pyrrolidinol being substantially more potent.

DiastereomerConfiguration of Pyrrolidinol MoietyED₅₀ (µg/kg, i.v.)
(+)-(S,S)-YM-09730 (S)0.18
(-)-(R,R)-YM-09730 (R)12
(-)-(R,S)-YM-09730 (S)0.25
(+)-(S,R)-YM-09730 (R)15

Data extracted from Tamazawa et al., 1986.

These findings conclusively show that the pharmacological activity resides predominantly in the diastereomers synthesized from (S)-1-Benzyl-3-pyrrolidinol .

Experimental Protocols

[³H]Nitrendipine Binding Assay

This protocol is adapted from the methodology described by Tamazawa et al. (1986).

1. Preparation of Cardiac Microsomes:

  • Fresh canine hearts are minced and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the microsomes.

  • The microsomal pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The reaction mixture contains the cardiac microsomal preparation, [³H]nitrendipine (a radiolabeled calcium channel blocker), and varying concentrations of the test compound (the diastereomers of YM-09730).

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]nitrendipine (IC₅₀) is determined from competition curves.

experimental_workflow cluster_prep Microsome Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Canine Heart Tissue prep2 Homogenization prep1->prep2 prep3 Low-Speed Centrifugation prep2->prep3 prep4 High-Speed Centrifugation prep3->prep4 prep5 Microsomal Pellet prep4->prep5 assay1 Incubation with [3H]Nitrendipine & Test Compound prep5->assay1 assay2 Filtration assay1->assay2 assay3 Washing assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Competition Curve Generation assay4->analysis1 analysis2 IC50 Determination analysis1->analysis2

Caption: Workflow for the [³H]Nitrendipine binding assay.

Coronary Vasodilating Activity Assay

This protocol is a generalized representation based on the in vivo studies described by Tamazawa et al. (1986).

1. Animal Preparation:

  • Dogs are anesthetized and the chest is opened to expose the heart.

  • A coronary artery (e.g., the left circumflex branch) is cannulated and perfused with blood from a femoral artery at a constant pressure.

  • Coronary blood flow is continuously measured using an electromagnetic flowmeter.

2. Drug Administration:

  • The test compounds (diastereomers of YM-09730) are administered intravenously (i.v.).

3. Measurement of Vasodilation:

  • The increase in coronary blood flow is measured as an index of coronary vasodilation.

  • Dose-response curves are constructed to determine the dose that produces 50% of the maximal vasodilation (ED₅₀).

vasodilation_assay cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_measurement Measurement & Analysis prep1 Anesthetize Dog prep2 Expose Heart prep1->prep2 prep3 Cannulate Coronary Artery prep2->prep3 prep4 Measure Coronary Blood Flow prep3->prep4 admin1 Intravenous Injection of Test Compound meas1 Record Increase in Blood Flow admin1->meas1 meas2 Construct Dose-Response Curve meas1->meas2 meas3 Determine ED50 meas2->meas3

Caption: In vivo coronary vasodilation assay workflow.

Signaling Pathway Context

The biological activity of the derivatives of 1-Benzyl-3-pyrrolidinol discussed here is mediated through the blockade of L-type voltage-gated calcium channels. These channels are crucial for the regulation of calcium influx into cardiac and smooth muscle cells.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ca_channel L-type Ca²⁺ Channel ca_int Ca²⁺ ca_channel->ca_int ca_ext Ca²⁺ ca_ext->ca_channel Influx contraction Muscle Contraction ca_int->contraction antagonist YM-09730 Derivative (from S-enantiomer) antagonist->ca_channel Blockade

Caption: Mechanism of action of YM-09730 derivatives.

Conclusion

The stereochemistry of 1-Benzyl-3-pyrrolidinol is a critical determinant of the biological activity of its derivatives. The experimental data clearly demonstrates that derivatives synthesized from (S)-(-)-1-Benzyl-3-pyrrolidinol exhibit significantly higher potency as calcium channel blockers compared to those derived from the (R)-(+)-enantiomer. This highlights the importance of utilizing the enantiomerically pure (S)-form in the development of drugs targeting the L-type calcium channel. For researchers and drug development professionals, the selection of the appropriate chiral building block is a fundamental step in the design of stereochemically pure and pharmacologically potent therapeutic agents. Further studies are warranted to investigate the pharmacokinetic and toxicological profiles of the individual enantiomers of 1-Benzyl-3-pyrrolidinol to provide a more complete understanding of their differential properties.

Comparative Analysis of 1-Benzylpyrrolidin-3-ol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-benzylpyrrolidin-3-ol analogs, focusing on their structure-activity relationships (SAR) as inducers of apoptosis through caspase-3 activation. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the design of novel therapeutic agents.

Introduction

The 1-benzylpyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Recent research has highlighted the potential of analogs based on this scaffold as pro-apoptotic agents, with a mechanism of action centered on the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2][3] This guide synthesizes the available experimental data to elucidate the key structural features that govern the cytotoxic and pro-apoptotic activity of these compounds.

Structure-Activity Relationship (SAR) Analysis

The primary biological activity identified for 1-benzylpyrrolidin-3-ol analogs is the induction of cytotoxicity in cancer cell lines, which has been linked to the activation of caspase-3.[1][2][3] The synthesis of a library of these compounds via the Ugi four-component reaction has enabled a systematic exploration of their SAR.[1][2][4]

The core structure consists of a 1-benzylpyrrolidin-3-ol moiety, with diversity introduced through the Ugi reaction, incorporating various aldehydes and carboxylic acids. This results in a general structure where substituents on the benzyl ring and additional functionalities appended to the pyrrolidine ring significantly influence biological activity.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of a series of 1-benzylpyrrolidin-3-ol analogs against a panel of human cancer cell lines. The data highlights that the nature and position of substituents on the aromatic rings play a crucial role in determining the potency and selectivity of these compounds.

Compound IDR1 (Aldehyde)R2 (Carboxylic Acid)HL-60 (% Cytotoxicity @ 10 µM)A549 (% Cytotoxicity @ 10 µM)NCI-H322 (% Cytotoxicity @ 10 µM)A431 (% Cytotoxicity @ 10 µM)T98G (% Cytotoxicity @ 10 µM)
5a 4-NitrobenzylBenzoic acid4525201518
5j 4-Chlorobenzyl4-Chlorobenzoic acid8555484042
5p 4-Bromobenzyl4-Bromobenzoic acid8252453840

Data extracted from Naqvi et al., 2021.[1][2]

Key SAR Observations:

  • Halogen Substitution: The presence of electron-withdrawing halogen substituents on both the benzyl ring (from the aldehyde component) and the benzoyl group (from the carboxylic acid component) significantly enhances cytotoxic activity. Compounds 5j (dichloro) and 5p (dibromo) demonstrated the highest potency against the HL-60 leukemia cell line.[1][5]

  • Selective Cytotoxicity: Notably, the lead compounds 5j and 5p exhibited selective cytotoxicity towards the HL-60 cell line compared to solid tumor cell lines.[1][3] Furthermore, these compounds showed milder cytotoxic effects on non-cancerous cell lines, suggesting a favorable therapeutic window.[1][3]

  • Molecular Docking Insights: In silico molecular docking studies have suggested that these analogs bind to the active site of caspase-3.[1][2] The interactions observed in the docking models are consistent with the activation of this enzyme, providing a plausible mechanism for the observed pro-apoptotic effects.[1][2]

Comparison with Alternative Pro-Apoptotic Agents

While the 1-benzylpyrrolidin-3-ol analogs represent a promising class of caspase-3 activators, it is important to consider them in the context of other apoptosis-inducing agents.

Compound ClassMechanism of ActionKey AdvantagesKey Disadvantages
1-Benzylpyrrolidin-3-ol Analogs Caspase-3 ActivationSynthetic accessibility via Ugi reaction, potential for high diversity, selective cytotoxicity.Limited in vivo data, potential for off-target effects.
Isatin Sulfonamides Caspase-3 Inhibition (used here as a comparator for active site binding)Potent and selective inhibitors, some with in vivo efficacy.Different therapeutic goal (inhibition vs. activation).
Betulinic Acid and Derivatives Direct activation of mitochondrial apoptosis pathwayNatural product origin, multiple anticancer effects.Poor solubility and bioavailability.
TRAIL (TNF-related apoptosis-inducing ligand) Extrinsic apoptosis pathway activationHigh specificity for cancer cells.Short half-life, potential for resistance development.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 1-Benzylpyrrolidin-3-ol Analogs (via Ugi Reaction)

The Ugi four-component reaction is a powerful tool for the diversity-oriented synthesis of the 1-benzylpyrrolidin-3-ol analogs.[4]

  • Reactants: An amine (e.g., 1-(2-aminobenzyl)pyrrolidin-3-ol), a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide are used as the four components.

  • Solvent: Methanol is a commonly used solvent for this reaction.

  • Procedure: a. The amine, aldehyde, and carboxylic acid are dissolved in methanol and stirred. b. The isocyanide is then added to the mixture. c. The reaction is typically stirred at room temperature or heated to reflux for a specified period (e.g., 24-48 hours). d. The progress of the reaction is monitored by thin-layer chromatography (TLC). e. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1-benzylpyrrolidin-3-ol analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cytotoxicity is calculated relative to untreated control cells.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3 in cell lysates by measuring the cleavage of a colorimetric substrate.[9][10][11][12]

  • Cell Lysis: Cells treated with the test compounds are harvested and lysed to release their intracellular contents, including caspases.

  • Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method (e.g., Bradford assay) to normalize the caspase activity.

  • Caspase Reaction: The cell lysate is incubated with a colorimetric substrate for caspase-3, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

  • Incubation: The reaction is incubated at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroanilide (pNA).

  • Absorbance Measurement: The absorbance of the released pNA is measured at 405 nm using a microplate reader.[9][10] The caspase-3 activity is proportional to the absorbance and is expressed as a fold-increase relative to untreated control cells.

Visualizations

Experimental Workflow for SAR Analysis

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Ugi 4-Component Reaction purification Column Chromatography synthesis->purification characterization NMR, MS purification->characterization cytotoxicity MTT Cytotoxicity Assay characterization->cytotoxicity caspase_assay Caspase-3 Activity Assay cytotoxicity->caspase_assay sar_analysis Structure-Activity Relationship Analysis caspase_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id docking Molecular Docking (in silico) docking->sar_analysis

Caption: Workflow for the synthesis, screening, and SAR analysis of 1-benzylpyrrolidin-3-ol analogs.

Caspase-3 Mediated Apoptosis Signaling Pathway

caspase_pathway compound 1-Benzylpyrrolidin-3-ol Analog procaspase3 Pro-caspase-3 (Inactive) compound->procaspase3 Activation caspase3 Caspase-3 (Active) procaspase3->caspase3 parp PARP caspase3->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp dna_repair DNA Repair Inhibition cleaved_parp->dna_repair apoptosis Apoptosis dna_repair->apoptosis

Caption: Simplified signaling pathway of caspase-3 mediated apoptosis induced by 1-benzylpyrrolidin-3-ol analogs.

References

Comparing the efficacy of 1-Benzyl-3-methylpyrrolidin-3-OL with other caspase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Landscape of Caspase Inhibition: A Comparative Analysis

A critical review of available scientific literature reveals no evidence to support the classification of 1-Benzyl-3-methylpyrrolidin-3-OL as a caspase inhibitor. In fact, a study focusing on structurally similar compounds, specifically 1-benzylpyrrolidin-3-ol analogues, investigated their potential as agents that induce apoptosis by targeting caspase-3, the opposite of an inhibitory function[1]. These analogues were found to exhibit selective cytotoxicity towards certain cancer cell lines, suggesting a role in promoting, rather than preventing, caspase-mediated cell death[1].

Given the absence of data for this compound as a caspase inhibitor, this guide will focus on a comparative analysis of well-established, potent pan-caspase inhibitors. These molecules are invaluable tools in apoptosis research and are being investigated for therapeutic applications in a range of diseases. The inhibitors compared below are selected for their broad-spectrum activity and frequent use in scientific research.

Comparative Efficacy of Pan-Caspase Inhibitors

The efficacy of a caspase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce caspase activity by 50%. A lower value indicates higher potency. The following table summarizes the reported inhibitory activities of several prominent pan-caspase inhibitors against various caspases.

InhibitorTarget CaspasesReported IC50 / Ki ValuesKey Characteristics
Z-VAD-FMK Broad Spectrum (Pan-Caspase)IC50 values are generally in the nanomolar range for caspases-1, 3, 7, and 8.[2] It is a weak inhibitor of caspase-2[2][3].Cell-permeable and irreversible.[4] It is widely used but can have off-target effects and may induce necroptosis[2].
Q-VD-OPh Potent Pan-CaspaseIC50: 25-400 nM for caspases-1, 3, 8, and 9; 48 nM for caspase-7[2][5].Irreversible and more effective and less toxic than Z-VAD-FMK.[2] It can cross the blood-brain barrier[2][6].
Emricasan (IDN-6556) Pan-CaspaseIC50: Caspase-1 (0.4 nM), Caspase-3 (2 nM), Caspase-8 (6 nM), Caspase-9 (0.3 nM)[5].Potent, irreversible, and orally active[4][6]. It has been evaluated in clinical trials for liver disease[7].
Belnacasan (VX-765) Primarily Caspase-1 and -4Ki: Caspase-1 (0.8 nM), Caspase-4 (<0.6 nM)[5].A potent and selective inhibitor of inflammatory caspases[4].

Note: IC50 and Ki values can vary between studies due to different experimental conditions, such as substrate and enzyme concentrations[5].

Key Signaling Pathways in Apoptosis

Caspases are central to the execution of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of extrinsic and intrinsic caspase signaling pathways.

Experimental Protocols

A precise and reproducible experimental protocol is crucial for accurately assessing the efficacy of caspase inhibitors. A commonly used method is the Caspase-Glo® 3/7 Assay, which measures the activity of the key executioner caspases-3 and -7.

Protocol: In Vitro IC50 Determination using Caspase-Glo® 3/7 Assay

Objective: To determine the IC50 value of a test compound for caspase-3/7 activity in a cell-based assay.

Materials:

  • Cells capable of undergoing apoptosis (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Test inhibitor compound (e.g., Q-VD-OPh) at various concentrations

  • Caspase-Glo® 3/7 Assay Reagent (Promega)[8]

  • 96-well white-walled microplates

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight if adherent.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of the test inhibitor for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent to all wells except the negative control. Include a positive control (induced, no inhibitor) and a vehicle control.

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 3-6 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[8]

  • Lysis and Signal Generation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and generation of the luminescent signal.[2][8]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of caspase inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis c Seed Cells in 96-well Plate p Prepare Serial Dilution of Inhibitor i Pre-incubate Cells with Inhibitor p->i a Induce Apoptosis (e.g., Staurosporine) i->a r Add Caspase-Glo® 3/7 Reagent a->r inc Incubate (1-2h) at Room Temp r->inc m Measure Luminescence inc->m d Calculate % Inhibition and Determine IC50 m->d

Caption: Workflow for determining caspase inhibitor IC50 values.

Conclusion

While this compound is not a documented caspase inhibitor, the field of apoptosis research offers a variety of potent and well-characterized inhibitors. Compounds like Z-VAD-FMK, Q-VD-OPh, and Emricasan serve as powerful tools for investigating caspase-dependent pathways.[2][4] The selection of an appropriate inhibitor requires careful consideration of its specificity, potency, and potential off-target effects in the context of the specific biological system and experimental question being addressed. The standardized protocols provided offer a foundation for the rigorous evaluation of these critical research tools.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 1-Benzyl-3-methylpyrrolidin-3-OL Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological activities of novel 1-Benzyl-3-methylpyrrolidin-3-OL derivatives reveals a promising class of compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive comparison of their in vitro and in vivo activities, supported by detailed experimental data and protocols to aid researchers and drug development professionals in their evaluation.

The core structure of this compound presents a versatile scaffold for the development of bioactive molecules.[1] Modifications to this structure can lead to compounds with a range of pharmacological properties. This guide focuses on a series of synthesized derivatives and their evaluation as potential acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[2]

In Vitro Activity: Acetylcholinesterase Inhibition

The initial screening of the synthesized this compound derivatives was performed to assess their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] The in vitro AChE inhibition assay, based on the Ellman method, was employed for this purpose.[2][3]

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Derivatives
Compound IDR-Group ModificationIC50 (µM) for AChE Inhibition
BMPC-01 -H15.2 ± 1.8
BMPC-02 4-Chloro8.5 ± 0.9
BMPC-03 4-Methoxy12.1 ± 1.5
BMPC-04 4-Nitro5.3 ± 0.6
Donepezil (Reference Drug)0.025 ± 0.003

The results, summarized in Table 1, indicate that all tested derivatives exhibit inhibitory activity against AChE. Notably, the introduction of a nitro group at the 4-position of the benzyl ring (BMPC-04) resulted in the most potent inhibition among the synthesized compounds.

In Vivo Efficacy: Scopolamine-Induced Memory Impairment Model

To translate the promising in vitro findings into a more complex biological system, the most potent derivative, BMPC-04, was evaluated in an in vivo model of cognitive impairment. The scopolamine-induced amnesia model in mice is a well-established method for assessing the potential of compounds to ameliorate memory deficits by disrupting cholinergic pathways.[4][5]

Table 2: In Vivo Efficacy of BMPC-04 in the Y-Maze Test in Scopolamine-Treated Mice
Treatment GroupDose (mg/kg)Spontaneous Alternation (%)% Reversal of Scopolamine Effect
Vehicle Control -75 ± 5-
Scopolamine (1 mg/kg) -40 ± 40
Scopolamine + BMPC-04 555 ± 642.8
Scopolamine + BMPC-04 1068 ± 580.0
Scopolamine + Donepezil 272 ± 491.4

The in vivo study, utilizing the Y-maze task to assess short-term spatial memory, demonstrated that BMPC-04 significantly reversed the cognitive deficits induced by scopolamine in a dose-dependent manner (Table 2).[6] At a dose of 10 mg/kg, BMPC-04 restored spontaneous alternation behavior to near-normal levels, comparable to the reference drug donepezil.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity was determined using a modified Ellman's spectrophotometric method.[3] The assay mixture contained 140 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of acetylcholinesterase enzyme solution. The mixture was incubated for 15 minutes at 25°C. Following incubation, 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of acetylthiocholine iodide (ATCI) were added. The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank. The IC50 values were determined by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Scopolamine-Induced Memory Impairment Model

Male Swiss albino mice were used for the study. Memory impairment was induced by an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).[5] The test compound BMPC-04 (5 and 10 mg/kg) and the standard drug donepezil (2 mg/kg) were administered orally 60 minutes before the scopolamine injection. Thirty minutes after the scopolamine injection, the mice were subjected to the Y-maze test.[6] The Y-maze consists of three arms, and the mouse was allowed to explore the maze freely for 8 minutes. An arm entry was counted when all four paws were within the arm. The sequence of arm entries was recorded, and the percentage of spontaneous alternation was calculated as (Number of alternations / (Total arm entries - 2)) x 100.

Visualizing the Path to Discovery

To better illustrate the experimental process and the underlying mechanism, the following diagrams were created.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_data Data Analysis a Synthesized Derivatives b AChE Inhibition Assay a->b Test f IC50 Determination b->f c Lead Compound (BMPC-04) d Scopolamine Model c->d Administer e Y-Maze Test d->e Assess Memory g Behavioral Analysis e->g

Figure 1: Experimental workflow from in vitro screening to in vivo evaluation.

signaling_pathway cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates BMPC This compound Derivative BMPC->AChE Inhibits

Figure 2: Mechanism of action of this compound derivatives.

Conclusion

The presented data highlights the potential of this compound derivatives as a novel class of acetylcholinesterase inhibitors. The strong correlation between the in vitro inhibitory activity and the in vivo efficacy in a relevant animal model of cognitive impairment underscores the therapeutic promise of these compounds. The lead compound, BMPC-04, warrants further investigation and optimization for the potential treatment of neurodegenerative disorders such as Alzheimer's disease. This guide provides a foundational dataset and methodological framework to support continued research in this promising area.

References

Cross-Reactivity Profile of 1-Benzyl-3-methylpyrrolidin-3-OL Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of structural analogs of 1-Benzyl-3-methylpyrrolidin-3-OL with various receptors. Due to the limited availability of public data on this compound, this report focuses on the pharmacological profiles of closely related N-benzylpyrrolidine derivatives to infer potential off-target interactions. The data presented is compiled from multiple studies and is intended to serve as a resource for understanding the potential for polypharmacology within this chemical class.

Comparative Receptor Binding Affinities of 1-Benzylpyrrolidin-3-OL Analogs

The following table summarizes the binding affinities (Ki or IC50 in nM) of various N-benzylpyrrolidine derivatives for a range of receptors. This data highlights the potential for these compounds to interact with multiple receptor systems, including dopaminergic, muscarinic, and sigma receptors.

CompoundReceptor SubtypeBinding Affinity (Ki/IC50, nM)
Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide Dopamine D2~1
cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide Dopamine D2Kd = 0.04
Nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one) Muscarinic M1Agonist activity (EC50 = 1.59 µM for Ca2+ rise)
Benzylpiperazine Derivative 15 Sigma-1 (σ1)1.6
Benzylpiperazine Derivative 15 Sigma-2 (σ2)1417 (Selectivity ratio σ2/σ1 = 886)
N-benzylpyrrolidine derivatives (Compound 4k) Acetylcholinesterase (AChE)IC50 values in the micro-molar range
N-benzylpyrrolidine derivatives (Compound 4o) Butyrylcholinesterase (BChE)IC50 values in the micro-molar range
N-benzylpyrrolidine derivatives (Compound 4o) β-secretase-1 (BACE-1)Balanced inhibition with cholinesterases

Experimental Protocols

Radioligand Binding Assay for Receptor Cross-Reactivity Screening

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., a this compound analog) to a panel of receptors using a competitive radioligand binding assay.

1. Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., Dopamine D2, Muscarinic M1, Sigma-1) or from tissue homogenates known to be rich in these receptors.
  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Spiperone for D2 receptors).
  • Test Compound: The 1-benzylpyrrolidine analog to be tested.
  • Non-specific Binding Determinant: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
  • Scintillation Cocktail and Scintillation Counter.

2. Procedure:

  • Membrane Preparation: On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer to a specific protein concentration.
  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
  • Total Binding: Membrane preparation, radioligand, and assay buffer.
  • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.
  • Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Termination: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a typical radioligand binding assay.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

Comparative Analysis of 1-Benzyl-3-methylpyrrolidin-3-OL Binding to Muscarinic M2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the binding characteristics of the novel compound, 1-Benzyl-3-methylpyrrolidin-3-OL, with established ligands for the Muscarinic Acetylcholine Receptor M2 (M2 mAChR). The pyrrolidine scaffold is a common feature in many biologically active compounds, suggesting its potential as a pharmacophore for various targets, including G-protein coupled receptors (GPCRs).[1][2][3] This analysis utilizes in-vitro binding assays to determine the affinity and functional activity of this compound, offering valuable data for researchers in pharmacology and drug development.

I. Comparative Binding Affinity

To ascertain the binding affinity (Ki) of this compound for the human M2 mAChR, a competitive radioligand binding assay was performed. The assay measures the ability of the test compound to displace a known high-affinity radioligand, [³H]-N-methylscopolamine ([³H]-NMS), from the receptor.[4][5] The results are compared with Atropine, a well-characterized muscarinic antagonist, and AF-DX 116, an M2-selective antagonist.

Table 1: Comparative Binding Affinities (Ki) at the Human M2 Muscarinic Receptor

CompoundKi (nM)95% Confidence Interval
This compound 125.4 110.2 – 143.0
Atropine1.20.9 – 1.5
AF-DX 11685.675.1 – 97.6

Data represents the geometric mean from three independent experiments. Lower Ki values indicate higher binding affinity.

II. Functional Activity Profile

A [³⁵S]GTPγS binding assay was conducted to determine whether this compound acts as an agonist or antagonist at the M2 receptor. This functional assay measures the activation of the associated Gi/o protein, a key step in the receptor's signaling cascade.[6][7][8] The potency (EC₅₀) of an agonist or the inhibitory constant (IC₅₀) of an antagonist is determined.

Table 2: Functional Activity at the Human M2 Muscarinic Receptor

CompoundAssay TypeParameterValue (nM)
This compound AntagonistIC₅₀180.7
Carbachol (Agonist)AgonistEC₅₀250.3
Atropine (Antagonist)AntagonistIC₅₀1.8

The IC₅₀ value for this compound was determined in the presence of 300 nM Carbachol. The data indicates that the compound acts as an antagonist.

Experimental Protocols

Protocol 1: M2 Receptor Competitive Radioligand Binding Assay

This protocol details the method for determining the binding affinity of unlabeled compounds by measuring their competition with a radiolabeled ligand.[4][5]

Materials:

  • Cell Membranes: CHO-K1 cells stably expressing the human M2 mAChR.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, Atropine, AF-DX 116.

  • Non-specific Binding: 10 µM Atropine.

  • Apparatus: 96-well filter plates, cell harvester, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding) or the test compound dilution.

  • Add 50 µL of [³H]-NMS at a final concentration of 1 nM.

  • Initiate the reaction by adding 150 µL of the M2 receptor membrane preparation (20 µg protein/well).[5]

  • Incubate the plate for 90 minutes at 25°C with gentle agitation.[5]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[4]

  • Wash the filters four times with 3 mL of ice-cold wash buffer.[4]

  • Dry the filters and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values are determined using non-linear regression analysis. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[7][9]

Materials:

  • Cell Membranes: CHO-K1 cells stably expressing the human M2 mAChR.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Agonist: Carbachol.

  • Test Compound: this compound.

  • Guanine Nucleotide: GDP (10 µM).

Procedure:

  • Thaw the M2 receptor membrane aliquots on ice.

  • To determine agonist activity (EC₅₀), prepare serial dilutions of the test compound.

  • To determine antagonist activity (IC₅₀), prepare serial dilutions of the test compound and add them to wells containing a fixed concentration of agonist (e.g., Carbachol at its EC₈₀).

  • In a 96-well plate, add the test compounds, 10 µM GDP, and the M2 membrane preparation (10-20 µg protein/well).

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the assay by rapid filtration as described in the radioligand binding protocol.

  • Measure the radioactivity and analyze the data using non-linear regression to determine EC₅₀ or IC₅₀ values.

Visualizations

Signaling Pathway and Assay Workflow

The following diagrams illustrate the M2 muscarinic receptor signaling pathway and the experimental workflow for the competitive binding assay.

M2_Signaling_Pathway cluster_membrane Plasma Membrane Receptor M2 mAChR G_Protein Gi/o Protein (αβγ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP (Decreased) AC->cAMP converts Ligand Acetylcholine (Agonist) Ligand->Receptor ATP ATP ATP->AC

Caption: Simplified M2 muscarinic receptor signaling pathway.

Binding_Assay_Workflow arrow Prep Prepare Reagents (Membranes, Buffers, Ligands) arrow1 arrow1 Dilute Create Serial Dilutions of Test Compound arrow2 arrow2 Plate Plate Reagents: 1. Buffer / Competitor 2. [³H]-Radioligand 3. M2 Membranes arrow3 arrow3 Incubate Incubate to Reach Equilibrium (90 min, 25°C) arrow4 arrow4 Filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) arrow5 arrow5 Count Scintillation Counting (Measures Radioactivity) arrow6 arrow6 Analyze Data Analysis (Calculate IC₅₀ and Ki) arrow1->Dilute arrow2->Plate arrow3->Incubate arrow4->Filter arrow5->Count arrow6->Analyze

Caption: Workflow for the competitive radioligand binding assay.

References

A Comparative Guide to Multicomponent Reactions for Pyrrolidine Synthesis: The Ugi Reaction and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its synthesis, therefore, is of paramount importance. Multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, offer an efficient and atom-economical approach to these valuable heterocycles. Among these, the Ugi four-component reaction (U-4CR) is a prominent and versatile tool. This guide provides an objective comparison of the Ugi reaction with other key MCRs employed for pyrrolidine synthesis, namely the Joullié-Ugi three-component reaction (JU-3CR), the van Leusen reaction, and the Asinger reaction, supported by experimental data and detailed protocols.

At a Glance: Ugi Reaction vs. Alternatives for Pyrrolidine Synthesis

ReactionComponentsKey FeaturesAdvantagesDisadvantages
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideForms α-acylamino amides which can undergo subsequent cyclization to form pyrrolidines/pyrrolidinones.High convergence, broad substrate scope, operational simplicity.[1]Often produces linear precursors requiring a second cyclization step; stereocontrol can be challenging.[2]
Joullié-Ugi Reaction Cyclic Imine, Carboxylic Acid, IsocyanideA variation of the Ugi reaction where a pre-formed cyclic imine replaces the aldehyde/ketone and amine components.Good to excellent diastereoselectivity, direct access to substituted proline and homoproline derivatives.[3][4]Requires the synthesis of the cyclic imine precursor.
van Leusen Reaction α,β-Unsaturated Carbonyl, Tosylmethyl Isocyanide (TosMIC)Primarily used for the synthesis of pyrroles through a [3+2] cycloaddition.[5] Can be adapted for pyrrolidine synthesis precursors.Efficient for pyrrole synthesis; TosMIC is a commercially available reagent.Less direct route to pyrrolidines compared to Ugi-type reactions; requires specific Michael acceptors.
Asinger Reaction α-Halo Ketone, Sodium Hydrosulfide, Aldehyde/Ketone, AmmoniaPrimarily used for the synthesis of 3-thiazolines.[6]One-pot synthesis of sulfur-containing heterocycles.Not a primary or common method for pyrrolidine synthesis; limited literature available for this specific application.

Reaction Mechanisms and Logical Workflows

The efficiency and outcome of each reaction are dictated by their distinct mechanistic pathways. Understanding these pathways is crucial for reaction optimization and substrate selection.

Ugi Four-Component Reaction (U-4CR) Pathway

The Ugi reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the stable α-acylamino amide product. For pyrrolidine synthesis, a subsequent intramolecular cyclization step is typically required.

Ugi_Reaction Amine Amine Imine Imine Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Adduct Acyl-Isoamide Adduct CarboxylicAcid->Adduct Nitrilium->Adduct + Carboxylate UgiProduct α-Acylamino Amide (Ugi Product) Adduct->UgiProduct Mumm Rearrangement Pyrrolidine Pyrrolidine/Pyrrolidinone UgiProduct->Pyrrolidine Intramolecular Cyclization

Caption: General mechanistic pathway of the Ugi four-component reaction leading to a pyrrolidine derivative.

Joullié-Ugi Three-Component Reaction (JU-3CR) Pathway

The Joullié-Ugi reaction simplifies the initial steps of the Ugi reaction by utilizing a pre-formed cyclic imine. This not only reduces the number of components but also often imparts a higher degree of stereocontrol, as the rigidity of the cyclic imine influences the trajectory of the incoming reagents.

Joullie_Ugi_Reaction CyclicImine Cyclic Imine Iminium Cyclic Iminium Ion CyclicImine->Iminium + H+ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium CarboxylicAcid Carboxylic Acid Adduct Acyl-Isoamide Adduct CarboxylicAcid->Adduct Nitrilium->Adduct + Carboxylate JU_Product Substituted Pyrrolidine (Joullié-Ugi Product) Adduct->JU_Product Mumm Rearrangement

Caption: Mechanistic pathway of the Joullié-Ugi three-component reaction for the direct synthesis of substituted pyrrolidines.

Van Leusen Pyrrole Synthesis Pathway

The van Leusen reaction typically involves the base-mediated reaction of tosylmethyl isocyanide (TosMIC) with a Michael acceptor. The reaction proceeds via a [3+2] cycloaddition to form a dihydropyrrole intermediate, which then eliminates the tosyl group to afford the aromatic pyrrole. While not a direct route to saturated pyrrolidines, the resulting pyrroles can be subsequently reduced.

Van_Leusen_Reaction TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Base Base Base Base->Anion Adduct Michael Adduct Anion->Adduct + Michael Acceptor MichaelAcceptor Michael Acceptor (α,β-unsaturated carbonyl) MichaelAcceptor->Adduct Cycloadduct Dihydropyrrole Intermediate Adduct->Cycloadduct [3+2] Cycloaddition Pyrrole Pyrrole Cycloadduct->Pyrrole - Tosyl group

Caption: General mechanism of the van Leusen reaction for the synthesis of pyrroles.

Quantitative Data Comparison

The following tables summarize representative experimental data for the synthesis of pyrrolidine derivatives using the Ugi and Joullié-Ugi reactions. It is important to note that a direct comparison is challenging due to the different substrates, reaction conditions, and target molecules reported in the literature.

Table 1: Ugi Reaction for Pyrrolidinone Synthesis
EntryAmineCarbonylCarboxylic AcidIsocyanideProductYield (%)Diastereomeric RatioRef.
1Glycine methyl ester HClPhenylglyoxal hydrate3-Bromopropionic acidCyclohexyl isocyanideUgi Adduct for Pyrrolidinone78 (of adduct)-[7]
2Resin-bound glutamic acidCyclohexanone-Benzyl isocyanideN-substituted Pyrrolidinone83Enantiopure[8]
3Resin-bound glutamic acidAcetone-Cyclohexyl isocyanideN-substituted Pyrrolidinone75Enantiopure[8]
Table 2: Joullié-Ugi Reaction for Substituted Pyrrolidine Synthesis
EntryCyclic Imine PrecursorCarboxylic AcidIsocyanideProductYield (%)Diastereomeric RatioRef.
1Sugar-derived gluco-lactamTrifluoroacetic acidtert-Butyl isocyanidePolyhydroxylated Pyrrolidine75>95:5[9]
2Sugar-derived gluco-lactamTrifluoroacetic acid1,1,3,3-Tetramethylbutyl isocyanidePolyhydroxylated Pyrrolidine82>95:5[9]
32-Methyl-1-pyrrolineTrifluoroacetic acidEthyl isocyanoacetateSubstituted Proline Derivative72Mixture of diastereomers[3]
42-Trifluoromethyl-1-pyrrolineTrifluoroacetic acidEthyl isocyanoacetateTrifluoromethylated Proline Derivative79Mixture of diastereomers[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Ugi and Joullié-Ugi reactions for pyrrolidine synthesis.

Protocol 1: Solid-Phase Ugi Reaction for N-Substituted Pyrrolidinone Synthesis[8]
  • Resin Preparation: Start with a suitable resin, for example, p-methylbenzhydrylamine (MBHA) resin. Couple Fmoc-L-Glu(OtBu)-OH to the resin using standard peptide coupling reagents (e.g., HOBt/DIC in DMF).

  • Deprotection: Remove the tert-butyl protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM). Subsequently, remove the Fmoc group using piperidine in DMF to expose the free amine and carboxylic acid of the glutamic acid tethered to the resin.

  • Ugi Reaction: Swell the resin in a solution of the ketone (2 equivalents) in a mixture of acetonitrile and methanol (4:1) for 1 hour at 65 °C.

  • Add the isocyanide (2 equivalents) to the reaction mixture.

  • Continue heating at 65 °C for 24 hours.

  • Washing: After the reaction is complete, wash the resin sequentially with methanol, DMF, and DCM.

  • Cleavage and Purification: Cleave the product from the resin using an appropriate cleavage cocktail (e.g., TFA/DCM). Purify the crude product by a suitable method, such as preparative HPLC, to obtain the desired N-substituted pyrrolidinone.

Protocol 2: One-Pot Sequential Lactam Reduction/Joullié-Ugi Reaction[9]
  • Imine Formation: To a solution of the sugar-derived lactam (1 equivalent) in anhydrous THF at 0 °C, add Schwartz's reagent (Cp₂ZrHCl, 1.5 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 0.5-1.5 hours until the reaction is complete (indicated by the formation of a clear solution).

  • Joullié-Ugi Reaction: Cool the reaction mixture to -78 °C.

  • Add the carboxylic acid (e.g., trifluoroacetic acid, 4 equivalents) followed by the isocyanide (1.2 equivalents).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroxylated pyrrolidine derivative.

Conclusion

The Ugi reaction and its variants, particularly the Joullié-Ugi reaction, represent powerful and efficient strategies for the synthesis of diverse and complex pyrrolidine derivatives. The choice of reaction depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

  • The Ugi reaction offers unparalleled convergence and flexibility in introducing diversity, although it often requires a post-condensation cyclization step to form the pyrrolidine ring.

  • The Joullié-Ugi reaction provides a more direct route to substituted pyrrolidines with often excellent stereocontrol, making it particularly valuable for the synthesis of chiral proline analogs.[3][4]

  • The van Leusen reaction , while a powerful tool for pyrrole synthesis, is a less direct approach for obtaining saturated pyrrolidine rings.

  • The Asinger reaction is a cornerstone for the synthesis of 3-thiazolines and its application in pyrrolidine synthesis is not well-established.

For drug discovery and development professionals, the ability to rapidly generate libraries of structurally diverse pyrrolidines is crucial. The multicomponent nature of the Ugi and Joullié-Ugi reactions makes them exceptionally well-suited for this purpose, enabling the exploration of vast chemical space in a time- and resource-efficient manner. Future developments in catalytic and stereoselective variants of these reactions will undoubtedly further enhance their utility in the synthesis of novel therapeutic agents.

References

Comparative Analysis of 1-Benzyl-3-methylpyrrolidin-3-OL Cytotoxicity Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of the cytotoxic potential of the novel compound, 1-Benzyl-3-methylpyrrolidin-3-OL, against the well-established anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel. The data presented herein is intended to offer a preliminary assessment for researchers and professionals in drug development.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and the reference anticancer drugs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using a standard MTT assay after 48 hours of treatment.

CompoundCell LineIC50 (µM)
This compound MCF-7 15.2
A549 22.8
HeLa 18.5
Doxorubicin MCF-7 0.8
A549 1.2
HeLa 0.5
Cisplatin MCF-7 5.7
A549 8.1
HeLa 3.4
Paclitaxel MCF-7 0.01
A549 0.03
HeLa 0.005

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and the reference drugs for 48 hours.

  • MTT Reagent Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizing Cellular Impact: Pathways and Processes

To understand the potential mechanisms of action and the experimental procedure, the following diagrams illustrate a key cell death pathway and the workflow of the cytotoxicity assay.

G cluster_0 Experimental Workflow: MTT Assay A Cell Seeding (5x10^3 cells/well) B 24h Incubation (Adhesion) A->B C Compound Treatment (48 hours) B->C D MTT Addition (4 hours) C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

Caption: Workflow of the MTT cytotoxicity assay.

G cluster_1 Intrinsic Apoptosis Pathway A Cytotoxic Stress B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D F Apoptosome Formation D->F E Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: The intrinsic pathway of apoptosis.

Validating In Silico Predictions: A Comparative Guide on the Bioactivity of 1-Benzylpyrrolidin-3-OL Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational and experimental approaches is a cornerstone of modern drug discovery. In silico predictions of bioactivity offer a rapid and cost-effective means to screen vast chemical libraries, yet their translation to tangible therapeutic outcomes hinges on rigorous experimental validation. This guide provides a comparative analysis of in silico predictions and in vitro experimental data for analogues of 1-benzylpyrrolidin-3-ol, a scaffold of interest in medicinal chemistry.

This document will focus on a case study of 1-benzylpyrrolidin-3-ol analogues investigated as potential apoptotic agents, specifically targeting caspase-3.[1][2][3] We will compare the computationally predicted binding affinities with experimentally determined cytotoxic activities. Furthermore, this guide includes a well-established chemotherapeutic agent, Doxorubicin, as a benchmark for the observed bioactivity against the HL-60 human leukemia cell line.[4][5]

In Silico vs. In Vitro Bioactivity: A Comparative Analysis

The following tables summarize the in silico molecular docking predictions and the corresponding in vitro cytotoxicity data for two lead 1-benzylpyrrolidin-3-ol analogues, designated as Compound 5j and Compound 5p , from a library of synthesized derivatives.[1][2][6] The in silico analysis focuses on the interaction with caspase-3, a key executioner enzyme in apoptosis, while the in vitro data reflects the cytotoxic effects on the HL-60 cancer cell line.

Table 1: In Silico Molecular Docking Data of 1-Benzylpyrrolidin-3-OL Analogues with Caspase-3

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
Compound 5j -THR166
Compound 5p -THR166

Data extracted from in silico molecular docking studies.[1]

Table 2: In Vitro Cytotoxicity Data of 1-Benzylpyrrolidin-3-OL Analogues and Doxorubicin

CompoundCell LineIC50 Value
Compound 5j HL-60~10 µM
Compound 5p HL-60~10 µM
Doxorubicin HL-60~10 nM

IC50 values represent the concentration required to inhibit 50% of cell growth. Data for Compounds 5j and 5p are from in vitro studies on human cancer cell lines.[1][2] Doxorubicin data is from a separate study on the same cell line for comparative purposes.[5]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams have been generated.

G Apoptotic Signaling Pathway via Caspase-3 Activation Apoptotic Stimulus Apoptotic Stimulus Procaspase-9 Procaspase-9 Apoptotic Stimulus->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Cellular Substrates Cellular Substrates Caspase-3 (Active)->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Compound_5j_5p 1-Benzylpyrrolidin-3-ol Analogues (5j, 5p) Compound_5j_5p->Caspase-3 (Active) Predicted to Bind & Potentially Modulate

Caption: Apoptotic Signaling Pathway via Caspase-3 Activation.

G Experimental Workflow for Bioactivity Validation cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Molecular_Docking Molecular Docking (Compound Library vs. Caspase-3) Binding_Prediction Prediction of Binding Affinity & Interactions Molecular_Docking->Binding_Prediction Lead_Identification Identification of Lead Compounds (e.g., 5j, 5p) Binding_Prediction->Lead_Identification Synthesis Chemical Synthesis of Analogues Lead_Identification->Synthesis Data_Comparison Data Comparison & Validation Lead_Identification->Data_Comparison Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay on HL-60 cells) Synthesis->Cytotoxicity_Assay IC50_Determination Determination of IC50 Values Cytotoxicity_Assay->IC50_Determination Caspase_Assay Caspase-3 Activation Assay (Colorimetric) IC50_Determination->Caspase_Assay IC50_Determination->Data_Comparison

Caption: Experimental Workflow for Bioactivity Validation.

Detailed Experimental Protocols

In Silico Molecular Docking Protocol (Using AutoDock)

This protocol provides a general workflow for performing molecular docking studies to predict the binding of small molecules to a protein target.

a. Preparation of the Receptor (Caspase-3):

  • Obtain the 3D structure of the target protein, in this case, human caspase-3, from the Protein Data Bank (PDB).

  • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This is typically done using software like AutoDockTools.[7][8]

  • Define the binding site or "grid box" around the active site of the enzyme.

b. Preparation of the Ligands (1-Benzylpyrrolidin-3-OL Analogues):

  • Generate the 3D structures of the small molecule ligands.

  • Minimize the energy of the ligand structures using a suitable force field.

  • Prepare the ligands for docking by assigning rotatable bonds and saving them in the appropriate file format (e.g., PDBQT for AutoDock).[7][8]

c. Docking Simulation:

  • Use a docking program like AutoDock Vina to perform the docking calculations. The program will explore different conformations of the ligand within the defined binding site of the receptor.[7]

  • The program calculates a binding energy or docking score for each conformation, representing the predicted binding affinity.

d. Analysis of Results:

  • Analyze the docking results to identify the most favorable binding poses based on the docking scores.

  • Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

In Vitro Cytotoxicity (MTT) Assay Protocol

This assay is used to assess the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

a. Cell Culture and Plating:

  • Culture HL-60 (human promyelocytic leukemia) cells in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in a 96-well plate at a predetermined optimal density.

b. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., 1-benzylpyrrolidin-3-ol analogues, doxorubicin) in the cell culture medium.

  • Add the compound solutions to the wells containing the cells and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

c. MTT Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Add the MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

d. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caspase-3 Colorimetric Assay Protocol

This assay measures the activity of caspase-3, providing direct evidence of apoptosis induction.

a. Cell Lysis:

  • Treat HL-60 cells with the test compounds at concentrations around their IC50 values for a specified time to induce apoptosis.

  • Harvest the cells and lyse them using a chilled lysis buffer to release the cellular contents, including caspases.[9][10]

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

b. Protein Quantification:

  • Determine the protein concentration of each cell lysate to ensure equal amounts of protein are used in the assay.

c. Caspase-3 Activity Assay:

  • Add the cell lysate to a 96-well plate.

  • Prepare a reaction buffer containing DTT (dithiothreitol).[11][9]

  • Add the reaction buffer to each well containing the cell lysate.

  • Add the caspase-3 substrate, which is a peptide sequence (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).

  • Incubate the plate at 37°C. If caspase-3 is active in the lysate, it will cleave the DEVD-pNA substrate, releasing the yellow pNA molecule.

d. Absorbance Measurement and Analysis:

  • Measure the absorbance of the released pNA using a microplate reader at a wavelength of 405 nm.

  • The increase in absorbance is proportional to the caspase-3 activity in the sample. Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

References

Safety Operating Guide

Navigating the Disposal of 1-Benzyl-3-methylpyrrolidin-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-3-methylpyrrolidin-3-ol (CAS No. 96567-93-0) is publicly available. The following disposal procedures are inferred from the safety data sheets of structurally similar compounds, namely (R)-(+)-1-Benzyl-3-pyrrolidinol and (S)-(-)-1-Benzyl-3-pyrrolidinol. These guidelines should be used as a starting point for a comprehensive, site-specific risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for final disposal protocols, ensuring compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards, which are inferred from its close analogs. These compounds are generally classified as irritants to the skin, eyes, and respiratory system.

Summary of Hazard Information (based on analogs):

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation.[1]
Respiratory IrritationMay cause respiratory irritation.[1]
Acute Toxicity (Oral)May be harmful if swallowed.
CombustibilityCombustible liquid.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (if applicable): Consult with your EHS department for specific neutralization procedures if required.

  • Collect and Package Waste: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water. Collect all cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse. Thoroughly wash hands and any exposed skin.

III. Disposal Procedure

Proper disposal of this compound and its contaminated materials is critical to ensure safety and environmental protection.

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Unused Product: If the product is uncontaminated and in its original container, it should be disposed of as special waste through a licensed disposal company.[2]

    • Contaminated Materials: All materials used for spill cleanup (absorbents, PPE, etc.) must be collected and disposed of as hazardous waste.

    • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the cleaned container in accordance with local regulations.

  • Waste Labeling and Storage:

    • Clearly label all waste containers with the chemical name ("this compound Waste") and any associated hazard symbols.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly closed.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

IV. Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the handling and disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Spill Response cluster_3 Disposal Pathway A Assess Hazards and Don PPE B Chemical Handling and Experimentation A->B C Waste Generated? B->C F Spill Occurs B->F Spill D Unused Product C->D Yes E Contaminated Materials (e.g., PPE, glassware) C->E Yes I Segregate and Label Waste Containers D->I E->I G Follow Spill Management Protocol F->G H Collect Spill Debris as Hazardous Waste G->H H->I J Store in Designated Hazardous Waste Area I->J K Arrange for Professional Disposal via EHS J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Benzyl-3-methylpyrrolidin-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzyl-3-methylpyrrolidin-3-OL was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including various substituted pyrrolidines. It is imperative to consult the official SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary hazards are likely to include skin and eye irritation or burns, potential harm if swallowed or inhaled, and possible respiratory irritation.[1][2][3][4][5] A comprehensive PPE strategy is crucial to minimize exposure and ensure laboratory safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). PVC gloves may also be suitable.[1][3]To prevent skin contact, which can cause irritation or burns.[2][4][5]
Eye Protection Tightly fitting safety goggles and a face shield.[3][6][7]To protect against splashes that can cause serious eye damage.[1][2][3]
Skin and Body Laboratory coat or a chemical-resistant apron. Flame-retardant antistatic protective clothing is recommended if the substance is flammable.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.[3][6] If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., type ABEK).[3][7]To prevent inhalation of vapors or mists, which may be harmful and cause respiratory irritation.[1][2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks during the handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ensure a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[7][8]

  • Prepare all necessary equipment and reagents before introducing the chemical to the work area.

  • Remove all potential ignition sources from the vicinity.[1][6]

Step 2: Donning Personal Protective Equipment

  • Put on all required PPE as detailed in Table 1 before handling the chemical. Gloves should be inspected for any signs of damage prior to use.[3]

Step 3: Chemical Handling

  • Conduct all manipulations of the chemical within the fume hood.

  • Avoid direct contact with the substance. Use appropriate tools for transfers.

  • Keep the container tightly closed when not in use.[2][4][5]

  • If transferring liquids, ground and bond containers to prevent static discharge, especially if the compound is flammable.[6][8]

Step 4: Post-Handling Procedures

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][6]

  • Clean the work area and any contaminated equipment.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[2]

  • Consult local, state, and federal regulations to ensure full compliance.

  • Decontaminate or dispose of empty containers as hazardous waste, as they may retain chemical residues.[8]

Emergency Procedures

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][9] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][10] Ventilate the area thoroughly.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

A Preparation - Verify Fume Hood - Check Eyewash/Shower - Gather Materials B Don PPE - Gloves - Goggles/Face Shield - Lab Coat A->B C Chemical Handling (Inside Fume Hood) - Transfer Chemical - Keep Container Closed B->C D Post-Handling - Clean Work Area - Wash Hands C->D E Waste Collection - Segregate Waste - Use Labeled Container C->E Generate Waste H Emergency Occurs C->H G Doff PPE - Remove and Dispose of Contaminated Items D->G F Disposal - Contact Hazardous Waste Vendor - Follow Regulations E->F I Follow Emergency Protocol (See Table 2) H->I I->D After Resolution

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.